Product packaging for cis-Octahydropyrrolo[3,4-b]pyridine(Cat. No.:CAS No. 147459-51-6)

cis-Octahydropyrrolo[3,4-b]pyridine

Cat. No.: B131611
CAS No.: 147459-51-6
M. Wt: 126.2 g/mol
InChI Key: KSCPLKVBWDOSAI-RQJHMYQMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Cis-Octahydropyrrolo[3,4-b]pyridine is a useful research compound. Its molecular formula is C7H14N2 and its molecular weight is 126.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14N2 B131611 cis-Octahydropyrrolo[3,4-b]pyridine CAS No. 147459-51-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4aR,7aR)-2,3,4,4a,5,6,7,7a-octahydro-1H-pyrrolo[3,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-6-4-8-5-7(6)9-3-1/h6-9H,1-5H2/t6-,7+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSCPLKVBWDOSAI-RQJHMYQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401252010
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151213-42-2
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=151213-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401252010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Pyrrolo[3,4-b]pyridine, octahydro-, (4aR,7aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to cis-Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core properties of cis-Octahydropyrrolo[3,4-b]pyridine, a key heterocyclic building block in modern medicinal chemistry. The document details its physicochemical properties, spectroscopic data, and established synthesis protocols. Particular emphasis is placed on its crucial role as a chiral intermediate in the synthesis of fluoroquinolone antibiotics, most notably moxifloxacin. Furthermore, this guide explores the broader biological context of the pyrrolopyridine scaffold, offering insights into the potential bioactivities of its derivatives. Experimental methodologies for synthesis and characterization are described, and key chemical transformations are visualized to support research and development efforts.

Core Properties

This compound, a bicyclic diamine, is a versatile scaffold in organic synthesis. Its rigid, three-dimensional structure and the presence of two nitrogen atoms make it an attractive component for the design of novel therapeutic agents. The cis-fusion of the pyrrolidine and piperidine rings defines a specific spatial arrangement that is critical for its application in stereoselective synthesis.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for its handling, purification, and use in subsequent chemical reactions.

PropertyValueReference
CAS Number 147459-51-6[1]
Molecular Formula C₇H₁₄N₂[1]
Molecular Weight 126.20 g/mol [1]
Boiling Point 198.5 °C at 760 mmHg[2]
Density 0.95 g/cm³[2]
Flashing Point 87.1 °C[2]
Vapour Pressure 0.358 mmHg at 25°C[2]

Table 1: Physicochemical Properties of this compound

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental for structural elucidation. For the (4aS,7aS) enantiomer, specific stereochemical assignments can be confirmed through techniques like Nuclear Overhauser Effect (NOE) spectroscopy.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the elemental composition and structural integrity of the molecule.

Synthesis and Experimental Protocols

The synthesis of this compound, particularly its enantiomerically pure forms, has been a subject of significant research due to its importance in the pharmaceutical industry. The (4aS,7aS)-enantiomer is a critical intermediate for the synthesis of moxifloxacin.[3][4]

General Synthetic Strategy

A common synthetic approach involves the following key transformations.[3][4][5][6] This can be visualized as a retrosynthetic pathway.

G Target This compound Intermediate1 N-protected this compound Target->Intermediate1 Deprotection Intermediate2 Fused lactam intermediate Intermediate1->Intermediate2 Reduction Intermediate3 Substituted piperidine derivative Intermediate2->Intermediate3 Cyclization StartingMaterials Pyridine-2,3-dicarboxylic acid or derivative Intermediate3->StartingMaterials Functional group manipulation

Caption: Retrosynthetic analysis of this compound.

Detailed Experimental Protocol for the Synthesis of (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine

The following protocol is a generalized representation based on published synthetic routes.[3][4][5]

Step 1: Formation of the N-benzyl imide Pyridine-2,3-dicarboxylic acid is reacted with benzylamine to form the corresponding N-benzyl imide.

Step 2: Reduction of the Pyridine Ring The pyridine ring of the N-benzyl imide is catalytically hydrogenated to yield the corresponding cis-piperidine derivative. This step is crucial for establishing the cis-stereochemistry of the fused ring system.

Step 3: Reduction of the Imide The imide functionality is reduced to the corresponding diamine using a suitable reducing agent, such as lithium aluminum hydride.

Step 4: Deprotection The N-benzyl protecting group is removed, typically by catalytic hydrogenation, to yield the final (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.

Step 5: Chiral Resolution (if starting from a racemic mixture) If the synthesis does not employ a stereoselective route, chiral resolution of the final product or an intermediate is necessary to obtain the desired enantiomer. This is often achieved by forming diastereomeric salts with a chiral acid.

Role in Drug Development

The primary and most well-documented application of this compound is as a key building block for the synthesis of the fourth-generation fluoroquinolone antibiotic, moxifloxacin.[3]

Synthesis of Moxifloxacin

The (4aS,7aS)-enantiomer of octahydropyrrolo[3,4-b]pyridine is condensed with the fluoroquinolone core to introduce the C-7 substituent, which is critical for the antibacterial activity and pharmacokinetic profile of moxifloxacin.

G Moxifloxacin Moxifloxacin FluoroquinoloneCore Fluoroquinolone Core FluoroquinoloneCore->Moxifloxacin cis_Octahydropyrrolo (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine cis_Octahydropyrrolo->Moxifloxacin

Caption: Synthesis of Moxifloxacin.

Biological Activity of Pyrrolopyridine Derivatives

While this compound itself is primarily valued as a synthetic intermediate, the broader class of pyrrolopyridine derivatives exhibits a wide range of biological activities.[7] These include:

  • Anticancer: Certain derivatives have shown antiproliferative activity against various cancer cell lines.

  • Antimicrobial: The pyrrolopyridine scaffold is present in several antibacterial and antifungal agents.

  • Antiviral: Some compounds containing this core structure have demonstrated antiviral properties.

  • Enzyme Inhibition: Derivatives have been investigated as inhibitors of various enzymes, playing roles in different signaling pathways.

These findings suggest that this compound could serve as a valuable starting point for the development of new therapeutic agents targeting a variety of diseases.

Characterization Workflows

The characterization of this compound and its derivatives follows a standard workflow in organic chemistry to ensure purity and confirm the desired structure.

G Synthesis Synthesis Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification Structure_Confirmation Structure Confirmation Purification->Structure_Confirmation Purity_Assessment Purity Assessment Purification->Purity_Assessment NMR NMR (1H, 13C, COSY, HSQC, NOESY) Structure_Confirmation->NMR MS Mass Spectrometry Structure_Confirmation->MS IR Infrared Spectroscopy Structure_Confirmation->IR HPLC HPLC/GC Purity_Assessment->HPLC Elemental_Analysis Elemental Analysis Purity_Assessment->Elemental_Analysis

Caption: Characterization workflow for this compound.

Conclusion

This compound is a fundamentally important heterocyclic compound with significant applications in pharmaceutical synthesis. Its well-defined stereochemistry and versatile reactivity make it an invaluable chiral building block. While its primary role to date has been as an intermediate in the production of moxifloxacin, the diverse biological activities exhibited by the broader class of pyrrolopyridine derivatives suggest that this compound holds considerable potential for the development of novel therapeutics. This guide provides a solid foundation of its core properties and methodologies to aid researchers and scientists in leveraging this valuable molecule in their drug discovery and development endeavors.

References

An In-depth Technical Guide on the Structure and Conformation of cis-Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-Octahydropyrrolo[3,4-b]pyridine is a bicyclic diamine of significant interest in medicinal chemistry, primarily serving as a crucial chiral intermediate in the synthesis of various pharmaceutical compounds, most notably the fourth-generation fluoroquinolone antibiotic, moxifloxacin.[1] The stereochemistry and conformational preferences of this scaffold are paramount as they directly influence the biological activity and pharmacokinetic properties of the resulting drug molecules. This technical guide provides a detailed analysis of the structure and conformational behavior of this compound, drawing upon established principles of stereochemistry and data from analogous heterocyclic systems.

Molecular Structure and Stereochemistry

The core structure of this compound consists of a pyrrolidine ring fused to a piperidine ring at the 3 and 4 positions of the pyrrolidine ring and the 'b' face of the pyridine system. The "cis" designation indicates that the hydrogen atoms at the bridgehead carbons (4a and 7a) are on the same side of the molecule. This cis-fusion imparts a distinct V-shape to the bicyclic system, which contrasts with the more linear and rigid conformation of its trans-isomer.

The pyrrolidine ring, a five-membered saturated heterocycle, is known to adopt non-planar envelope and twisted conformations to minimize steric strain.[2] Similarly, the six-membered piperidine ring typically exists in a chair conformation to alleviate torsional and steric interactions. The fusion of these two rings in a cis-manner restricts the conformational freedom of both rings, leading to a set of preferred overall conformations for the molecule.

Conformational Analysis

Due to the lack of specific experimental data from X-ray crystallography or detailed NMR studies on the parent this compound, its conformational preferences are inferred from studies of related cis-fused bicyclic systems and computational modeling principles. The overall conformation of the molecule is determined by the interplay of the puckering of both the pyrrolidine and piperidine rings.

The piperidine ring is expected to adopt a chair conformation. For the pyrrolidine ring, two primary puckering modes are possible: the "exo" and "endo" envelope conformations, where one of the carbon atoms is out of the plane of the other four atoms. The relative stability of these conformers is influenced by the substituents on the rings.[2] In the case of this compound, the fusion to the piperidine ring will favor specific puckering modes that minimize steric hindrance between the two ring systems.

Computational studies on related N-substituted piperidines have shown that the conformational free energies can be accurately predicted using molecular mechanics calculations.[3] These studies reveal that electrostatic interactions play a crucial role in determining the preferred conformation, especially in protonated species.[3]

Quantitative Conformational Data (from analogous systems)

The following table summarizes typical bond lengths and angles for the pyrrolidine and piperidine rings, derived from crystallographic data of related heterocyclic structures. These values provide a reasonable approximation for the geometry of this compound.

ParameterPyrrolidine Ring (Typical Values)Piperidine Ring (Typical Values)
C-N Bond Length1.45 - 1.48 Å1.46 - 1.49 Å
C-C Bond Length1.52 - 1.55 Å1.51 - 1.54 Å
C-N-C Bond Angle108° - 112°110° - 114°
C-C-N Bond Angle103° - 106°109° - 112°
C-C-C Bond Angle104° - 107°110° - 113°

Experimental Protocols for Conformational Analysis

The determination of the precise conformation of molecules like this compound in solution is typically achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.

General Protocol for NMR-based Conformational Analysis:
  • Sample Preparation: A solution of the compound of interest is prepared in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) at a concentration typically ranging from 5 to 20 mg/mL.

  • 1D NMR Spectroscopy:

    • ¹H NMR spectra are acquired to observe the chemical shifts and coupling constants of the protons. The coupling constants (³J values) between vicinal protons are particularly informative as they are related to the dihedral angles between them via the Karplus equation.

    • ¹³C NMR spectra provide information about the chemical environment of each carbon atom.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment is used to identify scalar-coupled protons, helping in the assignment of the proton signals.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for determining spatial proximities between protons. The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons, providing powerful constraints for 3D structure determination. For flexible molecules, ROESY is often preferred.[4]

  • Variable Temperature NMR: Conducting NMR experiments at different temperatures can provide information about the thermodynamics of conformational exchange. Changes in chemical shifts and coupling constants with temperature can be used to determine the relative energies of different conformers.

  • Data Analysis and Molecular Modeling:

    • The experimental NMR data (coupling constants and NOE-derived distance restraints) are used as constraints in molecular mechanics or quantum mechanics calculations to generate a set of low-energy conformations consistent with the experimental data.

    • Computational software is used to perform conformational searches and energy minimizations to identify the most stable conformers and the energy barriers between them.

Application in Drug Synthesis: The Synthesis of Moxifloxacin

This compound is a key building block in the synthesis of moxifloxacin. The following diagram illustrates a typical synthetic workflow.

G A 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid C Nucleophilic Aromatic Substitution A->C B This compound B->C D Moxifloxacin Base C->D Reaction in DMSO at 65-70 °C E Salt Formation (with HCl) D->E F Moxifloxacin Hydrochloride E->F

Caption: Synthetic workflow for Moxifloxacin.

Conclusion

The cis-fused ring system of octahydropyrrolo[3,4-b]pyridine imparts a unique three-dimensional structure that is essential for its role as a pharmaceutical intermediate. While detailed experimental data on the parent compound is limited, a thorough understanding of its conformational behavior can be achieved through the application of fundamental stereochemical principles and by drawing analogies to well-studied heterocyclic systems. The experimental and computational methodologies outlined in this guide provide a robust framework for the detailed conformational analysis of this important molecule and its derivatives, which is critical for the rational design and development of new therapeutic agents.

References

Spectroscopic Profile of cis-Octahydropyrrolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cis-Octahydropyrrolo[3,4-b]pyridine (CAS RN: 147459-51-6), a key heterocyclic building block in pharmaceutical synthesis. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this document presents expected spectroscopic data based on its chemical structure and analysis of analogous compounds. It also includes detailed, generalized experimental protocols for acquiring such data and a visual representation of the analytical workflow.

Core Spectroscopic Data

The following tables summarize the anticipated quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 3.0 - 3.2m2HH-1
~ 2.8 - 3.0m2HH-3
~ 1.8 - 2.0m2HH-4
~ 2.5 - 2.7m1HH-4a
~ 2.6 - 2.8m2HH-6
~ 1.6 - 1.8m2HH-7
~ 2.4 - 2.6m1HH-7a
~ 1.5 - 2.5br s2HN-H

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)

Chemical Shift (δ) ppmAssignment
~ 45 - 50C-1
~ 48 - 53C-3
~ 25 - 30C-4
~ 40 - 45C-4a
~ 47 - 52C-6
~ 28 - 33C-7
~ 38 - 43C-7a

Table 3: Predicted IR Spectroscopic Data (Liquid Film)

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3300 - 3400Medium, BroadN-H Stretch (Secondary Amine)
2850 - 2960StrongC-H Stretch (Aliphatic)
1440 - 1470MediumC-H Bend (CH₂)
1100 - 1200MediumC-N Stretch

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
126High[M]⁺ (Molecular Ion)
125Moderate[M-H]⁺
97Moderate[M-C₂H₅]⁺
83High[M-C₃H₇]⁺
70Moderate[C₄H₈N]⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • The spectrometer is tuned and the magnetic field is shimmed for homogeneity.

    • A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.

    • Typical parameters include a spectral width of 12-16 ppm, a pulse width of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

    • A sufficient number of scans (e.g., 16 or 32) are averaged to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum.

    • Typical parameters include a spectral width of 200-220 ppm, a pulse width of 45-60 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.

    • A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS) or the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a translucent disk.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition:

    • A background spectrum of the empty sample holder (or KBr pellet) is recorded.

    • The sample is placed in the spectrometer's sample compartment.

    • The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

    • Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable method, such as direct infusion or through a gas chromatograph (GC-MS) for volatile compounds.

  • Ionization: Electron Ionization (EI) is a common method for small molecules. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

  • Data Analysis: The molecular ion peak ([M]⁺) is identified to determine the molecular weight. The fragmentation pattern provides structural information about the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation Data_Processing->Structure_Elucidation Final_Report Final Report & Data Archiving Structure_Elucidation->Final_Report

Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

The cis-Octahydropyrrolo[3,4-b]pyridine Scaffold: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cis-octahydropyrrolo[3,4-b]pyridine scaffold is a bicyclic heterocyclic amine of significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a versatile framework for the development of novel therapeutic agents.[1] This scaffold is a key structural component of the fourth-generation fluoroquinolone antibiotic, moxifloxacin, highlighting its importance in the field of anti-infectives.[1] Beyond its role in antibiotics, derivatives of this scaffold are being actively investigated for a range of other pharmacological activities, including the modulation of histamine receptors. This technical guide provides an in-depth overview of the known biological activities of the this compound core, with a focus on quantitative data, experimental protocols, and relevant signaling pathways.

Antibacterial Activity

The most well-documented biological activity of the this compound scaffold is its contribution to the potent antibacterial effects of moxifloxacin.[2] The scaffold forms the C-7 side chain of moxifloxacin, which is crucial for its broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[2][3]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The antibacterial efficacy of compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that prevents visible growth of a bacterium. The following table summarizes the MIC values for moxifloxacin against a range of clinically relevant bacterial strains.

Bacterial StrainMoxifloxacin MIC (µg/mL)Reference
Staphylococcus aureus0.5[4]
Staphylococcus epidermidis0.5 - 1[4]
Escherichia coli≤1[3]
Pseudomonas aeruginosa8[4]
Streptococcus pneumoniae0.12 - 0.25
Haemophilus influenzae0.03
Moraxella catarrhalis0.06
Mycobacterium tuberculosis0.5 - 1[4]
Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones, including moxifloxacin, exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination. Inhibition of these enzymes leads to breaks in the bacterial chromosome and ultimately cell death. The this compound moiety at the C-7 position of moxifloxacin plays a key role in the interaction with these enzymes.

G cluster_bacterium Bacterial Cell cluster_replication DNA Replication & Segregation Moxifloxacin Moxifloxacin (containing this compound) DNA_Gyrase DNA Gyrase (relaxes supercoiled DNA) Moxifloxacin->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV (separates daughter chromosomes) Moxifloxacin->Topoisomerase_IV inhibits Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Inhibition_Gyrase Inhibition of DNA supercoiling relaxation Separated_Chromosomes Separated Daughter Chromosomes Topoisomerase_IV->Separated_Chromosomes Inhibition_TopoIV Inhibition of chromosome segregation Replicated_DNA Replicated DNA Relaxed_DNA->Replicated_DNA  replication Replicated_DNA->Topoisomerase_IV  segregation Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase  relaxes Bacterial_Cell_Death Bacterial Cell Death Inhibition_Gyrase->Bacterial_Cell_Death Inhibition_TopoIV->Bacterial_Cell_Death

Mechanism of antibacterial action of Moxifloxacin.
Experimental Protocol: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain is commonly determined using the broth microdilution method.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar medium.

  • A few colonies are transferred to a sterile broth and incubated to achieve a logarithmic growth phase.

  • The bacterial suspension is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Compound Dilutions:

  • A stock solution of the test compound (e.g., moxifloxacin) is prepared in a suitable solvent.

  • A series of two-fold dilutions of the compound is prepared in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the compound dilutions is inoculated with the standardized bacterial suspension.

  • A growth control well (containing only broth and bacteria) and a sterility control well (containing only broth) are included.

  • The plate is incubated at 35-37°C for 16-20 hours.

4. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Histamine H4 Receptor Antagonism

Derivatives of the closely related cis-octahydropyrrolo[3,4-c]pyrrole scaffold have been investigated as antagonists of the histamine H4 receptor, suggesting a potential therapeutic application for compounds containing the this compound core in inflammatory and immune disorders. The histamine H4 receptor is a G protein-coupled receptor (GPCR) primarily expressed on cells of the immune system.

Quantitative Data: Binding Affinity (Ki)
Compound ID (Related Scaffold)TargetAssay TypeKi (nM)
Amidine Compound 20Histamine H4 ReceptorRadioligand BindingPotent (specific value not disclosed)
Signaling Pathway: Histamine H4 Receptor

The histamine H4 receptor is known to couple to Gαi/o proteins. Antagonism of this receptor blocks the downstream signaling cascade initiated by histamine, which includes the inhibition of adenylyl cyclase and modulation of mitogen-activated protein kinase (MAPK) pathways. This can lead to a reduction in the inflammatory response.

G cluster_cell_membrane Cell Membrane Histamine Histamine H4R Histamine H4 Receptor Histamine->H4R binds G_Protein Gαi/o Protein H4R->G_Protein activates Antagonist This compound Derivative (Antagonist) Antagonist->H4R blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase inhibits MAPK_Pathway MAPK Pathway G_Protein->MAPK_Pathway modulates cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP ATP ATP->Adenylyl_Cyclase Inflammatory_Response Inflammatory Response cAMP->Inflammatory_Response leads to (reduced) MAPK_Pathway->Inflammatory_Response leads to

Histamine H4 receptor signaling and antagonism.
Experimental Protocol: Radioligand Binding Assay for Ki Determination

The binding affinity (Ki) of a compound for a receptor is typically determined using a competitive radioligand binding assay.

1. Membrane Preparation:

  • Cells expressing the histamine H4 receptor are cultured and harvested.

  • The cells are lysed, and the cell membranes containing the receptor are isolated by centrifugation.

2. Binding Assay:

  • A constant concentration of a radiolabeled ligand known to bind to the H4 receptor (e.g., [3H]-histamine) is incubated with the prepared cell membranes.

  • Increasing concentrations of the unlabeled test compound (the competitor) are added to the incubation mixture.

  • The mixture is incubated to allow binding to reach equilibrium.

3. Separation and Detection:

  • The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • The amount of radioactivity retained on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

4. Data Analysis:

  • The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting dose-response curve.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Other Potential Biological Activities

While the antibacterial and histamine receptor antagonist activities are the most extensively studied, the broader class of pyrrolopyridines, to which the this compound scaffold belongs, has been associated with a wide range of other biological activities. These include:

  • Anticancer Activity: Some pyrrolopyridine derivatives have shown cytotoxic effects against various cancer cell lines.[5]

  • Antiviral Activity: The pyrrolopyridine scaffold is found in some natural products with antiviral properties.[5]

  • Antidiabetic Activity: Certain derivatives have been reported to have glucose-lowering effects.[5]

  • Enzyme Inhibition: Derivatives of related pyrrolopyridine isomers have shown inhibitory activity against enzymes such as phosphodiesterase 4B (PDE4B).

It is important to note that while these findings are promising, quantitative data and detailed mechanistic studies for this compound derivatives in these therapeutic areas are still limited in the publicly available literature.

Conclusion

The this compound scaffold is a privileged structure in medicinal chemistry, with established importance in the development of antibacterial agents and emerging potential in the modulation of histamine H4 receptors. The well-defined three-dimensional structure of this core provides a solid foundation for the design of potent and selective ligands. While a wealth of data exists for its application in moxifloxacin, further exploration of its potential in other therapeutic areas, supported by comprehensive quantitative biological data and detailed mechanistic studies, will be crucial for unlocking the full therapeutic potential of this versatile scaffold.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to cis-Octahydropyrrolo[3,4-b]pyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is an ongoing endeavor in medicinal chemistry, with the identification and utilization of "privileged scaffolds" being a cornerstone of modern drug discovery. These molecular frameworks exhibit the remarkable ability to bind to multiple, diverse biological targets, offering a fertile ground for the development of new drugs. Among these, the cis-octahydropyrrolo[3,4-b]pyridine core has emerged as a particularly valuable scaffold, demonstrating significant potential across a spectrum of therapeutic areas, from infectious diseases to oncology and central nervous system (CNS) disorders.

This technical guide provides an in-depth exploration of the this compound scaffold, offering a comprehensive overview of its synthesis, biological activities, and applications in medicinal chemistry. It is designed to serve as a valuable resource for researchers and drug development professionals, providing the detailed information necessary to leverage this promising scaffold in their own research and development efforts.

A Scaffold of Versatility: Biological Activities and Therapeutic Applications

The rigid, bicyclic structure of this compound provides a unique three-dimensional arrangement of atoms that can be strategically functionalized to interact with a variety of biological targets. This inherent versatility has led to the development of derivatives with a broad range of pharmacological activities.

One of the most well-known applications of this scaffold is in the synthesis of the fourth-generation fluoroquinolone antibiotic, moxifloxacin . The (4aS, 7aS)-enantiomer of octahydropyrrolo[3,4-b]pyridine is a critical intermediate in the production of this widely used antibacterial agent.[1][2]

Beyond its role in combating bacterial infections, the this compound scaffold has shown significant promise in the development of targeted cancer therapies. Derivatives have been identified as potent inhibitors of various kinases, which are key regulators of cellular signaling pathways that are often dysregulated in cancer. For instance, compounds incorporating this scaffold have demonstrated inhibitory activity against Fibroblast Growth Factor Receptors (FGFRs) and TANK-binding kinase 1 (TBK1), both of which are implicated in tumor growth and survival.[3][4]

Furthermore, the unique structural features of this scaffold have made it an attractive candidate for the development of agents targeting the central nervous system. Researchers have explored its potential in modulating the activity of dopamine receptors and inhibiting acetylcholinesterase, offering potential therapeutic avenues for neurological and psychiatric disorders.[5][6]

Quantitative Insights: A Comparative Analysis of Biological Activity

To provide a clear and comparative overview of the potency of various this compound derivatives, the following tables summarize key quantitative data from the literature.

Table 1: Kinase Inhibitory Activity of Pyrrolopyridine Derivatives
Compound Target Kinase IC50 (nM) Assay Type Reference
4hFGFR17Enzymatic[3]
4hFGFR29Enzymatic[3]
4hFGFR325Enzymatic[3]
4hFGFR4712Enzymatic[3]
15yTBK17.1 (BX795, reference)In vitro kinase assay[4]
15yTBK128.7 (MRT67307, reference)In vitro kinase assay[4]
FIIN-1FGFR19.2Z′-LYTE™ Enzymatic Kinase Assay[7]
FIIN-1FGFR26.2Z′-LYTE™ Enzymatic Kinase Assay[7]
FIIN-1FGFR311.9Z′-LYTE™ Enzymatic Kinase Assay[7]
FIIN-1FGFR4189Z′-LYTE™ Enzymatic Kinase Assay[7]
Table 2: CNS Activity of Pyrrolopyridine Derivatives
Compound Target IC50 / Ki (µM) Reference
Carbamate 8human Acetylcholinesterase (hAChE)0.153[8]
Carbamate 11human Butyrylcholinesterase (hBChE)0.828[8]
Compound 9Acetylcholinesterase (AChE)6.0[6]
Compound 12bAcetylcholinesterase (AChE)6.4[6]
Ligand 7Dopamine D4 ReceptorHigh Affinity[5]
Ligand 1, 2, 6Dopamine D4 ReceptorHigh Selectivity[5]

Foundational Syntheses and Biological Evaluations: Detailed Experimental Protocols

The successful application of the this compound scaffold in drug discovery is underpinned by robust synthetic methodologies and rigorous biological evaluation. This section provides detailed protocols for key experiments.

Protocol 1: Synthesis of (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine (Moxifloxacin Intermediate)

This protocol is adapted from a novel stereoselective reduction procedure.[1]

Step 1: Hydrogenation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (3)

  • To a hydrogen vessel, add 50 g (0.21 mol) of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (3) and 250 mL of toluene.

  • Add 29 g (0.252 mol) of L-proline and stir for 10 minutes.

  • Add 3.5 g of palladium on charcoal (7% w/w).

  • Continue stirring for 15-30 minutes.

  • Warm the mixture to 70°C under a hydrogen pressure of 7-8 kg/cm ² for 5-6 hours.

  • Further, warm the reaction mass to 80-85°C with a hydrogen pressure of 8 kg/cm ² for 9-10 hours.

  • After completion of the reaction (monitored by TLC/HPLC), cool the mixture to room temperature.

  • Separate the catalyst by filtration and wash it with 100 mL of toluene. The filtrate contains (4aS,7aS)-6-benzylhexahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione (4).

Step 2: Reduction of the Dione (4) to N-benzyl Nonane (5)

Note: The original document alludes to a subsequent reduction of the carbonyl groups to afford the N-benzyl nonane intermediate 5, followed by deprotection to yield the final product 1. Specific reagents for this reduction step can vary, with common choices including lithium aluminum hydride (LiAlH₄) or borane complexes. A general procedure using LiAlH₄ is outlined below, based on similar reductions.

  • Prepare a solution of the crude dione (4) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).

  • In a separate flask under an inert atmosphere (e.g., nitrogen or argon), prepare a suspension of LiAlH₄ in anhydrous THF.

  • Cool the LiAlH₄ suspension to 0°C.

  • Slowly add the solution of the dione (4) to the LiAlH₄ suspension, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours until the reaction is complete (monitored by TLC/HPLC).

  • Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

  • Filter the resulting precipitate and wash it thoroughly with THF.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude N-benzyl nonane (5).

Step 3: Debenzylation of N-benzyl Nonane (5) to (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine (1)

  • Dissolve the crude N-benzyl nonane (5) in a suitable solvent such as methanol or ethanol.

  • Add a palladium-based catalyst, such as palladium on charcoal.

  • Subject the mixture to hydrogenation, either at atmospheric pressure or under elevated pressure, until the debenzylation is complete (monitored by TLC/HPLC).

  • Filter off the catalyst and concentrate the filtrate under reduced pressure to obtain the desired product, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine (1).

Protocol 2: In Vitro Kinase Inhibition Assay (General Protocol for FGFR or TBK1)

This protocol is a generalized procedure based on commercially available kinase assay kits.[9][10][11]

  • Reagent Preparation:

    • Prepare a 1X Kinase Assay Buffer from the provided concentrated stock.

    • Dilute the kinase (e.g., FGFR3 or TBK1) to the desired concentration in 1X Kinase Assay Buffer.

    • Prepare a solution of the ATP and the appropriate substrate in 1X Kinase Assay Buffer.

    • Prepare serial dilutions of the test compounds (derivatives of this compound) and a known inhibitor (positive control) in a suitable solvent (e.g., DMSO) and then dilute further in 1X Kinase Assay Buffer.

  • Assay Procedure (384-well plate format):

    • Add 1 µL of the diluted test compound or control to the wells.

    • Add 2 µL of the diluted kinase solution to each well.

    • Initiate the kinase reaction by adding 2 µL of the ATP/substrate mixture to each well.

    • Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • Detection:

    • Add 5 µL of a detection reagent (e.g., ADP-Glo™ Reagent) to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for the recommended time (e.g., 40 minutes).

    • Add 10 µL of a second detection reagent (e.g., Kinase Detection Reagent) to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for the recommended time (e.g., 30 minutes).

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.

Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method.[12][13]

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Prepare a stock solution of acetylcholinesterase (AChE) in the phosphate buffer.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare a solution of acetylthiocholine iodide (ATCI) in the phosphate buffer.

    • Prepare serial dilutions of the test compounds and a known AChE inhibitor (e.g., eserine) in a suitable solvent.

  • Assay Procedure (96-well plate format):

    • To each well, add 140 µL of the phosphate buffer, 10 µL of the diluted test compound or control, and 10 µL of the AChE solution.

    • Incubate the plate at 25°C for 10 minutes.

    • Add 10 µL of the DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of the ATCI solution to each well.

    • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value as described in the kinase inhibition assay protocol.

Protocol 4: Dopamine D4 Receptor Binding Assay

This is a general protocol for a competitive radioligand binding assay.[14]

  • Reagent Preparation:

    • Prepare a binding buffer (e.g., Tris-HCl buffer containing appropriate salts).

    • Prepare cell membranes expressing the dopamine D4 receptor.

    • Prepare a solution of a radiolabeled ligand with high affinity for the D4 receptor (e.g., [³H]-Spiperone).

    • Prepare serial dilutions of the test compounds and a known D4 receptor ligand (unlabeled) in the binding buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, the radiolabeled ligand (at a fixed concentration), and the diluted test compound or unlabeled ligand.

    • To determine non-specific binding, include wells containing a high concentration of the unlabeled ligand.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding.

    • Calculate the percentage of inhibition of specific binding for each concentration of the test compound.

    • Determine the Ki value (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.

Visualizing the Molecular Landscape: Signaling Pathways and Experimental Workflows

To better understand the biological context in which this compound derivatives exert their effects, the following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

FGFR_Signaling_Pathway FGF FGF FGFR FGFR FGF->FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K PLCG PLCγ FGFR->PLCG GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 Inhibitor cis-Octahydropyrrolo [3,4-b]pyridine Derivative Inhibitor->FGFR

Caption: FGFR Signaling Pathway and Point of Inhibition.

TBK1_Signaling_Pathway PRR Pattern Recognition Receptors (PRRs) Adaptors Adaptor Proteins PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 IKKi IKKε Adaptors->IKKi IRF3 IRF3/7 TBK1->IRF3 IKKi->IRF3 IFN Type I Interferon Production IRF3->IFN Inhibitor cis-Octahydropyrrolo [3,4-b]pyridine Derivative Inhibitor->TBK1

Caption: TBK1 Signaling in Innate Immunity.

CNS_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Dopamine_Released Dopamine Dopamine_Vesicle->Dopamine_Released Release Dopamine_Receptor Dopamine Receptor Dopamine_Released->Dopamine_Receptor ACh Acetylcholine AChE AChE ACh->AChE Hydrolysis Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction Inhibitor_D Dopamine Receptor Modulator Inhibitor_D->Dopamine_Receptor Inhibitor_AChE AChE Inhibitor Inhibitor_AChE->AChE

Caption: CNS Synaptic Transmission and Drug Targets.

Experimental_Workflow Start Start: Design & Synthesize Derivatives Purification Purification & Characterization Start->Purification In_Vitro_Screening In Vitro Screening (e.g., Kinase Assay, Receptor Binding) Purification->In_Vitro_Screening Data_Analysis Data Analysis (IC50 / Ki Determination) In_Vitro_Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization In_Vivo_Testing In Vivo Testing SAR->In_Vivo_Testing Lead_Optimization->Start Iterative Refinement End End: Candidate Drug In_Vivo_Testing->End

Caption: Drug Discovery Workflow.

Conclusion: A Privileged Scaffold with a Bright Future

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic tractability, coupled with the ability of its derivatives to potently and selectively interact with a wide range of biological targets, underscores its immense value in the pursuit of novel therapeutics. From its foundational role in the development of moxifloxacin to its emerging applications in oncology and neuroscience, this versatile core continues to inspire the design and discovery of new chemical entities with the potential to address unmet medical needs. As our understanding of disease biology deepens and synthetic methodologies evolve, the future for drugs derived from this remarkable scaffold appears exceptionally bright.

References

The Ascendance of a Privileged Scaffold: A Technical Guide to the Discovery and History of Octahydropyrrolo[3,4-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the octahydropyrrolo[3,4-b]pyridine core represents a compelling heterocyclic scaffold with significant potential in medicinal chemistry. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic evolution of this important structural motif. Particular emphasis is placed on the stereoselective synthesis of key derivatives and their applications in drug discovery, most notably as a crucial component of the fluoroquinolone antibiotic, Moxifloxacin.

The journey of the octahydropyrrolo[3,4-b]pyridine core from a synthetic curiosity to a key building block in a blockbuster drug is a testament to the ongoing evolution of synthetic chemistry and the relentless pursuit of novel therapeutic agents. This guide will detail the seminal synthetic strategies, present key quantitative data in a comparative format, and provide detailed experimental protocols for the synthesis of important derivatives.

A Historical Perspective: From Conception to Clinical Significance

The history of the octahydropyrrolo[3,4-b]pyridine scaffold is intrinsically linked to the development of fourth-generation fluoroquinolone antibiotics. While early synthetic explorations of related pyrrolopyridine systems were conducted, the impetus for the intensive investigation of the octahydropyrrolo[3,4-b]pyridine core came with the discovery of Moxifloxacin.[1][2] The specific (4aS,7aS)-stereoisomer of octahydropyrrolo[3,4-b]pyridine was identified as a critical side chain that conferred potent antibacterial activity and an improved safety profile to the fluoroquinolone core.[1]

An early, or "prior art," synthesis of the racemic 6-benzyl-octahydropyrrolo[3,4-b]pyridine highlights the initial challenges in accessing this bicyclic system. This classical approach, starting from pyridine-2,3-dicarboxylic acid anhydride, involved a multi-step sequence including imide formation, reduction of the pyridine ring, and subsequent reduction of the amide functionalities. The desired stereoisomer was then obtained through classical resolution with a chiral acid, a process often hampered by moderate yields and the need for tedious separation of diastereomeric salts.[1][3][4]

The demand for an efficient and stereoselective synthesis of the (4aS,7aS)-isomer for the large-scale production of Moxifloxacin spurred significant innovation in synthetic methodology. Researchers moved beyond classical resolution to develop more elegant and atom-economical asymmetric syntheses, which will be detailed in the following sections.

Evolution of Synthetic Methodologies

The synthesis of octahydropyrrolo[3,4-b]pyridine derivatives has evolved from lengthy, low-yielding procedures to highly efficient and stereoselective strategies. This section will outline the key synthetic approaches, from early methods to modern catalytic and multicomponent reactions.

The "Prior Art" Synthesis of (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine

The foundational synthesis of the key Moxifloxacin intermediate, as described in early patents, laid the groundwork for future innovations. The general approach is depicted below.[1][3][4]

Prior_Art_Synthesis start Pyridine-2,3-dicarboxylic anhydride imide N-Benzyl-2,3-pyridinedicarboximide start->imide Benzylamine reduced_imide 6-Benzyl-5,7-dioxo- octahydropyrrolo[3,4-b]pyridine imide->reduced_imide Pyridine ring reduction (e.g., H2, Pd/C) amine 6-Benzyl-octahydropyrrolo [3,4-b]pyridine (racemic) reduced_imide->amine Amide reduction (e.g., LiAlH4) resolved_amine (4aS,7aS)-6-Benzyl- octahydropyrrolo[3,4-b]pyridine amine->resolved_amine Resolution with L-tartaric acid final_product (4aS,7aS)-Octahydropyrrolo [3,4-b]pyridine resolved_amine->final_product Debenzylation (e.g., H2, Pd/C)

A simplified workflow of the "prior art" synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.
Modern Stereoselective Syntheses

Recognizing the limitations of classical resolution, the focus of synthetic research shifted towards the development of stereoselective methods. These modern approaches aim to control the stereochemistry throughout the synthetic sequence, leading to a more efficient and scalable production of the desired enantiomer.

One notable strategy involves the use of a chiral auxiliary to direct the stereochemical outcome of a key reaction. For instance, a novel synthesis utilizes (S)-naproxen as a chiral auxiliary to facilitate a stereoselective reduction.[5]

Another advanced approach employs enzymatic resolution of a key intermediate, offering a highly selective and environmentally benign alternative to classical chemical resolution.[3]

The following table summarizes key quantitative data from various synthetic approaches to (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, allowing for a direct comparison of their efficiencies.

Starting MaterialKey StrategyOverall YieldEnantiomeric Excess (e.e.)Reference
Pyridine-2,3-dicarboxylic anhydrideClassical ResolutionModerate>98% (after resolution)[1][3][4]
6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dioneChiral Auxiliary (Naproxen)Good>99%[5]
Racemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylateEnzymatic ResolutionHigh>99%[3]
Multicomponent Reactions for the Synthesis of Functionalized Pyrrolo[3,4-b]pyridines

More recently, multicomponent reactions (MCRs) have emerged as a powerful tool for the rapid construction of complex heterocyclic scaffolds like pyrrolo[3,4-b]pyridines. These reactions, where three or more starting materials are combined in a single step to form a product that contains the essential parts of all the reactants, offer significant advantages in terms of efficiency and diversity. For example, a three-component reaction of an enamino imide, an aromatic aldehyde, and malononitrile or its derivatives can afford highly functionalized pyrrolo[3,4-b]pyridines in good yields.[6]

Multicomponent_Reaction reactants Enamino imide + Aromatic aldehyde + Malononitrile/derivative product Functionalized Pyrrolo[3,4-b]pyridine reactants->product Base-catalyzed [e.g., DBU]

A general scheme for the multicomponent synthesis of pyrrolo[3,4-b]pyridine derivatives.

Biological Activities and Therapeutic Potential

While the primary application of octahydropyrrolo[3,4-b]pyridine derivatives has been in the field of antibiotics, the broader family of pyrrolopyridines exhibits a wide range of biological activities. This suggests that the octahydropyrrolo[3,4-b]pyridine scaffold could be a valuable starting point for the development of new therapeutic agents in other disease areas.

Isomeric pyrrolo[3,4-c]pyridines, for instance, have been reported to possess analgesic, sedative, antidiabetic, antimycobacterial, antiviral, and antitumor activities.[7][8][9] Furthermore, derivatives of the related pyrazolo[3,4-b]pyridine core have been investigated as kinase inhibitors and for their potential in treating neurodegenerative diseases like Alzheimer's.[10][11][12][13]

Recent studies have begun to explore the potential of octahydropyrrolo[3,2-b]pyridine derivatives as selective inhibitors of fibroblast growth factor receptor 3 (FGFR3), a target in cancer therapy.[14] Additionally, some octahydropyrido[2,1-c][1][3]oxazines, which share a similar bicyclic core, have shown depressant effects on the central nervous system (CNS).[15] These findings suggest that the octahydropyrrolo[3,4-b]pyridine scaffold warrants further investigation for its potential in oncology and neurology.

The following table summarizes some of the reported biological activities of various pyrrolopyridine and related heterocyclic systems, highlighting the potential for diverse applications of the octahydropyrrolo[3,4-b]pyridine core.

ScaffoldBiological ActivityTarget/Mechanism of Action (if known)Reference(s)
Pyrrolo[3,4-c]pyridineAnalgesic, SedativeCNS activity[7][8][9]
Pyrrolo[3,4-c]pyridineAntidiabeticNot specified[7][8][9]
Pyrrolo[3,4-c]pyridineAntimycobacterial, Antiviral, AntitumorVarious[7][8][9]
Pyrazolo[3,4-b]pyridineKinase Inhibitione.g., TBK1[11]
Pyrazolo[3,4-b]pyridineAlzheimer's DiseaseCholinesterase and PDE4D inhibition[13]
Octahydropyrrolo[3,2-b]pyridineFGFR3 InhibitionSelective kinase inhibition[14]
Octahydropyrido[2,1-c][1][3]oxazineCNS DepressantReduction of locomotor activity[15]

Key Experimental Protocols

This section provides detailed methodologies for some of the key synthetic transformations discussed in this guide.

Protocol 1: "Prior Art" Synthesis of 6-Benzyl-octahydropyrrolo[3,4-b]pyridine (Racemic)

Step 1: Synthesis of N-Benzyl-2,3-pyridinedicarboximide Pyridine-2,3-dicarboxylic anhydride is reacted with benzylamine in a suitable solvent such as toluene or xylene, typically at reflux, to afford N-benzyl-2,3-pyridinedicarboximide.[1]

Step 2: Reduction of the Pyridine Ring The N-benzyl-2,3-pyridinedicarboximide is subjected to catalytic hydrogenation, for example, using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere, to reduce the pyridine ring and yield 6-benzyl-5,7-dioxo-octahydropyrrolo[3,4-b]pyridine.[1][4]

Step 3: Reduction of the Amide Groups The resulting dione is then treated with a strong reducing agent, such as lithium aluminum hydride (LiAlH4), in an ethereal solvent like tetrahydrofuran (THF) to reduce the amide functionalities and give racemic 6-benzyl-octahydropyrrolo[3,4-b]pyridine.[1]

Protocol 2: Stereoselective Reduction using a Chiral Auxiliary

A representative procedure for the stereoselective reduction of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione using a chiral auxiliary is as follows:

To a solution of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione in a suitable solvent, the chiral auxiliary (e.g., a derivative of (S)-naproxen) is added.[5] The mixture is then subjected to a reduction, for example, using a borane reagent, where the chiral auxiliary directs the hydride attack to achieve a high degree of stereoselectivity. The specific reaction conditions, including temperature and reaction time, are crucial for maximizing the diastereomeric excess. Following the reduction, the chiral auxiliary is typically cleaved and can often be recovered and reused.

Protocol 3: Three-Component Synthesis of a Functionalized Pyrrolo[3,4-b]pyridine

A general procedure for the DBU-catalyzed three-component synthesis is as follows:

To a solution of the enamino imide (1.0 equiv) and the aromatic aldehyde (1.0 equiv) in ethanol, 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 equiv) is added.[6] Malononitrile or a derivative thereof (1.0 equiv) is then added to the reaction mixture. The reaction is typically stirred at an elevated temperature (e.g., 78 °C) until completion, as monitored by thin-layer chromatography. The product often precipitates from the reaction mixture upon cooling and can be isolated by filtration.

Future Directions and Conclusion

The octahydropyrrolo[3,4-b]pyridine scaffold has firmly established its importance in medicinal chemistry, primarily through its role in the development of Moxifloxacin. However, the journey of this versatile core is far from over. The diverse biological activities exhibited by related pyrrolopyridine isomers strongly suggest that the octahydropyrrolo[3,4-b]pyridine framework holds significant untapped potential for the discovery of novel therapeutics in a range of disease areas, including oncology and central nervous system disorders.

Future research in this area will likely focus on several key aspects:

  • Exploration of Novel Synthetic Methodologies: The development of new, more efficient, and sustainable synthetic routes, including the expanded use of multicomponent reactions and novel catalytic systems, will be crucial for generating diverse libraries of octahydropyrrolo[3,4-b]pyridine derivatives for biological screening.

  • Investigation of a Broader Range of Biological Targets: A systematic evaluation of octahydropyrrolo[3,4-b]pyridine derivatives against a wider array of biological targets, including kinases, G-protein coupled receptors, and enzymes involved in neurodegenerative processes, is warranted.

  • Structure-Activity Relationship (SAR) Studies: Detailed SAR studies on novel series of octahydropyrrolo[3,4-b]pyridine derivatives will be essential for optimizing their potency, selectivity, and pharmacokinetic properties.

References

An In-depth Technical Guide to cis-Octahydropyrrolo[3,4-b]pyridine (CAS Number: 147459-51-6)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-Octahydropyrrolo[3,4-b]pyridine, a key pharmaceutical intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. This document collates available data on its physicochemical properties, detailed experimental protocols for its synthesis, and an exploration of the biological context of its application. While the primary focus of existing literature is on its role as a precursor, this guide also touches upon the mechanism of action of the final active pharmaceutical ingredient it helps produce. All quantitative data is presented in structured tables, and key chemical synthesis and biological pathways are visualized using diagrams to facilitate understanding for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound, with CAS number 147459-51-6, is a heterocyclic organic compound. It is also known by its synonyms, including rel-(4aR,7aR)-Octahydro-1H-pyrrolo[3,4-b]pyridine and (R,R)-2,8-Diazabicyclo[4.3.0]nonane. Its fundamental role in the pharmaceutical industry is as a critical building block for the synthesis of Moxifloxacin hydrochloride.[1]

Quantitative Physicochemical Data

The known physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Molecular Formula C₇H₁₄N₂[2]
Molecular Weight 126.20 g/mol [2]
Boiling Point 198.5 °C at 760 mmHg[3]
Density 0.95 g/cm³[3]
Flash Point 87.1 °C[3]
Vapor Pressure 0.358 mmHg at 25°C[3]
Appearance Colorless to yellow or brown viscous liquid to semisolid[4]
Purity Typically ≥99% for pharmaceutical use[4]
Storage Conditions Keep in a dark place under an inert atmosphere.[4]

Synthesis and Experimental Protocols

The stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a critical step in the manufacturing of Moxifloxacin.[5] The process often involves multiple steps, starting from readily available precursors like pyridine-2,3-dicarboxylic acid. Below is a generalized experimental protocol derived from publicly available patent literature.

Stereoselective Synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine

This synthesis pathway focuses on achieving the desired cis-conformation with high enantiomeric purity.[6]

Experimental Workflow:

G cluster_0 Step 1: Formation of N-benzyl-2,3-pyridinedicarboximide cluster_1 Step 2: Reduction of Pyridine Ring cluster_2 Step 3: Reduction of Amide Groups cluster_3 Step 4: Optical Resolution cluster_4 Step 5: Debenzylation A Pyridine-2,3-dicarboxylic acid C N-benzyl-2,3-pyridinedicarboximide A->C Reaction B Benzylamine B->C Reaction D 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine C->D Reduction C->D E 6-benzyloctahydropyrrolo[3,4-b]pyridine D->E Reduction D->E F Diastereomeric salt with L-tartaric acid E->F Resolution E->F G (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine F->G Debenzylation F->G

Caption: Synthetic pathway for this compound.

Detailed Methodology:

  • Formation of N-benzyl-2,3-pyridinedicarboximide: Pyridine-2,3-dicarboxylic acid is reacted with benzylamine to form N-benzyl-2,3-pyridinedicarboximide. This initial step introduces the benzyl protecting group.

  • Reduction of the Pyridine Ring: The pyridine ring of the formed imide is reduced to yield 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine.

  • Reduction of Amide Groups: The amide groups are then reduced to give 6-benzyloctahydropyrrolo[3,4-b]pyridine.

  • Optical Resolution: The racemic mixture is resolved through the formation of diastereomeric salts using L-tartaric acid. This step is crucial for isolating the desired stereoisomer.

  • Debenzylation: The final step involves the removal of the benzyl protecting group to yield the target compound, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

Role in Moxifloxacin Synthesis and Biological Context

This compound serves as the key side chain that is coupled with the fluoroquinolone core to produce Moxifloxacin.[7] The intrinsic biological activity of this intermediate is not extensively documented, as its primary significance lies in its contribution to the final drug's structure and efficacy.

Synthesis of Moxifloxacin

The final step in the synthesis of Moxifloxacin involves the nucleophilic substitution reaction between 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid and (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.[7]

Experimental Workflow for Moxifloxacin Synthesis:

G A 1-cyclopropyl-6,7-difluoro-1,4-dihydro-8-methoxy-4-oxo-3-quinolinecarboxylic acid C Moxifloxacin A->C Nucleophilic Substitution B (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine B->C

Caption: Final step in the synthesis of Moxifloxacin.

Detailed Methodology:

  • Reaction Setup: In a suitable solvent such as dimethyl sulfoxide, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine are combined.[7]

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature, typically around 65-70 °C, for several hours.[7] The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

  • Workup and Isolation: Upon completion, the reaction mixture is cooled, and water is added to precipitate the product. The solid Moxifloxacin is then collected by filtration, washed, and dried.[7]

Mechanism of Action of Moxifloxacin

Moxifloxacin, the final drug product, is a broad-spectrum antibiotic that functions by inhibiting bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Moxifloxacin induces breaks in the bacterial DNA, leading to cell death.

Signaling Pathway of Moxifloxacin's Action:

G Moxifloxacin Moxifloxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Moxifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Bacterial Topoisomerase IV Moxifloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Topoisomerase_IV->DNA_Replication DNA_Breaks Double-Strand DNA Breaks DNA_Replication->DNA_Breaks Leads to Cell_Death Bacterial Cell Death DNA_Breaks->Cell_Death Induces

Caption: Mechanism of action of Moxifloxacin.

Spectral Data

While specific, high-resolution spectral data for this compound is not widely available in the public domain, a US patent notes the presence of proton NMR, 13C NMR, and IR spectra for intermediates in its synthesis.[8] Researchers requiring definitive spectral characterization are advised to acquire these spectra on their own samples. General expectations for the spectra are as follows:

  • ¹H NMR: The proton NMR spectrum would be expected to show a series of multiplets in the aliphatic region, corresponding to the various CH and CH₂ groups of the saturated bicyclic system.

  • ¹³C NMR: The carbon NMR spectrum would similarly display signals in the aliphatic region for the seven carbon atoms of the structure.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (126.20 g/mol ). Fragmentation patterns would likely involve the loss of alkyl and amino fragments.

  • FT-IR: The infrared spectrum would be characterized by C-H stretching vibrations in the 2800-3000 cm⁻¹ region and N-H stretching vibrations for the secondary amine groups.

Safety and Handling

Conclusion

This compound is a vital intermediate in the pharmaceutical industry, particularly for the synthesis of the potent antibiotic Moxifloxacin. Its stereoselective synthesis is a key aspect of the manufacturing process. While information on its intrinsic biological activity is limited, its structural contribution to the final drug is critical for its antibacterial efficacy. This guide provides a consolidated resource for researchers and professionals working with this compound, summarizing its known properties and synthetic methodologies. Further research into the direct biological effects and comprehensive spectral characterization of this intermediate could provide additional insights for the drug development community.

References

Physicochemical Properties of cis-Octahydropyrrolo[3,4-b]pyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of cis-octahydropyrrolo[3,4-b]pyridine, a key intermediate in the synthesis of various pharmaceuticals, most notably the fluoroquinolone antibiotic, moxifloxacin.[1][2] This document is intended to be a valuable resource for researchers and professionals involved in drug discovery, development, and chemical synthesis.

Core Physicochemical Data

The following tables summarize the available experimental and predicted physicochemical data for this compound.

PropertyValueSource
Molecular Formula C₇H₁₄N₂[3][4]
Molecular Weight 126.20 g/mol [3][4]
Boiling Point 198.5 °C at 760 mmHg[5]
Density 0.95 g/cm³[5]
Flash Point 87.1 °C[5]
Vapor Pressure 0.358 mmHg at 25°C[5]
pKa (Predicted) 11.11 ± 0.20[6]
LogP (Predicted) -0.2[7]
Solubility Sparingly soluble in water; slightly soluble in chloroform and methanol.[6]

Experimental Protocols

Detailed experimental protocols for determining key physicochemical properties are outlined below. These are generalized methods applicable to amine-containing compounds like this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) of an amine can be determined by potentiometric titration with a strong acid, such as hydrochloric acid (HCl).

Methodology:

  • Preparation of the Amine Solution: Prepare a dilute aqueous solution of this compound with a known concentration (e.g., 0.05 kmol/m³).

  • Titration Setup: Place the amine solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Gradually add a standardized solution of HCl (e.g., 1 kmol/m³) in small increments.

  • Data Collection: Record the pH of the solution after each addition of the titrant.

  • Data Analysis: Plot the pH of the solution as a function of the volume of HCl added. The pKa can be determined from the titration curve, typically at the half-equivalence point where half of the amine has been protonated. The dissociation constant of the amine (Kₐ) can be calculated from the concentrations of the protonated amine, free amine, and hydrogen ions at various points during the titration.[8]

Determination of LogP by the Shake-Flask Method

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is determined by measuring its distribution between an aqueous and an immiscible organic phase, typically n-octanol and water.

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium. A buffer, such as phosphate-buffered saline (PBS) at pH 7.4, is often used for the aqueous phase to mimic physiological conditions.

  • Partitioning: Add a known amount of this compound to a mixture of the pre-saturated n-octanol and aqueous phases in a flask.

  • Equilibration: Vigorously shake the flask for a set period (e.g., 30 minutes) to allow for the partitioning of the compound between the two phases.[9] The mixture is then allowed to stand until the phases have completely separated.

  • Phase Separation and Analysis: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.[9][10]

  • Calculation: The LogP value is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.[11]

Determination of Aqueous Solubility by the Equilibrium Solubility Method

This method determines the maximum concentration of a compound that can dissolve in an aqueous medium at a specific temperature to reach equilibrium.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a specific volume of aqueous buffer (e.g., pH 1.2 to 6.8) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 37 ± 1 °C) for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached.[12][13]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Analysis: Determine the concentration of the dissolved compound in the clear supernatant or filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.[14]

  • Solubility Determination: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

Synthesis Workflow

This compound is a critical intermediate in the synthesis of Moxifloxacin. The following diagram illustrates a simplified workflow for this synthesis.

Synthesis_Workflow A Pyridine-2,3-dicarboxylic acid anhydride B N-benzyl-2,3-pyridine- dicarboxamide A->B Benzylamine C 6-benzyl-5,7-dioxo- octahydropyrrolo[3,4-b]pyridine B->C Reduction of pyridine ring D 6-benzyloctahydropyrrolo [3,4-b]pyridine C->D Reduction of amide groups E cis-Octahydropyrrolo [3,4-b]pyridine D->E Optical Resolution & Debenzylation G Moxifloxacin E->G Coupling Reaction F 1-Cyclopropyl-6,7-difluoro- 1,4-dihydro-8-methoxy-4-oxo- 3-quinolinecarboxylic acid F->G

Caption: Synthesis of Moxifloxacin from this compound.

References

Potential Therapeutic Targets for cis-Octahydropyrrolo[3,4-b]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the potential therapeutic targets for derivatives of the cis-octahydropyrrolo[3,4-b]pyridine scaffold. This heterocyclic system is a key structural component of the broad-spectrum fluoroquinolone antibiotic, moxifloxacin, and its primary therapeutic utility lies in the inhibition of essential bacterial enzymes.[1][2]

Core Therapeutic Area: Antibacterial Agents

The this compound moiety is integral to the antibacterial activity of moxifloxacin, a widely used antibiotic. The primary molecular targets of moxifloxacin, and by extension, derivatives of this scaffold, are two critical bacterial enzymes involved in DNA replication and repair: DNA gyrase and topoisomerase IV .[1][3][4]

Mechanism of Action: Dual Inhibition of Bacterial Topoisomerases

Moxifloxacin exhibits its bactericidal effects by forming a stable complex with the bacterial DNA and the target enzymes, DNA gyrase and topoisomerase IV. This stabilization traps the enzymes in their cleavage-competent state, leading to double-stranded DNA breaks, inhibition of DNA replication and transcription, and ultimately, bacterial cell death.[1]

A key feature of moxifloxacin is its dual-targeting mechanism, which contributes to its high potency and reduced potential for the development of bacterial resistance.[3][5] Unlike some older fluoroquinolones, moxifloxacin demonstrates potent activity against both enzymes.[3]

Signaling Pathway of Moxifloxacin Action

Moxifloxacin Moxifloxacin (this compound derivative) DNA_Gyrase Bacterial DNA Gyrase (GyrA and GyrB subunits) Moxifloxacin->DNA_Gyrase Topo_IV Bacterial Topoisomerase IV (ParC and ParE subunits) Moxifloxacin->Topo_IV Cleavage_Complex_Gyrase Stabilized DNA-Gyrase Cleavage Complex DNA_Gyrase->Cleavage_Complex_Gyrase Cleavage_Complex_Topo_IV Stabilized DNA-Topo IV Cleavage Complex Topo_IV->Cleavage_Complex_Topo_IV DS_Breaks Double-Strand DNA Breaks Cleavage_Complex_Gyrase->DS_Breaks Cleavage_Complex_Topo_IV->DS_Breaks Inhibition_Replication Inhibition of DNA Replication DS_Breaks->Inhibition_Replication Cell_Death Bacterial Cell Death Inhibition_Replication->Cell_Death

Caption: Mechanism of action of moxifloxacin.

Quantitative Data: In Vitro Activity of Moxifloxacin

The following table summarizes the in vitro activity of moxifloxacin against key bacterial pathogens, highlighting its potency. The Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Bacterial SpeciesStrain TypeTarget Enzyme(s) with MutationsMoxifloxacin MIC (mg/L)Reference
Streptococcus pneumoniaeClinical IsolatesWild-Type≤ 0.25[3]
Streptococcus pneumoniaeCiprofloxacin/Levofloxacin ResistantParC (Ser-79→Phe/Tyr)≤ 0.25[3]
Streptococcus pneumoniaeLaboratory Mutant (First-step)GyrA (Amino acid substitution at position 81)-[3][5]
Streptococcus pneumoniaeLaboratory Mutant (Second-step)GyrA and ParC≤ 2[4]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterium.

Methodology:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., 10^5 CFU/mL) in a suitable growth medium (e.g., Mueller-Hinton broth).

  • Serial Dilution of the Test Compound: The this compound derivative is serially diluted in the growth medium to obtain a range of concentrations.

  • Inoculation: A fixed volume of the bacterial inoculum is added to each dilution of the test compound.

  • Incubation: The inoculated dilutions are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the bacterium is observed.

Workflow for MIC Determination

cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Bacterial Culture B Standardized Inoculum A->B E Inoculation of Dilutions B->E C Test Compound Stock D Serial Dilutions C->D D->E F Incubation E->F G Visual Inspection for Turbidity F->G H MIC Determination G->H

Caption: Experimental workflow for MIC determination.

Future Directions and Other Potential Therapeutic Areas

While the primary established role of the this compound scaffold is in antibacterial drug discovery, the broader class of pyrrolopyridine isomers has shown a wide range of biological activities.[6][7] These findings suggest that derivatives of the this compound core could be explored for other therapeutic applications, including:

  • Antiviral agents: Other pyrrolopyridine derivatives have demonstrated antiviral properties.[7]

  • Anticancer agents: Certain pyrrolopyridine scaffolds have been investigated for their anticancer potential.[7]

  • Anti-inflammatory agents: The anti-inflammatory activities of related compounds warrant further investigation for this specific scaffold.[6]

  • Neurological disorders: Some pyrrolopyridine derivatives have been studied for their effects on the central nervous system.[7]

It is important to note that these are potential areas of investigation, and further research is required to determine if this compound derivatives possess clinically relevant activity in these therapeutic areas. The established antibacterial profile, however, provides a strong foundation for the continued exploration and development of new derivatives based on this privileged scaffold.

References

In Silico Exploration of cis-Octahydropyrrolo[3,4-b]pyridine Conformational Landscapes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational flexibility of saturated heterocyclic scaffolds is a critical determinant of their biological activity and physicochemical properties. The cis-fused octahydropyrrolo[3,4-b]pyridine core represents a significant structural motif in medicinal chemistry. Understanding its three-dimensional structure and conformational dynamics is paramount for the rational design of novel therapeutics. This technical guide outlines a comprehensive in silico and computational methodology for the exhaustive conformational analysis of cis-octahydropyrrolo[3,4-b]pyridine. In the absence of specific experimental data for this molecule in the public domain, this document serves as a detailed protocol for researchers to conduct such studies, leveraging established computational chemistry techniques. The guide details a multi-step workflow, from initial structure generation to high-level quantum mechanical calculations and molecular dynamics simulations, providing a robust framework for characterizing the conformational energy landscape of this and related bicyclic systems.

Introduction

The this compound scaffold is a bicyclic diamine that features a fusion of a pyrrolidine and a piperidine ring. The cis-fusion imparts a specific V-shape to the molecule, which can still adopt multiple low-energy conformations through ring puckering and nitrogen inversion. These conformational subtleties can significantly impact how the molecule interacts with biological targets, affecting its efficacy and selectivity as a potential drug candidate. Computational and in silico methods provide a powerful and cost-effective means to explore the conformational space of such molecules, predicting the relative stabilities of different conformers and the energy barriers between them.

This guide presents a standardized workflow for the conformational analysis of this compound, which can be adapted for other saturated heterocyclic systems. The methodologies described range from rapid, qualitative assessments using molecular mechanics to more accurate, quantitative predictions from density functional theory (DFT) and the exploration of conformational dynamics through molecular dynamics (MD) simulations.

Computational Methodology: A Step-by-Step Protocol

A thorough conformational analysis typically follows a hierarchical approach, starting with a broad search for possible conformations and progressively refining the energetics of the most promising candidates.

Initial 3D Structure Generation and Conformational Search

The first step is to generate a plausible 3D structure of this compound and then to perform a systematic or stochastic search to identify a wide range of possible conformations.

Experimental Protocol:

  • 2D to 3D Conversion: A 2D representation of this compound is created using a chemical drawing tool. This 2D structure is then converted to an initial 3D model using a computational chemistry software package.

  • Conformational Search using Molecular Mechanics: A conformational search is performed using a molecular mechanics (MM) force field (e.g., MMFF94 or a similar modern force field). This involves systematically rotating all rotatable bonds and exploring different ring puckers to generate a large number of candidate conformations.[1]

  • Energy Minimization and Clustering: Each generated conformer is then subjected to energy minimization using the same MM force field to find the nearest local energy minimum. The resulting minimized structures are then clustered based on their root-mean-square deviation (RMSD) to identify unique conformations.

G cluster_0 Conformational Search Workflow 2D_Structure 2D Structure of this compound 3D_Generation Initial 3D Structure Generation 2D_Structure->3D_Generation Conformer_Generation Systematic/Stochastic Conformer Generation (MM) 3D_Generation->Conformer_Generation Energy_Minimization Energy Minimization of Conformers (MM) Conformer_Generation->Energy_Minimization Clustering Clustering and Selection of Unique Low-Energy Conformers Energy_Minimization->Clustering

Caption: Workflow for initial conformational search.

Quantum Mechanical Refinement of Conformer Geometries and Energies

The unique, low-energy conformers identified through the molecular mechanics search are then subjected to higher-level quantum mechanical (QM) calculations to obtain more accurate geometries and relative energies. Density Functional Theory (DFT) offers a good balance between accuracy and computational cost for this purpose.[2][3]

Experimental Protocol:

  • Geometry Optimization: The geometries of the selected conformers are re-optimized using a suitable DFT functional (e.g., B3LYP or a dispersion-corrected functional like B3LYP-D3) and a moderate basis set (e.g., 6-31G*).[2]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

  • Single-Point Energy Calculations: To further refine the relative energies, single-point energy calculations can be performed on the optimized geometries using a larger basis set (e.g., 6-311+G(d,p)).

  • Calculation of Relative Energies: The relative energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers are calculated relative to the global minimum energy conformer.

Table 1: Hypothetical Quantitative Data for DFT Calculations of this compound Conformers

Conformer IDRelative Energy (ΔE) (kcal/mol)Relative Enthalpy (ΔH) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Boltzmann Population (%) at 298.15 K
Conf-1 0.000.000.0075.3
Conf-2 1.251.201.3012.1
Conf-3 2.502.452.602.0
Conf-4 3.103.003.200.8

Note: The data presented in this table is hypothetical and serves as an example of how the results of DFT calculations would be presented. Actual values would be derived from the computational protocol described.

G cluster_1 Quantum Mechanical Refinement MM_Conformers Low-Energy Conformers from MM Search DFT_Optimization Geometry Optimization (DFT) MM_Conformers->DFT_Optimization Frequency_Calculation Frequency Calculation and Thermodynamic Analysis DFT_Optimization->Frequency_Calculation Single_Point_Energy Single-Point Energy Calculation (Larger Basis Set) Frequency_Calculation->Single_Point_Energy Relative_Energies Calculation of Relative Energies (ΔE, ΔH, ΔG) Single_Point_Energy->Relative_Energies

Caption: Workflow for QM refinement of conformers.

Exploration of Conformational Dynamics with Molecular Dynamics Simulations

While QM calculations provide a static picture of the low-energy conformations, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, including the transitions between different conformations.

Experimental Protocol:

  • System Setup: The lowest energy conformer of this compound is placed in a simulation box, and solvent molecules (e.g., water) are added to mimic physiological conditions.

  • Equilibration: The system is gradually heated to the desired temperature and equilibrated to ensure a stable starting point for the production simulation.

  • Production Run: A long MD simulation (typically on the nanosecond to microsecond timescale) is run to sample the conformational space accessible at the given temperature.

  • Trajectory Analysis: The resulting trajectory is analyzed to identify the different conformations visited by the molecule and the frequency of transitions between them. This can be done by monitoring key dihedral angles or by performing RMSD clustering of the trajectory snapshots.

Visualization of Signaling Pathways and Logical Relationships

The relationships between the different computational steps and the data they generate can be visualized to provide a clear overview of the entire conformational analysis process.

G Start Start: 2D Structure MM_Search Molecular Mechanics Conformational Search Start->MM_Search Unique_Conformers Set of Unique Low-Energy Conformers MM_Search->Unique_Conformers DFT_Refinement DFT Geometry and Energy Refinement Unique_Conformers->DFT_Refinement Ranked_Conformers Energetically Ranked Conformers DFT_Refinement->Ranked_Conformers MD_Simulation Molecular Dynamics Simulation Ranked_Conformers->MD_Simulation Final_Analysis Final Conformational Landscape Ranked_Conformers->Final_Analysis Dynamic_Behavior Conformational Dynamics and Interconversion Pathways MD_Simulation->Dynamic_Behavior Dynamic_Behavior->Final_Analysis

Caption: Overall logical flow of the conformational analysis.

Conclusion

This technical guide provides a comprehensive framework for the in silico and computational analysis of this compound conformations. By following the detailed protocols for molecular mechanics conformational searches, quantum mechanical refinements, and molecular dynamics simulations, researchers can gain a deep understanding of the conformational preferences and dynamics of this important heterocyclic scaffold. The insights gained from such studies are invaluable for structure-based drug design, enabling the development of more potent and selective therapeutic agents. While this guide presents a hypothetical workflow in the absence of specific published data, the methodologies are well-established and represent the current best practices in computational chemistry.

References

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine, a key chiral bicyclic diamine, is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably the broad-spectrum antibiotic Moxifloxacin[1][2]. The precise stereochemical configuration of this molecule is essential for its biological activity, making its stereoselective synthesis a topic of significant interest for researchers in medicinal chemistry and drug development. These application notes provide detailed protocols for two distinct and effective methods for the stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, offering researchers a comprehensive guide to producing this valuable compound with high optical purity.

The protocols outlined below include a classical resolution approach involving diastereomeric salt formation and a modern asymmetric synthesis utilizing a chiral auxiliary. These methods have been selected to provide a choice between traditional, cost-effective strategies and more contemporary, highly efficient techniques. For clarity, all quantitative data has been summarized in tabular format, and key experimental workflows are visualized using diagrams.

Synthetic Strategies

Two primary strategies for the stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine are presented:

  • Resolution of a Racemic Mixture: This approach involves the synthesis of a racemic mixture of the target compound or a precursor, followed by separation of the desired enantiomer using a chiral resolving agent. A common method involves the use of D-(-)-tartaric acid to form diastereomeric salts that can be separated by crystallization[3].

  • Asymmetric Synthesis using a Chiral Auxiliary: This strategy introduces a chiral auxiliary to direct the stereochemical outcome of a key reaction, leading to the formation of the desired stereoisomer. An example of this is the use of (S)-naproxen as a chiral auxiliary to control the stereoselective reduction of a prochiral intermediate[3][4][5].

Strategy 1: Synthesis via Resolution with D-(-)-Tartaric Acid

This method follows a more traditional pathway where a racemic mixture of N-benzyl octahydropyrrolopyridine is synthesized and then resolved to isolate the desired (4aS,7aS)-enantiomer.

Experimental Protocol

Step 1: Synthesis of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione (3)

  • To a solution of 2,3-pyridinedicarboxylic acid (2) in a suitable solvent, add benzylamine.

  • The reaction mixture is heated to reflux to facilitate the coupling reaction.

  • Upon completion, the product is isolated by filtration and purified by recrystallization.

Step 2: Reduction of the Pyridine Ring to afford Intermediate (4)

  • The dione (3) is subjected to catalytic hydrogenation to reduce the pyridine ring.

  • A common catalyst for this reaction is Palladium on carbon (Pd/C).

  • The reaction is carried out under hydrogen pressure in a suitable solvent like ethanol or methanol.

Step 3: Reduction of Carbonyl Groups to afford N-benzyl nonane intermediate (5)

  • The resulting piperidine derivative (4) is further reduced to convert the carbonyl groups to methylenes.

  • Strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes are typically used.

Step 4: Resolution with D-(-)-Tartaric Acid

  • The racemic N-benzyl nonane (5) is dissolved in ethanol.

  • A solution of D-(-)-tartaric acid in ethanol is added to the mixture.

  • The diastereomeric salt of the (4aS,7aS)-enantiomer preferentially crystallizes.

  • The salt is isolated by filtration and can be recrystallized to improve diastereomeric purity.

Step 5: Deprotection to afford (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (1)

  • The resolved diastereomeric salt is treated with a base to liberate the free amine.

  • The N-benzyl protecting group is removed by catalytic hydrogenation (e.g., using Pd/C and H2).

  • The final product (1) is purified by distillation or chromatography.

Quantitative Data
StepProductYield (%)Purity (%)
16-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione~85>98
2Intermediate (4)~90>97
3N-benzyl nonane intermediate (5)~80>95
4Resolved (4aS,7aS)-N-benzyl nonane~35-40 (from racemic)>99 (de)
5(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (1)~95>99 (ee)

de: diastereomeric excess, ee: enantiomeric excess

Synthetic Pathway Diagram

G cluster_0 Synthesis via Resolution A 2,3-Pyridine dicarboxylic acid B 6-Benzyl-5H-pyrrolo[3,4-b] pyridine-5,7(6H)-dione A->B Benzylamine C Racemic N-benzyl piperidine intermediate B->C Catalytic Hydrogenation (Pyridine ring reduction) D Racemic N-benzyl octahydropyrrolopyridine C->D Reduction (Carbonyl groups) E Resolved (4aS,7aS)-N-benzyl octahydropyrrolopyridine D->E Resolution with D-(-)-Tartaric Acid F (4aS,7aS)-Octahydro-1H- pyrrolo[3,4-b]pyridine E->F Deprotection (Debenzylation)

Caption: Synthetic pathway via resolution.

Strategy 2: Asymmetric Synthesis using (S)-Naproxen as a Chiral Auxiliary

This modern approach introduces chirality early in the synthesis using a recoverable chiral auxiliary, (S)-naproxen, to achieve a stereoselective reduction.

Experimental Protocol

Step 1: Synthesis of (S)-2-(6-Methoxynaphthalen-2-yl)propanamide (8)

  • (S)-Naproxen (13) is dissolved in dichloromethane (DCM) with a catalytic amount of dimethylformamide (DMF).

  • The solution is cooled, and a chlorinating agent (e.g., thionyl chloride) is added to form the acid chloride.

  • The resulting acid chloride is then reacted with an amine source to form the amide (8).

Step 2: Synthesis of (S)-2-(6-methoxynaphthalen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one (9)

  • A mixture of 6,7-dihydro-1H-pyrrolo[3,4-b]pyridine and the naproxen amide (8) is reacted to form the chiral intermediate (9).

Step 3: Stereoselective Reduction to (S)-1-[(4aS,7aS)-Hexahydro-1H-pyrrolo[3,4-b]pyridin-6(2H)-yl]-2-(6-methoxynaphthalen-2-yl)propan-1-one (10)

  • The chiral intermediate (9) is dissolved in toluene.

  • 5% Palladium on carbon is added as a catalyst in a hydrogen pressure vessel.

  • The reaction is heated under hydrogen pressure for 20-24 hours.

Step 4: Hydrolysis and Recovery of Chiral Auxiliary

  • The resulting product (10) is hydrolyzed to cleave the chiral auxiliary, yielding the desired (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (1).

  • The (S)-naproxen auxiliary can be recovered and reused.

Quantitative Data
StepProductYield (%)Purity (%)Chiral Purity
1(S)-2-(6-Methoxynaphthalen-2-yl)propanamide (8)High>98N/A
2Chiral Intermediate (9)Good>97N/A
3Reduced Intermediate (10)~80>95High dr
4(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine (1)~9096.7 (HPLC)[3]98.93 (Chiral HPLC)[3]

dr: diastereomeric ratio

Synthetic Pathway Diagram

G cluster_1 Asymmetric Synthesis with Chiral Auxiliary A (S)-Naproxen C Chiral Intermediate (9) A->C B 6,7-dihydro-1H- pyrrolo[3,4-b]pyridine B->C D Reduced Intermediate (10) C->D Stereoselective Reduction (Pd/C, H2) E (4aS,7aS)-Octahydro-1H- pyrrolo[3,4-b]pyridine D->E Hydrolysis F Recovered (S)-Naproxen D->F Hydrolysis

Caption: Asymmetric synthesis pathway.

General Experimental Workflow

The following diagram illustrates a generalized workflow applicable to both synthetic strategies, from starting materials to the final purified product.

G cluster_workflow General Experimental Workflow Start Starting Materials Reaction Chemical Synthesis (Steps 1-n) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Analysis Characterization (NMR, MS, HPLC) Purification->Analysis Final Final Product: (4aS,7aS)-octahydro-1H- pyrrolo[3,4-b]pyridine Analysis->Final

Caption: General experimental workflow.

Conclusion

The stereoselective synthesis of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine is a well-established yet evolving field. The methods presented here provide reliable and reproducible protocols for obtaining this important chiral intermediate. The choice between a classical resolution and a modern asymmetric synthesis will depend on factors such as cost, available equipment, and desired efficiency. Both pathways, when executed with care, can yield the target compound with high enantiomeric purity, suitable for use in pharmaceutical research and development.

References

Application Notes and Protocols for the Synthesis of cis-Octahydropyrrolo[3,4-b]pyridine: A Key Intermediate for Moxifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, a critical chiral intermediate in the manufacturing of the broad-spectrum antibiotic, moxifloxacin.[1][2][3] The quality and stereochemical purity of this intermediate are paramount for the efficacy and safety of the final active pharmaceutical ingredient (API).[4]

Introduction

Moxifloxacin, a fourth-generation fluoroquinolone, is distinguished by its complex side chain, (S,S)-2,8-diazabicyclo[4.3.0]nonane, also known as (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.[1][5] The synthesis of this bicyclic amine with two chiral centers presents a significant challenge, requiring precise stereochemical control to yield the desired cis-isomer with S,S-configuration.[1] Several synthetic strategies have been developed to achieve high optical purity and overall yield, primarily revolving around the stereoselective reduction of a pyridine precursor followed by resolution of the resulting racemate or an asymmetric synthesis approach.[1][6][7][8]

This document outlines two prevalent synthetic routes:

  • Route A: Synthesis via Catalytic Hydrogenation and Optical Resolution.

  • Route B: Synthesis involving Enzymatic Resolution.

Synthetic Pathway Overview

The synthesis of cis-octahydropyrrolo[3,4-b]pyridine generally commences from pyridine-2,3-dicarboxylic acid. The key steps involve the formation of a protected diamide, followed by reduction of the pyridine ring and subsequent cyclization to form the desired bicyclic structure. The crucial step is the introduction of the correct stereochemistry at the two chiral centers.

A Pyridine-2,3-dicarboxylic acid B N-Benzyl-2,3-pyridinedicarboximide A->B Benzylamine C cis-6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione B->C Catalytic Hydrogenation D rac-6-Benzyl-octahydropyrrolo[3,4-b]pyridine C->D Reduction (e.g., LiAlH4) E (4aS,7aS)-6-Benzyl-octahydropyrrolo[3,4-b]pyridine D->E Optical Resolution (e.g., D-(-)-tartaric acid) F (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine E->F Debenzylation (e.g., Catalytic Hydrogenation) G Moxifloxacin F->G Coupling with Fluoroquinolone Core

Caption: General Synthetic Workflow for Route A.

Route A: Catalytic Hydrogenation and Optical Resolution

This traditional and widely practiced route involves the catalytic hydrogenation of an N-substituted pyridine-2,3-dicarboximide to establish the cis-relationship of the two stereocenters, followed by chemical resolution to isolate the desired (S,S)-enantiomer.

Experimental Protocol

Step 1: Synthesis of N-Benzyl-2,3-pyridinedicarboximide

  • To a stirred suspension of pyridine-2,3-dicarboxylic acid (1 equivalent) in toluene, add benzylamine (1.1 equivalents).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • After completion of the reaction (monitored by TLC), cool the mixture and collect the precipitated product by filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield N-benzyl-2,3-pyridinedicarboximide.

Step 2: Synthesis of cis-6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione

  • Charge a high-pressure autoclave with N-benzyl-2,3-pyridinedicarboximide and a suitable solvent such as glacial acetic acid.[9]

  • Add a catalytic amount of Platinum(IV) oxide (PtO2).[9]

  • Pressurize the autoclave with hydrogen gas to 50-70 bar.[9]

  • Maintain the reaction at room temperature with vigorous stirring for 6-10 hours.[9]

  • After the reaction is complete, filter the catalyst and concentrate the filtrate under reduced pressure to obtain the crude product.

Step 3: Reduction to rac-6-Benzyl-octahydropyrrolo[3,4-b]pyridine

  • Suspend the crude cis-6-benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione in a dry ethereal solvent (e.g., THF) under an inert atmosphere.

  • Carefully add a reducing agent, such as Lithium Aluminum Hydride (LiAlH4), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed.

  • Cool the reaction and quench cautiously with water and aqueous sodium hydroxide.

  • Filter the resulting solids and extract the filtrate with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to give the racemic product.

Step 4: Optical Resolution

  • Dissolve the racemic 6-benzyl-octahydropyrrolo[3,4-b]pyridine in a suitable solvent like ethanol.

  • Add a solution of D-(-)-tartaric acid (0.5 equivalents) in the same solvent.

  • Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the diastereomeric salt.

  • Collect the crystals by filtration and recrystallize them from the same solvent to improve diastereomeric purity.

  • Treat the purified diastereomeric salt with a base (e.g., NaOH) to liberate the free amine, (4aS,7aS)-6-benzyl-octahydropyrrolo[3,4-b]pyridine.

Step 5: Debenzylation

  • Dissolve the enantiomerically pure benzyl-protected amine in a suitable solvent (e.g., methanol).

  • Add a palladium on carbon (Pd/C) catalyst (5-10 wt%).

  • Hydrogenate the mixture under a hydrogen atmosphere (typically 1-10 bar) until the debenzylation is complete.

  • Filter the catalyst and concentrate the filtrate to obtain the final product, (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine.

Route B: Synthesis via Enzymatic Resolution

This modern approach utilizes enzymes for the optical resolution step, often leading to higher enantiomeric purity and milder reaction conditions.[1][8]

Experimental Protocol

Step 1 & 2: Synthesis of cis-1-Alkylcarbonylpiperidine-2,3-dialkyldicarboxylate Racemate

  • Pyridine-2,3-dicarboxylic acid is esterified, for example, with methanol in the presence of an acid catalyst, to yield dimethyl pyridine-2,3-dicarboxylate.[1]

  • The resulting diester is then subjected to catalytic hydrogenation using a catalyst like Pd/C in a substantially anhydrous solvent to stereospecifically form the cis-piperidine derivative.[8][10]

  • The secondary amine is then acylated, for instance with acetic anhydride, to yield the racemic cis-1-acetylpiperidine-2,3-dimethyldicarboxylate.[10]

Step 3: Enzymatic Resolution

  • The racemic diester is suspended in a phosphate buffer solution (e.g., 50 mM, pH 6).[1]

  • An esterase, such as Pig Liver Esterase (PLE), is added.[1]

  • The reaction is stirred at a controlled temperature (e.g., 25-35 °C) for an extended period (e.g., 36 hours), maintaining the pH with the addition of a base (e.g., 0.1 M NaOH).[1][8]

  • The enzymatic hydrolysis selectively converts one enantiomer into a monoacid, leaving the desired enantiomer of the diester unreacted.

  • The desired diester, (2S,3R)-1-acetyl-piperidine-2,3-dimethyldicarboxylate, is then isolated by extraction with an organic solvent.[1]

Step 4 & 5: Cyclization and Decarboxylation to (4aS,7aS)-Octahydropyrrolo[3,4-b]pyridine

  • The enantiomerically pure diester is then converted through a series of steps involving hydrolysis, cyclization, and decarboxylation to yield the final product.[1][8] These subsequent steps are often proprietary and vary between different manufacturing processes. A general approach involves the formation of a cyclic imide followed by reduction.

A Pyridine-2,3-dicarboxylic acid B rac-cis-Dialkyl-1-alkylcarbonyl- piperidine-2,3-dicarboxylate A->B Esterification, Catalytic Hydrogenation, Acylation C Enantiopure (2S,3R)-Dialkyl-1-alkylcarbonyl- piperidine-2,3-dicarboxylate B->C Enzymatic Hydrolysis (e.g., PLE) D (4aR,7aS)-1-Alkylcarbonylhexahydrofuro- [3,4-b]pyridine-5,7-dione C->D Conversion E (4aS,7aS)-Octahydropyrrolo- [3,4-b]pyridine D->E Conversion

Caption: Key Steps in the Enzymatic Resolution Route.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound
ParameterRoute A: Catalytic Hydrogenation & Optical ResolutionRoute B: Enzymatic ResolutionReference(s)
Starting Material Pyridine-2,3-dicarboxylic acidPyridine-2,3-dicarboxylic acid[1][8]
Key Stereocontrol Step Diastereomeric salt crystallization with a chiral acidEnzymatic hydrolysis[1][8]
Typical Overall Yield 29% - 39.0%Can reach up to 56.2% with racemization and recycling of the undesired enantiomer[6][7][11]
Optical Purity (ee) >99% achievable with multiple recrystallizations>99%[1][8]
Advantages Well-established, readily available resolving agentsHigh enantioselectivity, mild reaction conditions, potential for higher yields through racemization of the unwanted enantiomer[1][6]
Disadvantages Can be labor-intensive, may require multiple recrystallizations leading to lower yields, use of stoichiometric chiral auxiliaryEnzymes can be expensive and sensitive to reaction conditions, may require longer reaction times[1][8]
Table 2: Key Reaction Conditions for Catalytic Hydrogenation
SubstrateCatalystSolventPressure (bar)Temperature (°C)YieldReference
N-Benzyl-2,3-pyridinedicarboximidePtO2Glacial Acetic Acid50-70Room TemperatureHigh[9]
Dimethyl pyridine-2,3-dicarboxylate10% Pd/CToluene (anhydrous)1060High[1][8]
(S)-2-(6-methoxynaphthalen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one5% Pd/CToluene8 kg/cm ²80Not specified[12]

Conclusion

The synthesis of this compound is a critical and challenging step in the production of moxifloxacin. Both the classic catalytic hydrogenation with optical resolution and the more modern enzymatic resolution routes offer viable pathways to obtain the high-purity intermediate required for API synthesis. The choice of a particular route will depend on factors such as cost, scalability, and available expertise. The protocols and data presented herein provide a comprehensive overview to aid researchers and drug development professionals in their synthetic endeavors.

References

Application Notes & Protocols: Novel Synthetic Routes for cis-Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

cis-Octahydropyrrolo[3,4-b]pyridine, particularly the (4aS,7aS) enantiomer, is a critical chiral building block in the synthesis of various pharmaceuticals.[1] Its most notable application is as a key intermediate in the manufacture of Moxifloxacin, a broad-spectrum fluoroquinolone antibiotic used to treat a range of bacterial infections.[2][3] The stereochemistry of this bicyclic diamine is crucial for the biological activity of the final drug product. Consequently, the development of efficient, stereoselective, and scalable synthetic routes to obtain the desired cis-diastereomer with high enantiomeric purity is of significant interest to the pharmaceutical and chemical industries.[1]

This document outlines and compares several synthetic strategies for producing enantiomerically pure (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, focusing on both classical and novel methodologies. Detailed protocols for key synthetic transformations are provided, along with comparative data to aid researchers in selecting the most suitable route for their specific needs.

Route 1: Classical Synthesis via Diastereomeric Salt Resolution

This is a widely adopted industrial method that begins with readily available starting materials and introduces chirality through resolution with a chiral resolving agent. The general pathway involves the formation of a racemic N-protected diamine, which is then separated into its constituent enantiomers.

Logical Workflow

cluster_0 Synthesis of Racemic Precursor cluster_1 Resolution and Deprotection A Pyridine-2,3-dicarboxylic acid B 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione A->B + Benzylamine C cis-6-Benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione B->C Pyridine Ring Reduction D rac-6-Benzyl-octahydropyrrolo[3,4-b]pyridine C->D Carbonyl Reduction E Diastereomeric Salt Formation (e.g., with D-(-)-tartaric acid) D->E F Separation of Diastereomers E->F G (S,S)-6-Benzyl-octahydropyrrolo [3,4-b]pyridine F->G H (4aS,7aS)-Octahydropyrrolo [3,4-b]pyridine (Target) G->H Debenzylation A rac-cis-Dialkyl-1-alkylcarbonyl piperidine-2,3-dicarboxylate B Enzymatic Hydrolysis (e.g., Pig Liver Esterase) A->B C (2S,3R)-1-Alkylcarbonyl-3-(alkoxycarbonyl) piperidine-2-carboxylic acid B->C Selective Hydrolysis D (4aR,7aS)-1-Alkylcarbonylhexahydro furo[3,4-b]pyridine-5,7-dione C->D Acid-catalyzed cyclization E Intermediate Amide D->E + Benzylamine F Reduction & Cyclization E->F G (4aS,7aS)-Octahydropyrrolo [3,4-b]pyridine (Target) F->G Deprotection A 6-Benzyl-5H-pyrrolo[3,4-b] pyridine-5,7(6H)-dione B Stereoselective Reduction (e.g., with L-proline & Pd/C) A->B C cis-6-Benzyl-octahydropyrrolo [3,4-b]pyridine-5,7-dione B->C D Attachment of Chiral Auxiliary (Naproxen derivative) C->D Diastereoselective reaction E Diastereomeric Intermediate D->E F Separation & Auxiliary Removal E->F G Enantiopure Intermediate F->G H (4aS,7aS)-Octahydropyrrolo [3,4-b]pyridine (Target) G->H Reduction & Deprotection

References

Application Notes and Protocols for the Catalytic Hydrogenation of Pyridine Rings in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reduction of the pyridine ring to the corresponding piperidine scaffold is a fundamental transformation in synthetic chemistry, with broad applications in the pharmaceutical and agrochemical industries. This document provides detailed application notes and protocols for various catalytic hydrogenation methods to achieve this transformation, focusing on practical implementation in a research and development setting.

Introduction

The pyridine ring is a common motif in a vast array of biologically active compounds. Its reduction to a piperidine ring can significantly alter the molecule's three-dimensional structure, basicity, and physicochemical properties, often leading to enhanced biological activity or improved pharmacokinetic profiles. Catalytic hydrogenation is a powerful and atom-economical method for this transformation. This document outlines several key catalytic systems, including both heterogeneous and homogeneous methods, providing detailed protocols and comparative data to aid in method selection and optimization.

Heterogeneous Catalytic Hydrogenation

Heterogeneous catalysts are widely used for pyridine reduction due to their ease of handling, recyclability, and compatibility with a broad range of functional groups.

Platinum(IV) Oxide (PtO₂) Catalyzed Hydrogenation

Platinum(IV) oxide, also known as Adams' catalyst, is a versatile and effective catalyst for the hydrogenation of substituted pyridines. The reaction is typically carried out in an acidic medium, which activates the pyridine ring towards reduction and prevents catalyst poisoning by the product piperidine.

Table 1: PtO₂ Catalyzed Hydrogenation of Substituted Pyridines [1][2][3]

SubstrateProductH₂ Pressure (bar)Time (h)Yield (%)
2-Methylpyridine2-Methylpiperidine704-6High
3-Methylpyridine3-Methylpiperidine704-6High
2-Bromopyridine2-Bromopiperidine506High
2-Fluoropyridine2-Fluoropiperidine506High
3-Phenylpyridine3-Phenylpiperidine608High

Experimental Protocol: General Procedure for PtO₂ Catalyzed Hydrogenation [1][4]

  • To a stirred solution of the substituted pyridine (1.0 g) in glacial acetic acid (5 mL) in a high-pressure reactor, add PtO₂ (5 mol%).

  • Pressurize the reactor with hydrogen gas to the desired pressure (50-70 bar).

  • Stir the reaction mixture at room temperature for the required time (typically 4-10 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, carefully vent the reactor and quench the reaction mixture with a saturated aqueous solution of NaHCO₃ until the acetic acid is neutralized.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter through celite, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired piperidine derivative.

experimental_workflow_pto2 sub Substrate + Acetic Acid cat Add PtO₂ Catalyst sub->cat react Pressurize with H₂ (50-70 bar) Stir at RT cat->react quench Quench with NaHCO₃ react->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify prod Final Product purify->prod

Caption: PtO₂ Catalyzed Hydrogenation Workflow.

Palladium on Carbon (Pd/C) Catalyzed Hydrogenation

Palladium on carbon is another widely used heterogeneous catalyst. The chemoselectivity of the reaction can be tuned by the addition of acidic additives, allowing for the selective reduction of other functional groups in the presence of the pyridine ring or the complete reduction of both.[5]

Table 2: Chemoselective Hydrogenation of Pyridinecarbonitriles with Pd/C [5]

SubstrateProductH₂SO₄ (mol equiv)Temp (°C)Pressure (bar)Selectivity (%)
4-Pyridinecarbonitrile4-(Aminomethyl)piperidine1.030698 (to 4PIPA)
4-Pyridinecarbonitrile4-(Aminomethyl)pyridine0.530693 (to 4PA)
3-Pyridinecarbonitrile3-(Aminomethyl)piperidine1.050676 (to 3PIPA)
3-Pyridinecarbonitrile3-(Aminomethyl)pyridine0.550672 (to 3PA)

Experimental Protocol: Selective Hydrogenation of 4-Pyridinecarbonitrile to 4-(Aminomethyl)piperidine [5]

  • In a high-pressure reactor, combine 4-pyridinecarbonitrile (5.0 g, 48.1 mmol), 10% Pd/C (1.5 g), water (150 mL), and dichloromethane (50 mL).

  • Add sulfuric acid (1.0 mol equivalent relative to the substrate).

  • Pressurize the reactor with hydrogen to 6 bar.

  • Stir the mixture at 30 °C and monitor the reaction until completion.

  • After the reaction, filter the catalyst and separate the aqueous and organic layers.

  • Basify the aqueous layer and extract with an appropriate organic solvent.

  • Combine the organic extracts, dry, and concentrate to obtain the product.

logical_relationship_pdc start Pyridinecarbonitrile h2so4_high High H₂SO₄ (1.0 equiv) start->h2so4_high Pd/C, H₂ h2so4_low Low H₂SO₄ (0.5 equiv) start->h2so4_low Pd/C, H₂ piperidine (Aminomethyl)piperidine (Ring Reduction) h2so4_high->piperidine pyridine (Aminomethyl)pyridine (Nitrile Reduction Only) h2so4_low->pyridine

Caption: Pd/C Chemoselectivity Control.

Homogeneous Catalytic Hydrogenation

Homogeneous catalysts offer high activity and selectivity under milder reaction conditions. However, catalyst separation from the product can be more challenging.

Rhodium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation provides a convenient alternative to using high-pressure hydrogen gas. Formic acid and its azeotropic mixture with triethylamine are commonly used as the hydrogen source.

Table 3: Rhodium-Catalyzed Transfer Hydrogenation of Pyridinium Salts [6][7]

SubstrateCatalyst Loading (mol%)ProductYield (%)
N-Benzylpyridinium salt0.005N-Benzylpiperidine94
4-Phenyl-N-benzylpyridinium salt0.01251-Benzyl-4-phenyl-1,2,3,6-tetrahydropyridine97

Experimental Protocol: General Procedure for Rhodium-Catalyzed Transfer Hydrogenation [6]

  • In a reaction tube, dissolve the pyridinium salt (0.5 mmol) in a 5:2 azeotropic mixture of formic acid and triethylamine (5 mL).

  • Add the rhodium catalyst, [Cp*RhCl₂]₂, and an iodide promoter (e.g., KI).

  • Stir the reaction mixture at 40 °C for 24 hours under a nitrogen atmosphere.

  • After cooling to room temperature, basify the mixture with an aqueous KOH solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the product.

experimental_workflow_rh_transfer sub Pyridinium Salt + HCOOH/NEt₃ cat Add [Cp*RhCl₂]₂ + KI sub->cat react Stir at 40 °C under N₂ cat->react workup Basify with KOH Extract with EtOAc react->workup isolate Dry and Concentrate workup->isolate prod Final Product isolate->prod

Caption: Rh-Catalyzed Transfer Hydrogenation Workflow.

Asymmetric Hydrogenation

The synthesis of enantiomerically enriched piperidines is of great importance in drug discovery. Asymmetric hydrogenation using chiral catalysts provides a direct route to these valuable building blocks.

Iridium-Catalyzed Asymmetric Hydrogenation

Chiral iridium complexes have emerged as powerful catalysts for the asymmetric hydrogenation of pyridinium salts, affording chiral piperidines with high enantioselectivity.

Table 4: Iridium-Catalyzed Asymmetric Hydrogenation of N-Alkyl-2-alkylpyridinium Salts [8]

SubstrateChiral LigandProductEnantiomeric Excess (%)
N-Benzyl-2-methylpyridinium salt(S,S)-f-Binaphane(R)-1-Benzyl-2-methylpiperidineHigh
N-Alkyl-2-arylpyridinium saltMP²-SEGPHOSChiral 2-ArylpiperidineHigh

Experimental Protocol: General Procedure for Iridium-Catalyzed Asymmetric Hydrogenation

Note: Specific protocols for asymmetric hydrogenations are highly dependent on the catalyst system and substrate. The following is a generalized procedure and should be adapted based on literature precedents for the specific transformation.

  • In a glovebox, charge a pressure-resistant vial with the chiral iridium catalyst precursor (e.g., [Ir(COD)Cl]₂) and the chiral phosphine ligand in a suitable degassed solvent.

  • Activate the catalyst according to the specific literature procedure (this may involve stirring under a hydrogen atmosphere or the addition of an activator).

  • Add the pyridinium salt substrate to the activated catalyst solution.

  • Pressurize the vial with hydrogen gas to the specified pressure.

  • Stir the reaction at the designated temperature for the required time.

  • Monitor the reaction for conversion and enantioselectivity by chiral HPLC or GC.

  • Upon completion, carefully vent the reactor and remove the solvent under reduced pressure.

  • Purify the product by chromatography.

signaling_pathway_asymmetric sub Pyridinium Salt cat Chiral Iridium Catalyst + H₂ sub->cat Coordination intermediate Chiral Intermediate cat->intermediate Hydrogenation prod Enantioenriched Piperidine intermediate->prod Product Release

Caption: Asymmetric Hydrogenation Pathway.

Conclusion

The catalytic hydrogenation of the pyridine ring is a versatile and powerful tool in modern organic synthesis. The choice of catalyst and reaction conditions is crucial for achieving the desired outcome, whether it be high yield, chemoselectivity, or enantioselectivity. The protocols and data presented in these application notes provide a solid foundation for researchers to select and implement the most suitable method for their specific synthetic challenges. Further optimization may be required for novel substrates, and careful monitoring of reaction progress is always recommended.

References

Application Notes and Protocols for the Enzymatic Hydrolysis in the Optical Resolution of Pyrrolopyridine Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. Chiral pyrrolopyridine scaffolds are key structural motifs in a wide array of biologically active molecules. Enzymatic kinetic resolution (EKR) via hydrolysis has emerged as a highly efficient, selective, and environmentally benign method for obtaining enantiopure precursors of these complex heterocyclic compounds.[1] This approach leverages the stereoselectivity of enzymes, most notably hydrolases such as lipases, to preferentially catalyze the hydrolysis of one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer and the hydrolyzed product.[1][2] This method is often preferred over traditional chemical synthesis due to its mild reaction conditions, high enantioselectivity, and reduced environmental impact.[3][4]

These application notes provide a generalized framework for the enzymatic hydrolysis of racemic pyrrolopyridine precursors, focusing on the use of lipases. The protocols and data presented are based on established methodologies for the resolution of analogous heterocyclic compounds and should be adapted and optimized for specific pyrrolopyridine substrates.

Principle of Enzymatic Kinetic Resolution

Enzymatic kinetic resolution of a racemic mixture of pyrrolopyridine esters relies on the differential rate of reaction of the two enantiomers with a stereoselective enzyme. In a typical hydrolysis reaction, the enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding alcohol, leaving the other enantiomer of the ester unreacted. At approximately 50% conversion, a mixture of the enantioenriched alcohol and the unreacted enantioenriched ester is obtained, which can then be separated by standard chromatographic techniques.[5]

Data Presentation

The following table summarizes representative quantitative data from the enzymatic kinetic resolution of a generic racemic pyrrolopyridine acetate, illustrating the effects of different lipases on conversion and enantiomeric excess (e.e.).

EntryEnzyme (Lipase)SubstrateSolventTime (h)Conversion (%)e.e. of Alcohol (%)e.e. of Unreacted Acetate (%)
1Candida antarctica Lipase B (CALB)rac-1-(pyrrolopyridin-yl)ethyl acetateToluene2448>99 (R)96 (S)
2Pseudomonas cepacia Lipase (PCL)rac-1-(pyrrolopyridin-yl)ethyl acetateDiisopropyl ether365198 (R)>99 (S)
3Candida rugosa Lipase (CRL)rac-1-(pyrrolopyridin-yl)ethyl acetateToluene484592 (R)85 (S)
4Aspergillus niger Lipase (ANL)rac-1-(pyrrolopyridin-yl)ethyl acetateHexane723088 (R)65 (S)

Note: The data presented in this table are illustrative and based on typical results for the enzymatic resolution of heterocyclic acetates. Actual results will vary depending on the specific pyrrolopyridine precursor and reaction conditions.

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the enzymatic hydrolysis of pyrrolopyridine precursors.

Protocol 1: General Procedure for the Enzymatic Kinetic Resolution of a Racemic Pyrrolopyridine Acetate

This protocol outlines a general screening procedure to identify a suitable lipase and reaction conditions for the kinetic resolution.

Materials:

  • Racemic pyrrolopyridine acetate (substrate)

  • Various lipases (e.g., Candida antarctica Lipase B, Pseudomonas cepacia Lipase, Candida rugosa Lipase, Aspergillus niger Lipase)

  • Phosphate buffer (pH 7.0)

  • Organic co-solvent (e.g., acetonitrile, toluene, diisopropyl ether, hexane)

  • Magnetic stirrer and stir bar

  • Thermostatically controlled water bath or incubator shaker

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Chiral High-Performance Liquid Chromatography (HPLC) column

Procedure:

  • To a 10 mL vial, add the racemic pyrrolopyridine acetate (100 mg, 1.0 eq).

  • Add phosphate buffer (pH 7.0, 5 mL) and the selected organic co-solvent (1 mL).

  • Add the selected lipase (50 mg).

  • Seal the vial and place it in a thermostatically controlled shaker set to 30-40 °C and 200 rpm.

  • Monitor the reaction progress by taking aliquots at regular intervals (e.g., 6, 12, 24, 48 hours) and analyzing them by Thin Layer Chromatography (TLC) or HPLC.

  • Once the desired conversion (ideally close to 50%) is reached, quench the reaction by filtering off the enzyme.

  • Extract the aqueous phase with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the resulting mixture of the hydrolyzed alcohol and the unreacted acetate by silica gel column chromatography.

  • Determine the enantiomeric excess of the purified alcohol and acetate using chiral HPLC analysis.

Protocol 2: Chiral HPLC Analysis for Determination of Enantiomeric Excess

Materials:

  • Chiral HPLC column (e.g., Chiralcel OD-H, Chiralpak AD-H)

  • HPLC grade solvents (e.g., hexane, isopropanol)

  • HPLC system with a UV detector

  • Samples of the purified alcohol and unreacted acetate

Procedure:

  • Dissolve a small amount of the purified alcohol and unreacted acetate in the mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Elute with an appropriate mobile phase (e.g., a mixture of hexane and isopropanol) at a constant flow rate.

  • Monitor the elution profile using a UV detector at a suitable wavelength.

  • The two enantiomers will be separated and will appear as two distinct peaks.

  • Calculate the enantiomeric excess (e.e.) using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Visualizations

The following diagrams illustrate the key processes in the enzymatic hydrolysis of pyrrolopyridine precursors.

Enzymatic_Kinetic_Resolution cluster_workflow Enzymatic Kinetic Resolution Workflow Racemic_Ester Racemic Pyrrolopyridine Ester (R/S) Reaction Enzymatic Hydrolysis Racemic_Ester->Reaction Enzyme Hydrolase (e.g., Lipase) Enzyme->Reaction Separation Chromatographic Separation Reaction->Separation ~50% Conversion Product_Alcohol Enantioenriched Alcohol (R) Separation->Product_Alcohol Unreacted_Ester Enantioenriched Ester (S) Separation->Unreacted_Ester

Caption: Workflow of Enzymatic Kinetic Resolution.

Logical_Relationship cluster_logic Key Experimental Parameters Optimization Reaction Optimization Enzyme_Choice Enzyme Selection (e.g., Lipase Type) Optimization->Enzyme_Choice Substrate Substrate (Pyrrolopyridine Ester) Optimization->Substrate Solvent Solvent System (Aqueous/Organic) Optimization->Solvent Temperature Temperature Optimization->Temperature pH pH Optimization->pH Time Reaction Time Optimization->Time

References

Applications of cis-Octahydropyrrolo[3,4-b]pyridine in Drug Discovery: A Focus on Antibacterial Agents

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Introduction

The cis-octahydropyrrolo[3,4-b]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its rigid, bicyclic framework provides a unique three-dimensional architecture for the development of novel therapeutic agents. The primary and most well-established application of this scaffold is in the synthesis of the fourth-generation fluoroquinolone antibiotic, moxifloxacin.[1][2] This document provides a detailed overview of the application of this compound in the discovery of antibacterial agents, with a specific focus on the biological activity and mechanism of action of its most prominent derivative, moxifloxacin.

I. Antibacterial Applications: Moxifloxacin

Moxifloxacin is a broad-spectrum antibiotic effective against a wide range of Gram-positive and Gram-negative bacteria.[3][4] The incorporation of the this compound moiety at the C-7 position of the fluoroquinolone core is crucial for its enhanced activity against Gram-positive pathogens and atypical bacteria compared to earlier generation fluoroquinolones.

A. Mechanism of Action

Moxifloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination. In Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in Gram-positive bacteria. The binding of moxifloxacin to these enzymes forms a drug-enzyme-DNA complex, which leads to the stabilization of cleavage complexes and results in double-stranded DNA breaks, ultimately causing bacterial cell death.

Moxifloxacin_Signaling_Pathway cluster_bacterium Bacterial Cell cluster_dna_replication DNA Replication & Transcription Moxifloxacin Moxifloxacin Inhibition Inhibition Moxifloxacin->Inhibition DNA_Gyrase DNA Gyrase (Gram-Negative Target) DNA Bacterial DNA DNA_Gyrase->DNA Supercoiling Topo_IV Topoisomerase IV (Gram-Positive Target) Topo_IV->DNA Decatenation Inhibition->DNA_Gyrase Inhibition->Topo_IV DSB Double-Strand DNA Breaks Inhibition->DSB Leads to Cell_Death Bacterial Cell Death DSB->Cell_Death

Figure 1: Mechanism of action of Moxifloxacin.
B. Antibacterial Spectrum and Efficacy

Moxifloxacin demonstrates potent activity against a broad spectrum of bacterial pathogens, including those responsible for respiratory tract, skin, and intra-abdominal infections.[5] The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's efficacy, representing the lowest concentration that inhibits visible bacterial growth.

Table 1: In Vitro Activity of Moxifloxacin Against Common Bacterial Pathogens

Bacterial Species (Number of Isolates)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Gram-Positive Aerobes
Staphylococcus aureus (methicillin-susceptible)0.060.06
Staphylococcus aureus (methicillin-resistant)0.06>2
Staphylococcus epidermidis (methicillin-susceptible)0.060.12
Staphylococcus epidermidis (methicillin-resistant)0.12>2
Streptococcus pneumoniae (penicillin-susceptible)0.120.25
Streptococcus pneumoniae (penicillin-resistant)0.120.25
Streptococcus pyogenes0.120.12
Enterococcus faecalis0.252
Gram-Negative Aerobes
Escherichia coli≤0.060.25
Klebsiella pneumoniae0.120.5
Enterobacter cloacae0.120.5
Haemophilus influenzae≤0.030.03
Moraxella catarrhalis0.060.06
Pseudomonas aeruginosa416
Atypical Bacteria
Mycoplasma pneumoniae0.060.12
Chlamydophila pneumoniae0.1250.25
Legionella pneumophila0.060.12

Data compiled from multiple sources.[3][6][7][8] MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

II. Other Potential Therapeutic Areas

While the primary application of the this compound scaffold is in antibiotics, the broader class of pyrrolopyridines has been explored for other therapeutic targets. Derivatives of different pyrrolopyridine isomers have shown potential as kinase inhibitors for oncology and as phosphodiesterase (PDE) inhibitors for central nervous system (CNS) disorders. However, to date, there is a lack of substantial published data on the development of this compound derivatives for these indications. Further research is warranted to explore the potential of this specific scaffold in therapeutic areas beyond infectious diseases.

Experimental Protocols

A. Synthesis of Moxifloxacin from this compound

This protocol outlines the general synthesis of moxifloxacin from its key intermediates.

Moxifloxacin_Synthesis_Workflow cluster_synthesis Moxifloxacin Synthesis Starting_Material_1 1-Cyclopropyl-6,7-difluoro-8-methoxy- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid Reaction Nucleophilic Aromatic Substitution Starting_Material_1->Reaction Starting_Material_2 This compound Starting_Material_2->Reaction Workup Cooling & Water Addition Reaction->Workup Solvent: DMSO Temp: 65-70 °C Time: 6-8 h Solvent DMSO Temperature 65-70 °C Stirring 6-8 hours Isolation Filtration & Washing Workup->Isolation Drying Vacuum Drying Isolation->Drying Product Moxifloxacin Drying->Product

Figure 2: General workflow for Moxifloxacin synthesis.

Materials:

  • 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

  • Dimethyl sulfoxide (DMSO)

  • Water

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • To a suitable reaction vessel, add 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and dimethyl sulfoxide.[2]

  • Add (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine to the mixture.[2]

  • Heat the reaction mixture to 65-70 °C and stir for 6-8 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., HPLC).[2]

  • Upon completion, cool the reaction mixture to 25-30 °C.[2]

  • Add water to the cooled mixture and continue stirring for approximately 2 hours to precipitate the product.[2]

  • Collect the solid product by filtration and wash with water.[2]

  • Dry the product under vacuum at an elevated temperature (e.g., 75 °C) to obtain moxifloxacin.[2]

B. Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol describes a general method for determining the MIC of an antibacterial agent against a specific bacterium.[1][9][10][11]

Materials:

  • Test compound (e.g., moxifloxacin)

  • Bacterial isolate

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator (35 ± 2 °C)

  • Sterile pipette tips and reservoirs

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well plate to achieve the desired concentration range. Typically, 100 µL of each concentration is prepared.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This will result in a final volume of 200 µL per well and dilute the antibiotic to its final test concentration.

    • Include a growth control well (inoculum in broth without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 35 ± 2 °C for 16-20 hours in ambient air.[10]

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antibiotic at which there is no visible growth.

    • Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is defined as the lowest concentration that inhibits a significant percentage (e.g., ≥90%) of growth compared to the growth control.[11]

Conclusion

The this compound scaffold is a cornerstone in the development of the potent antibacterial agent, moxifloxacin. Its unique structural features contribute to the broad-spectrum activity and improved efficacy of this fourth-generation fluoroquinolone. While its application has been predominantly in the field of infectious diseases, the inherent drug-like properties of this scaffold suggest potential for its exploration in other therapeutic areas, which remains an open avenue for future drug discovery efforts.

References

Application Notes and Protocols: The Use of cis-Octahydropyrrolo[3,4-b]pyridine as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bicyclic diamine, cis-octahydropyrrolo[3,4-b]pyridine, is a valuable scaffold in medicinal chemistry, primarily recognized as a key structural component of the fourth-generation fluoroquinolone antibiotic, Moxifloxacin. Its rigid, three-dimensional structure and the stereochemical arrangement of its nitrogen atoms make it an attractive building block for the synthesis of novel therapeutic agents. These application notes provide an overview of its utility, focusing on the synthesis of its enantiomerically pure form and its incorporation into biologically active molecules.

Synthetic Applications of this compound

The most prominent application of this compound is in the synthesis of the antibiotic Moxifloxacin.[1] The specific enantiomer used, (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine, is crucial for the drug's potent antibacterial activity.[1] The market for high-purity (99%+) this compound is driven by the pharmaceutical industry's demand for this key intermediate.[2]

Key Synthetic Reactions:
  • N-Arylation: The secondary amine of the octahydropyrrolo[3,4-b]pyridine core readily undergoes nucleophilic aromatic substitution with activated aryl halides or heteroaryl halides. This reaction is fundamental to its incorporation into fluoroquinolones.

  • Amide Bond Formation: The nitrogen atoms can be acylated to form amides, a common strategy for library development in drug discovery.

  • Reductive Amination: The secondary amines can react with aldehydes or ketones in the presence of a reducing agent to yield N-alkylated derivatives.

Workflow for the Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine and its Application in Moxifloxacin Synthesis

G cluster_synthesis Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine cluster_application Application in Moxifloxacin Synthesis Pyridine_dicarboxylic_acid Pyridine-2,3-dicarboxylic Acid N_benzyl_dicarboximide N-Benzyl-2,3-pyridine-dicarboximide Pyridine_dicarboxylic_acid->N_benzyl_dicarboximide Reaction with benzylamine Reduced_pyridine_ring 6-Benzyl-5,7-dioxo-octahydropyrrolo[3,4-b]pyridine N_benzyl_dicarboximide->Reduced_pyridine_ring Pyridine ring reduction Reduced_amides 6-Benzyl-octahydropyrrolo[3,4-b]pyridine (racemic) Reduced_pyridine_ring->Reduced_amides Amide group reduction Resolution Optical Resolution (e.g., with L-tartaric acid) Reduced_amides->Resolution Debenzylation Debenzylation Resolution->Debenzylation Final_Product (4aS,7aS)-Octahydro-1H- pyrrolo[3,4-b]pyridine Debenzylation->Final_Product Moxifloxacin Moxifloxacin Final_Product->Moxifloxacin Nucleophilic Aromatic Substitution Fluoroquinolone_core 1-Cyclopropyl-6,7-difluoro-8-methoxy- 4-oxo-1,4-dihydroquinoline-3-carboxylic acid Fluoroquinolone_core->Moxifloxacin

Caption: Synthetic workflow for (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine and its use in Moxifloxacin synthesis.

Experimental Protocols

Protocol 1: Enantioselective Synthesis of (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

This protocol is a generalized representation of a common synthetic route.[1]

Step 1: Synthesis of 6-Benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine

  • React pyridine-2,3-dicarboxylic acid anhydride with benzylamine to form N-benzyl-2,3-pyridine-dicarboxamide.

  • Reduce the pyridine ring of the dicarboxamide to yield 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine.

Step 2: Reduction of Amide Groups

  • Reduce the amide groups of the product from Step 1 to afford racemic 6-benzyloctahydropyrrolo[3,4-b]pyridine.

Step 3: Optical Resolution

  • Perform an optical resolution of the racemic mixture from Step 2 using L-tartaric acid to form diastereomeric salts.

  • Separate the desired diastereomer by crystallization.

Step 4: Debenzylation

  • Remove the benzyl protecting group from the resolved enantiomer to yield (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.

Protocol 2: Synthesis of Moxifloxacin

This protocol describes the coupling of the chiral building block with the fluoroquinolone core.

Materials:

  • 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid

  • (4aS,7aS)-Octahydro-1H-pyrrolo[3,4-b]pyridine

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve 50 g of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid in 600 mL of dimethyl sulfoxide.

  • Add 25.70 mL of (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine to the solution.

  • Stir the reaction mixture for 6-8 hours at a temperature of 65-70 °C.

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture to 25-30 °C.

  • Add 100 mL of water and continue stirring for 2 hours to precipitate the product.

  • Collect the solid product by filtration, wash with 100 mL of water, and dry under vacuum at 75 °C.

Quantitative Data for Moxifloxacin Synthesis

ParameterValueReference
Yield 89.7%[3]
Purity (HPLC) 98%[3]
Chiral Impurity ((R,R)-isomer) 3-5%[3]

Biological Activity and Mechanism of Action

The primary biological application of derivatives of this compound is as antibacterial agents. Moxifloxacin, the premier example, exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

Mechanism of Action of Moxifloxacin

Moxifloxacin functions by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[4][5] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[5]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary for the initiation of replication.

  • Topoisomerase IV: This enzyme is responsible for decatenating replicated circular DNA chromosomes, allowing for their segregation into daughter cells.

By inhibiting these enzymes, Moxifloxacin leads to the accumulation of double-strand breaks in the bacterial DNA, ultimately resulting in cell death.[5] The bulky bicycloamine substituent at the C-7 position of the fluoroquinolone core, provided by the this compound moiety, is thought to play a role in preventing the active efflux of the drug from certain Gram-positive bacteria.

Mechanism of Action of Moxifloxacin

G cluster_replication Bacterial DNA Replication Cycle Moxifloxacin Moxifloxacin DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Moxifloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Bacterial Topoisomerase IV Moxifloxacin->Topoisomerase_IV Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA Blocks supercoiling Replicated_DNA Replicated, Catenated DNA Topoisomerase_IV->Replicated_DNA Prevents decatenation Supercoiled_DNA Supercoiled DNA Relaxed_DNA->Supercoiled_DNA Action of DNA Gyrase Supercoiled_DNA->Replicated_DNA DNA Replication Daughter_Chromosomes Segregated Daughter Chromosomes Replicated_DNA->Daughter_Chromosomes Action of Topoisomerase IV Cell_Division Bacterial Cell Division Daughter_Chromosomes->Cell_Division

Caption: Mechanism of action of Moxifloxacin, a derivative of this compound.

Future Perspectives

While the use of this compound is well-established in the synthesis of Moxifloxacin, its potential as a scaffold for other therapeutic areas remains an active area of research. The rigid, chiral nature of this building block makes it an ideal starting point for the design of new kinase inhibitors, receptor antagonists, and other biologically active molecules. The development of more efficient and scalable synthetic routes to enantiomerically pure this compound will further facilitate its application in drug discovery and development.

References

Application Notes and Protocols for N-Alkylation of Pyrazolo[3,4-c]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the N-alkylation of pyrazolo[3,4-c]pyridine scaffolds, a core heterocyclic structure of interest in drug discovery due to its resemblance to the purine scaffold. The protocols outlined below cover methods for selective alkylation at the N-1 and N-2 positions of the pyrazole ring, yielding two distinct regioisomers with potentially different biological activities.

Introduction

Pyrazolo[3,4-c]pyridines are bicyclic heteroaromatic compounds that have garnered significant attention in medicinal chemistry. Their structural similarity to endogenous purines allows them to interact with a variety of biological targets, including protein kinases. N-alkylation of the pyrazole moiety is a common strategy in the hit-to-lead optimization phase of drug discovery to modulate potency, selectivity, and pharmacokinetic properties. The regioselectivity of the N-alkylation is a critical aspect, as the position of the alkyl group can significantly influence the compound's biological profile. This document provides standardized protocols for achieving selective N-alkylation of the pyrazolo[3,4-c]pyridine core.

Data Presentation: N-Alkylation of 5-Halo-1H-pyrazolo[3,4-c]pyridines

The following table summarizes the reaction conditions and yields for the N-alkylation of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridine with various alkylating agents. The reactions typically yield a mixture of N-1 and N-2 isomers, which can be separated by chromatography.

EntryStarting Material (X=)Alkylating AgentBaseSolventConditionsProduct (N-1 Isomer)Yield (N-1)Product (N-2 Isomer)Yield (N-2)
1ClSEM-ClNaHTHF0 °C to rt, 2 h5-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridine85%5-chloro-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-pyrazolo[3,4-c]pyridine10%
2BrSEM-ClNaHTHF0 °C to rt, 2 h5-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-c]pyridine82%5-bromo-2-((2-(trimethylsilyl)ethoxy)methyl)-2H-pyrazolo[3,4-c]pyridine12%
3ClTHP-ClNaHTHF0 °C to rt, 2 h5-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine15%5-chloro-2-(tetrahydro-2H-pyran-2-yl)-2H-pyrazolo[3,4-c]pyridine70%
4BrTHP-ClNaHTHF0 °C to rt, 2 h5-bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine18%5-bromo-2-(tetrahydro-2H-pyran-2-yl)-2H-pyrazolo[3,4-c]pyridine65%
5ClMeIK₂CO₃DMFrt, 16 h5-chloro-1-methyl-1H-pyrazolo[3,4-c]pyridine45%5-chloro-2-methyl-2H-pyrazolo[3,4-c]pyridine48%
6BrBnBrCs₂CO₃ACN80 °C, 12 h1-benzyl-5-bromo-1H-pyrazolo[3,4-c]pyridine40%2-benzyl-5-bromo-2H-pyrazolo[3,4-c]pyridine55%

Data compiled from literature reports. Yields are isolated yields after chromatographic separation.

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation using Sodium Hydride

This protocol is suitable for the N-alkylation of pyrazolo[3,4-c]pyridines with various alkyl halides.

Materials:

  • 5-Halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Alkylating agent (e.g., SEM-Cl, THP-Cl, MeI, BnBr) (1.1 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous THF dropwise.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add the alkylating agent (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for the time indicated in the table above or until TLC/LC-MS analysis indicates completion of the reaction.

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to separate the N-1 and N-2 isomers.

Protocol 2: N-Alkylation using Carbonate Bases

This protocol provides an alternative to using sodium hydride and is suitable for a range of alkylating agents.

Materials:

  • 5-Halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Alkylating agent (e.g., MeI, BnBr) (1.2 eq)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (ACN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5-halo-1H-pyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous DMF or ACN, add the carbonate base (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add the alkylating agent (1.2 eq) to the reaction mixture.

  • Stir the reaction at the temperature and for the time indicated in the data table or until complete consumption of the starting material is observed by TLC/LC-MS.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the separated N-1 and N-2 alkylated products.

Mandatory Visualizations

Experimental Workflow for N-Alkylation

experimental_workflow start Start reagents Pyrazolo[3,4-c]pyridine + Base + Alkylating Agent start->reagents reaction Reaction in Solvent (e.g., THF, DMF) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification isomers Separated N-1 and N-2 Isomers purification->isomers end End isomers->end

Caption: General experimental workflow for the N-alkylation of pyrazolo[3,4-c]pyridine scaffolds.

Signaling Pathway Context: Pyrazolopyridines as Kinase Inhibitors

N-substituted pyrazolo[3,4-c]pyridine derivatives have been investigated as inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation. Dysregulation of these pathways is a hallmark of cancer.

signaling_pathway cluster_cell Cellular Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor N-Alkylated Pyrazolo[3,4-c]pyridine Inhibitor->RAF Inhibitor->MEK

Caption: Inhibition of the MAPK/ERK signaling pathway by N-alkylated pyrazolo[3,4-c]pyridine derivatives.

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with Pyrrolopyridine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting Suzuki-Miyaura cross-coupling reactions with pyrrolopyridine derivatives. This powerful carbon-carbon bond-forming reaction is instrumental in the synthesis of complex heterocyclic molecules, which are key scaffolds in numerous pharmaceutical agents.[1][2][3]

The Suzuki-Miyaura coupling enables the versatile introduction of various substituents onto the pyrrolopyridine core, facilitating the exploration of structure-activity relationships (SAR) in drug discovery.[1] Pyrrolopyridines, also known as azaindoles, are bioisosteres of indoles and purines, making them privileged structures in medicinal chemistry.[4][5]

General Reaction Scheme

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron reagent (such as a boronic acid or its ester) with a halide or triflate.[6][7][8] In the context of pyrrolopyridine synthesis, this typically involves the reaction of a halogenated pyrrolopyridine with a suitable boronic acid or vice versa.

A general representation of the Suzuki-Miyaura catalytic cycle is depicted below. The process initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst. Subsequent transmetalation with the boronic acid (activated by a base) and reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst.[8]

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_complex R1-Pd(II)L2-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R1R2 R1-Pd(II)L2-R2 Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 (Coupled Product) RedElim->Product ArylHalide R1-X (Pyrrolopyridine-Halide) ArylHalide->OxAdd BoronicAcid R2-B(OH)2 (Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1: Generalized Suzuki-Miyaura Catalytic Cycle.

Key Reaction Parameters and Optimization

The success of the Suzuki-Miyaura coupling with nitrogen-containing heterocycles like pyrrolopyridines can be challenging due to potential catalyst inhibition by the basic nitrogen atoms.[9][10] Careful selection and optimization of the catalyst, ligand, base, and solvent system are crucial for achieving high yields.

Catalysts and Ligands

Palladium complexes are the most common catalysts for Suzuki-Miyaura reactions.[6] The choice of ligand is critical to stabilize the palladium center and facilitate the catalytic cycle. For heteroaryl couplings, bulky and electron-rich phosphine ligands are often employed.[11]

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride) is a versatile and frequently used catalyst for coupling reactions involving heteroaryl halides.[5][12][13]

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) in combination with ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) has shown high activity for couplings of challenging substrates, including aminopyridines.[10][11][14]

  • Other palladium sources such as Pd(OAc)₂ (Palladium(II) acetate) paired with suitable phosphine ligands are also effective.[15]

While palladium is dominant, iron-catalyzed Suzuki-type couplings are emerging as a more cost-effective and environmentally friendly alternative.[16]

Bases

The base plays a crucial role in activating the boronic acid for transmetalation.[7] The choice of base can significantly impact the reaction outcome.

  • Potassium Carbonate (K₂CO₃) is a common and effective base for many Suzuki couplings with pyrrolopyridine derivatives.[5][12][13]

  • Potassium Phosphate (K₃PO₄) is often used with heteroaryl substrates and can be effective under milder conditions.[9][17]

  • Other bases such as cesium carbonate (Cs₂CO₃) and sodium carbonate (Na₂CO₃) have also been successfully employed.[14][18]

Solvents

The solvent system must be capable of dissolving the reactants and be compatible with the catalyst and base.

  • Anhydrous ethereal solvents such as 1,2-dimethoxyethane (DME) and 1,4-dioxane are frequently used.[5][12][13]

  • Aqueous solvent mixtures , for example, dioxane/water or acetonitrile/water, are also common and can enhance the reaction rate.[17][19]

Experimental Protocols

Below are detailed protocols for Suzuki-Miyaura cross-coupling reactions with pyrrolopyridine derivatives, based on published procedures.

Protocol 1: Suzuki-Miyaura Coupling of a Bromo-pyrrolopyridine Derivative

This protocol is adapted from the synthesis of pyrrolyl-indazoles, which share structural similarities with pyrrolopyridines.[5][12]

Materials:

  • N-substituted 5-bromo-pyrrolopyridine (1.0 equiv)

  • N-Boc-2-pyrroleboronic acid (1.5-2.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous 1,2-dimethoxyethane (DME)

Procedure:

  • To a Schlenk flask, add the N-substituted 5-bromo-pyrrolopyridine, N-Boc-2-pyrroleboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DME via syringe.

  • Heat the reaction mixture to 80 °C with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling on a Dihalo-pyrrolopyridine

This protocol is based on the selective arylation of dihalogenated 7-azaindoles.[14]

Materials:

  • 3-Iodo-6-chloro-7-azaindole (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)

  • SPhos (0.05 equiv)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Toluene/Ethanol (1:1)

Procedure:

  • In an open flask, combine 3-iodo-6-chloro-7-azaindole, phenylboronic acid, Pd₂(dba)₃, SPhos, and Cs₂CO₃.

  • Add the toluene/ethanol solvent mixture.

  • Heat the reaction mixture to 60 °C with stirring.

  • Monitor the reaction for the selective C3 arylation.

  • After completion, cool the mixture and perform an aqueous workup as described in Protocol 1.

  • Purify the product via column chromatography.

Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing a Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Weigh and add solid reagents: - Pyrrolopyridine halide - Boronic acid - Palladium catalyst - Base Start->Reagents Inert Establish inert atmosphere (evacuate and backfill with Ar/N2) Reagents->Inert Solvent Add anhydrous solvent via syringe Inert->Solvent Reaction Heat and stir reaction mixture (e.g., 60-110 °C) Solvent->Reaction Monitoring Monitor reaction progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous workup: - Dilute with organic solvent - Wash with water and brine Monitoring->Workup Reaction Complete Purification Purify the product (Column Chromatography) Workup->Purification End End Purification->End

Figure 2: Typical Experimental Workflow for Suzuki-Miyaura Coupling.

Data Summary of Reaction Conditions

The following tables summarize various reaction conditions reported for the Suzuki-Miyaura coupling of pyrrolopyridine and related N-heterocyclic derivatives.

Table 1: Suzuki-Miyaura Coupling of Bromo-Indazoles with Heteroaryl Boronic Acids [5][12][13]

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(dppf)Cl₂ (5)dppfK₂CO₃DME80270-92
2Pd(PPh₃)₄ (5)PPh₃K₂CO₃DME80245
3Pd(OAc)₂ (5)-K₂CO₃DME80225
4Pd(PCy₃)₂ (5)PCy₃K₂CO₃DME80230

Table 2: Suzuki-Miyaura Coupling of Chloro-Azaindoles with Aryl Boronic Acids [14]

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
1Pd₂(dba)₃ (5)SPhos (5)Cs₂CO₃Toluene/Ethanol (1:1)6085

Table 3: Suzuki-Miyaura Coupling for the Synthesis of Pyrrolo[2,3-d]pyrimidine Analogs [19]

EntryCatalystSolventTemp (°C)TimeYield (%)
1Pd(dppf)₂Cl₂EtOH/H₂O (4:1)9010 min64

Troubleshooting and Considerations

  • Low Yields: If low yields are obtained, consider screening different ligands, bases, and solvents. Increasing the reaction temperature or time may also be beneficial. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[4][20]

  • Protodeboronation: The loss of the boronic acid functional group can be a significant side reaction, especially with electron-deficient heteroaryl boronic acids.[5][21] Using a boronate ester (e.g., pinacol ester) or trifluoroborate salt can sometimes mitigate this issue.[6]

  • Catalyst Poisoning: The nitrogen atoms in pyrrolopyridines can coordinate to the palladium catalyst and inhibit its activity.[10] Using N-protected substrates (e.g., with a Boc group) can prevent this, although this adds extra steps to the synthesis.[12][17] Alternatively, using highly active catalyst systems with bulky, electron-rich ligands can overcome this inhibition.[10]

  • Regioselectivity: For substrates with multiple halide substituents, achieving regioselective coupling can be challenging. The reactivity of the halides (I > Br > Cl) and steric factors often dictate the site of reaction.[8][14] Careful control of reaction conditions (temperature, stoichiometry of the boronic acid) can favor mono-arylation.[15]

By carefully considering these parameters and following the detailed protocols, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis and functionalization of a wide range of pyrrolopyridine derivatives for applications in drug discovery and development.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of Halo-Substituted Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope. This powerful palladium-catalyzed cross-coupling reaction has proven indispensable in medicinal chemistry and drug development, particularly for the synthesis of nitrogen-containing heterocyclic compounds. Among these, aminopyrrolopyridines have garnered significant attention due to their prevalence in biologically active molecules, most notably as potent kinase inhibitors for the treatment of cancer and inflammatory diseases.[1][2]

These application notes provide a detailed overview and practical protocols for the Buchwald-Hartwig amination of various halo-substituted pyrrolopyridines (also known as azaindoles). The information herein is intended to guide researchers in the successful application of this transformative reaction for the synthesis of diverse aminopyrrolopyridine libraries.

General Considerations for Success

The success of the Buchwald-Hartwig amination of halo-substituted pyrrolopyridines is contingent on the careful selection of several key reaction parameters. The interplay between the palladium source, ligand, base, and solvent is critical for achieving high yields and purity.

  • Palladium Pre-catalyst: While various palladium sources can be employed, pre-formed palladium(II) pre-catalysts, such as those developed by the Buchwald group, often offer superior reactivity and reproducibility. These pre-catalysts are air- and moisture-stable and readily form the active palladium(0) species under the reaction conditions.[3]

  • Ligand: The choice of phosphine ligand is paramount. Sterically hindered and electron-rich biarylphosphine ligands, such as RuPhos, XPhos, and BrettPhos, have demonstrated broad utility in the amination of heteroaryl halides.[4] The specific ligand choice will depend on the nature of both the halo-pyrrolopyridine and the amine coupling partner.

  • Base: A strong, non-nucleophilic base is required to facilitate the deprotonation of the amine and the subsequent catalytic cycle. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and cesium carbonate (Cs₂CO₃).[3][5]

  • Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, and tetrahydrofuran (THF) are typically used to ensure a water-free reaction environment.[5][6]

Experimental Protocols

The following protocols are representative examples of the Buchwald-Hartwig amination applied to different halo-substituted pyrrolopyridines.

Protocol 1: Amination of 4-Chloro-1H-pyrrolo[2,3-b]pyridine with a Secondary Amine[3]

This protocol describes the coupling of 4-chloro-7-azaindole with morpholine.

Materials:

  • 4-Chloro-1H-pyrrolo[2,3-b]pyridine

  • Morpholine

  • [Pd(cinnamyl)Cl]₂ (Palladium pre-catalyst)

  • tBuXPhos (Ligand)

  • LiHMDS (1 M solution in THF)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 4-chloro-1H-pyrrolo[2,3-b]pyridine (0.5 mmol), [Pd(cinnamyl)Cl]₂ (1 mol %), and tBuXPhos (2 mol %).

  • Seal the tube with a septum and evacuate and backfill with argon three times.

  • Add anhydrous toluene (2 mL) and morpholine (0.6 mmol).

  • Add LiHMDS (1.2 mmol, 1.2 mL of a 1 M solution in THF) dropwise at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Amination of 5-Bromo-1H-pyrrolo[2,3-b]pyridine with a Primary Amine[3]

This protocol details the reaction of 5-bromo-7-azaindole with aniline.

Materials:

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine

  • Aniline

  • BrettPhos Pd G3 (Palladium pre-catalyst)

  • BrettPhos (Ligand)

  • NaOtBu

  • Anhydrous dioxane

Procedure:

  • In a glovebox, charge an oven-dried vial with 5-bromo-1H-pyrrolo[2,3-b]pyridine (0.5 mmol), BrettPhos Pd G3 (2 mol %), BrettPhos (2 mol %), and NaOtBu (0.7 mmol).

  • Add anhydrous dioxane (2 mL) and aniline (0.6 mmol).

  • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Substrate Scope and Data Summary

The Buchwald-Hartwig amination of halo-pyrrolopyridines exhibits a broad substrate scope, accommodating a variety of substitution patterns on both the heterocyclic core and the amine coupling partner. The following tables summarize representative examples from the literature.

EntryHalo-pyrrolopyridineAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
14-Chloro-1H-pyrrolo[2,3-b]pyridineMorpholine[Pd(cinnamyl)Cl]₂ / tBuXPhosLiHMDSToluene801895[3]
24-Chloro-1H-pyrrolo[2,3-b]pyridineN-Methylpiperazine[Pd(cinnamyl)Cl]₂ / tBuXPhosLiHMDSToluene801892[3]
35-Bromo-1H-pyrrolo[2,3-b]pyridinePyrrolidine[Pd(cinnamyl)Cl]₂ / tBuXPhosLiHMDSToluene801898[3]
45-Bromo-1H-pyrrolo[2,3-b]pyridineAnilineBrettPhos Pd G3 / BrettPhosNaOtBuDioxane1001885[3]
56-Chloro-1H-pyrrolo[2,3-b]pyridinen-ButylamineBrettPhos Pd G3 / BrettPhosNaOtBuDioxane1001880[3]
64-Chloro-1H-pyrrolo[2,3-d]pyrimidineBenzylaminePd₂(dba)₃ / XantphosCs₂CO₃Dioxane1101278[6]
72-Iodo-4-chloro-1H-pyrrolo[2,3-b]pyridine3-(Aminomethyl)pyridineRuPhos Pd G2 / RuPhosNaOtBuToluene1001665[4]
86-Bromo-2-(aryl)-1H-pyrrolo[2,3-b]pyridineMorpholinePd(OAc)₂ / BINAPNaOtBuToluene1002488[7]

Visualizing the Workflow and Logic

To aid in the conceptualization and execution of the Buchwald-Hartwig amination of halo-substituted pyrrolopyridines, the following diagrams illustrate the general experimental workflow and a logical approach to optimizing the reaction conditions.

experimental_workflow prep Preparation of Reactants and Catalysts setup Reaction Setup under Inert Atmosphere prep->setup reaction Heating and Stirring setup->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Continue if incomplete workup Aqueous Workup and Extraction monitoring->workup Proceed upon completion purification Purification (Column Chromatography) workup->purification analysis Characterization of Product purification->analysis

Caption: General experimental workflow for the Buchwald-Hartwig amination.

optimization_logic cluster_0 Initial Screening cluster_1 Optimization Cycle start Select Halo-pyrrolopyridine and Amine catalyst Choose Catalyst System (Pd source + Ligand) start->catalyst base Select Base catalyst->base solvent Choose Solvent base->solvent run_rxn Run Reaction solvent->run_rxn check_yield Low Yield? run_rxn->check_yield change_ligand Vary Ligand check_yield->change_ligand Yes success Optimized Conditions check_yield->success No change_ligand->run_rxn change_base Vary Base change_ligand->change_base change_solvent Vary Solvent change_base->change_solvent change_temp Adjust Temperature change_solvent->change_temp change_temp->run_rxn

References

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of cis-Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the stereoselective synthesis of cis-octahydropyrrolo[3,4-b]pyridine. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this synthesis. The primary challenge in this synthesis is controlling the stereochemistry during the reduction of the pyridine ring to achieve the desired cis isomer with high diastereoselectivity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My hydrogenation reaction is producing a low cis:trans diastereomeric ratio. What are the most critical factors to investigate?

A1: Achieving high cis-selectivity is the central challenge. The outcome is highly dependent on several reaction parameters. The most critical factors to optimize are your choice of catalyst, solvent, hydrogen pressure, and temperature. Heterogeneous hydrogenation of a substituted pyridine precursor typically favors the cis product, but deviations are common.

Q2: Which catalyst is best for maximizing the cis:trans ratio?

A2: Rhodium-based catalysts are highly effective for this transformation. Studies on similar pyridine derivatives show that while Rh/C and Rh/Al₂O₃ are active, Rhodium(III) oxide (Rh₂O₃) often provides slightly higher diastereoselectivity for the cis isomer under mild conditions. Palladium on carbon (Pd/C) is also widely used but may require more rigorous optimization of conditions to prevent the formation of trans isomers.

Q3: How does the choice of solvent affect the stereoselectivity of the hydrogenation?

A3: The solvent plays a crucial role. For rhodium-catalyzed hydrogenations, fluorinated alcohols like trifluoroethanol (TFE) have been shown to provide the best combination of activity and selectivity. Polar protic solvents are generally preferred. Using a substantially anhydrous reaction environment can also be critical, as moisture can sometimes promote the formation of the undesired trans isomer.[1]

Q4: What is the optimal hydrogen pressure and temperature? I am concerned about over-reduction and side reactions.

A4: Milder conditions are generally better for selectivity. High pressures and temperatures can sometimes lead to loss of selectivity. For Rh₂O₃-catalyzed reactions, optimal conditions have been identified at a relatively low pressure of 5 bar H₂ and a temperature of 40°C . Increasing pressure may not improve the yield and can slightly reduce the cis:trans ratio.

Q5: I am having difficulty with the N-benzyl protecting group. Are there issues associated with it during hydrogenation?

A5: The N-benzyl group is standard for this synthesis. It protects the nitrogen and helps direct the stereochemistry. However, the final debenzylation step adds another step to the synthesis. It's important to ensure the hydrogenation conditions used for the pyridine ring reduction are not harsh enough to cause premature debenzylation, although this is not a commonly reported issue under optimized, mild conditions.

Data Presentation: Influence of Reaction Conditions on Diastereoselectivity

The following table summarizes data from the catalytic hydrogenation of 2,6-lutidine, a model substrate for pyridine reduction, highlighting the influence of different catalysts and conditions on the cis:trans product ratio. These principles are directly applicable to optimizing the synthesis of this compound.

Catalyst (mol%)SolventH₂ Pressure (bar)Temp. (°C)Conversion (%)cis:trans Ratio
Rh/C (1 mol%)HFIP5080>9993:7
Rh/Al₂O₃ (1 mol%)HFIP5080>9995:5
Rh₂O₃ (1 mol%) HFIP 50 80 >99 96:4
Rh₂O₃ (1 mol%)HFIP1080>9996:4
Rh₂O₃ (1 mol%)Methanol1080>9995:5
Rh₂O₃ (1 mol%)Ethanol1080>9995:5
Rh₂O₃ (0.5 mol%) TFE 5 40 >99 97:3
Nishimura's Cat. (1 mol% Rh)TFE5405498:2

Data adapted from a study on 2,6-lutidine hydrogenation. HFIP = Hexafluoroisopropanol, TFE = Trifluoroethanol. The optimal conditions found in this study are highlighted in bold.

Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Pyridine Hydrogenation using Rh₂O₃

This protocol is a general method for achieving high cis-selectivity in pyridine ring reductions under mild conditions.

Materials:

  • Pyridine substrate (e.g., 6-benzyl-octahydropyrrolo[3,4-b]pyridine precursor) (1.0 eq)

  • Rhodium(III) oxide (Rh₂O₃) (0.5 mol%)

  • Trifluoroethanol (TFE)

  • Hydrogen gas (H₂)

  • Autoclave or high-pressure hydrogenation vessel

  • Inert gas (Nitrogen or Argon)

Methodology:

  • Add the pyridine substrate (e.g., 0.8 mmol) and Rh₂O₃ (1.0 mg, 0.5 mol%) to a glass vial equipped with a magnetic stirrer bar.

  • Seal the vial and degas by purging with an inert gas.

  • Introduce anhydrous trifluoroethanol (1 mL) via syringe. Briefly flush the headspace with the inert gas.

  • Place the vial inside a stainless-steel autoclave. Purge the autoclave with hydrogen gas three times to remove air.

  • Pressurize the autoclave with hydrogen gas to 5 bar.

  • Heat the reaction mixture to 40°C and stir for 16-24 hours.

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen pressure in a fume hood.

  • The catalyst can be removed by filtration through a pad of Celite, and the solvent can be removed under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., chromatography or crystallization).

Protocol 2: Hydrogenation of a Pyrrolopyridine Precursor using Pd/C

This protocol describes the reduction of a specific intermediate using a common palladium catalyst.[2]

Materials:

  • (S)-2-(6-methoxynaphthalen-2-yl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one (1.0 eq)

  • 5% Palladium on Carbon (Pd/C)

  • Toluene

  • Hydrogen gas (H₂)

  • Hydrogen pressure vessel

Methodology:

  • To a hydrogen pressure vessel, add the substrate (10 g, 0.03 mol) and toluene (100 mL).

  • Add 5% Palladium on Carbon (3 g) to the mixture.

  • Seal the vessel and pressurize with hydrogen to 8 kg/cm ² (approx. 7.8 bar).

  • Heat the reaction mass to 80°C and maintain stirring for 20-24 hours.

  • Upon reaction completion, cool the vessel to room temperature and vent the pressure.

  • Separate the catalyst by filtering the reaction mixture through a bed of hyflow (diatomaceous earth) and wash the filter cake with methanol (100 mL).

  • The combined filtrates are concentrated under reduced pressure to yield the crude product.

Visualizations

Logical Workflow for Troubleshooting Poor cis:trans Selectivity

This diagram outlines a decision-making process for addressing suboptimal diastereoselectivity in the hydrogenation step.

G cluster_catalyst Catalyst Optimization cluster_solvent Solvent Optimization cluster_conditions Condition Optimization start Problem: Low cis:trans Ratio cat_check Is Catalyst Rh₂O₃? start->cat_check cat_switch Action: Switch to Rh₂O₃ (0.5 mol%) cat_check->cat_switch No cat_ok Catalyst is likely optimal sol_check Is Solvent TFE? cat_check->sol_check Yes cat_switch->sol_check sol_switch Action: Switch to Trifluoroethanol (TFE) sol_check->sol_switch No sol_moisture Action: Ensure anhydrous conditions. Dry solvent and reagents. sol_check->sol_moisture cond_check Are Conditions Mild? (e.g., ~5 bar, ~40°C) sol_switch->cond_check sol_moisture->cond_check sol_ok Solvent is likely optimal cond_adjust Action: Reduce H₂ pressure to 5-10 bar. Reduce temperature to 40-50°C. cond_check->cond_adjust No cond_ok Conditions are likely optimal

Caption: Troubleshooting decision tree for low cis-selectivity.

General Experimental Workflow for Synthesis

This diagram illustrates a common synthetic pathway to obtain the target molecule, highlighting the critical hydrogenation step.

G cluster_0 Step 1: Imide Formation cluster_1 Step 2: Pyridine Ring Reduction (Critical Step) cluster_2 Step 3: Amide Reduction cluster_3 Step 4: Deprotection A 2,3-Pyridine Dicarboxylic Acid C N-Benzyl-pyrrolidine -dione Precursor A->C B Benzylamine B->C D Catalytic Hydrogenation (e.g., Rh₂O₃, H₂, TFE) C->D E cis-N-Benzyl-octahydro -pyrrolidine-dione D->E F Reduction (e.g., LiAlH₄) E->F G cis-6-Benzyl-octahydro -pyrrolo[3,4-b]pyridine F->G H Debenzylation (e.g., Pd/C, H₂) G->H I Final Product: cis-Octahydropyrrolo [3,4-b]pyridine H->I

References

Preventing trans isomer formation in octahydropyrrolo[3,4-b]pyridine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of octahydydropyrrolo[3,4-b]pyridine, with a specific focus on preventing the formation of the undesired trans isomer.

Troubleshooting Guide

This guide addresses specific issues that may lead to the formation of the trans isomer or other undesirable outcomes during the synthesis of cis-octahydropyrrolo[3,4-b]pyridine.

Question: My final product contains a significant amount of the trans isomer. What are the likely causes and how can I fix this?

Answer: The formation of the trans isomer during the catalytic hydrogenation of the pyridine ring precursor is a common issue. The generally accepted mechanism for hydrogenation favors cis addition, as the substrate tends to remain adsorbed to the catalyst surface on one face throughout the reduction process. Formation of the trans isomer suggests an interruption of this process. Here are the most probable causes and their solutions:

  • Presence of Water: Trace amounts of water in the reaction mixture are a primary cause of trans isomer formation. It is crucial to ensure all solvents and reagents are anhydrous.

    • Solution: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also provide enough energy for the partially hydrogenated intermediate to desorb from the catalyst surface, flip, and re-adsorb on the opposite face, leading to trans isomer formation.

    • Solution: Maintain the recommended reaction temperature. If the reaction is sluggish, consider increasing the hydrogen pressure or catalyst loading before increasing the temperature.

  • Hydrogen Pressure: Insufficient hydrogen pressure can slow down the hydrogenation process, potentially allowing for side reactions or isomerization.

    • Solution: Ensure the hydrogen pressure is maintained at the recommended level throughout the reaction. In some cases, increasing the pressure can favor the formation of the cis isomer.

Question: The hydrogenation reaction is very slow or incomplete. What steps can I take to improve the conversion rate?

Answer: Sluggish or incomplete hydrogenation can be due to several factors related to the catalyst, substrate, or reaction conditions.

  • Catalyst Activity: The catalyst may be poisoned or deactivated. The nitrogen atoms in the pyridine substrate and the piperidine product can act as Lewis bases and bind to the active sites of the metal catalyst, inhibiting its activity.

    • Solution 1 (Acidic Conditions): Performing the reaction in an acidic solvent like glacial acetic acid can protonate the nitrogen atoms. This prevents them from poisoning the catalyst and also activates the pyridine ring towards reduction.

    • Solution 2 (Catalyst Choice and Handling): Ensure you are using a high-quality catalyst. Handle the catalyst under an inert atmosphere to prevent oxidation. If reusing a catalyst, ensure it has been properly washed and dried.

  • Substrate Purity: Impurities in the starting material can act as catalyst poisons.

    • Solution: Purify the starting material (e.g., the N-benzyl-2,3-pyridinedicarboximide intermediate) by recrystallization or chromatography before the hydrogenation step.

  • Insufficient Mixing: In a heterogeneous catalytic reaction, efficient mixing is crucial for the substrate to access the catalyst surface.

    • Solution: Ensure vigorous stirring throughout the reaction to keep the catalyst suspended and to facilitate the dissolution of hydrogen gas into the solvent.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for maximizing the yield of the cis isomer?

A1: The most critical factor is the rigorous exclusion of water from the reaction system. The reaction should be conducted under strictly anhydrous conditions.

Q2: How does the choice of catalyst affect the stereoselectivity of the reaction?

A2: While various catalysts like Pd/C, PtO₂, and Rh/C can be used for pyridine hydrogenation, the stereochemical outcome is often more dependent on the reaction conditions than the specific noble metal. However, the choice of catalyst support and the presence of additives can play a role. For this specific transformation, 10% Palladium on Carbon (Pd/C) has been shown to be highly effective in producing the cis isomer with very high selectivity when used under anhydrous conditions.

Q3: What is the role of the solvent in this synthesis?

A3: The solvent plays multiple roles. Non-polar aprotic solvents like toluene are often used to maintain anhydrous conditions. Protic, acidic solvents like glacial acetic acid can be used to prevent catalyst poisoning by protonating the nitrogen atoms of the substrate and product, which can improve reaction rates.

Q4: Can protecting groups on the pyrrolidine nitrogen influence the stereochemical outcome?

A4: Yes, the protecting group can have a steric influence on how the molecule adsorbs to the catalyst surface. A bulky protecting group may sterically hinder one face of the molecule, directing the hydrogenation to the opposite, less hindered face, thus influencing the stereoselectivity of the final product.

Q5: At what stage of the synthesis is the cis stereochemistry typically established?

A5: The cis stereochemistry of the two bridgehead hydrogens is established during the catalytic hydrogenation of the aromatic pyridine ring of an intermediate, such as dimethyl pyridine-2,3-dicarboxylate, to form the corresponding piperidine derivative. This step reduces the aromatic ring to a saturated ring, creating the two stereocenters with a cis relationship.

Data Presentation

The following table summarizes key reaction parameters and their impact on the formation of the desired this compound.

CatalystSolventTemperature (°C)Pressure (bar)Key Conditioncis:trans RatioYield
10% Pd/CToluene6010Strictly Anhydrous>99.5 : <0.5High
PtO₂Glacial Acetic AcidRoom Temp.30Acidic MediumPrimarily cisGood
Pt/CNot SpecifiedNot Specified30-50 : 50-
Pt/CNot SpecifiedNot Specified80Increased Pressure63 : 37-

Note: The data is compiled from various sources and is intended to illustrate the influence of reaction conditions. Actual results may vary.

Experimental Protocols

High-Selectivity Protocol for this compound Synthesis

This protocol is adapted from a method demonstrated to produce the cis isomer with very high stereoselectivity. The key step highlighted is the catalytic hydrogenation.

Step 1: Synthesis of Dimethyl piperidine-2,3-dicarboxylate (cis-isomer)

  • To a solution of dimethyl pyridine-2,3-dicarboxylate in anhydrous toluene (e.g., 117 g in 400 mL), add 10% Pd/C catalyst (e.g., 2 g, anhydrous).

  • Pressurize the reaction vessel with hydrogen gas to 10 bar.

  • Heat the reaction mixture to 60°C with vigorous stirring.

  • Maintain the temperature and pressure for approximately 4 hours, monitoring the reaction by Gas Chromatography (GC) until the starting material is consumed.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. The resulting toluene solution containing the cis-dimethyl piperidine-2,3-dicarboxylate is used directly in the subsequent steps.

Crucial Note: The use of anhydrous toluene and catalyst is essential to prevent the formation of the trans isomer.

Visualizations

Below are diagrams illustrating key aspects of the synthesis and troubleshooting process.

reaction_pathway Pyridine_Intermediate Pyridine Precursor Partially_Hydrogenated Partially Hydrogenated Intermediate Pyridine_Intermediate->Partially_Hydrogenated H2, Catalyst Cis_Product cis-Octahydropyrrolo [3,4-b]pyridine Trans_Product trans-Octahydropyrrolo [3,4-b]pyridine Partially_Hydrogenated->Cis_Product Continued Adsorption (Anhydrous, Lower Temp) Partially_Hydrogenated->Trans_Product Desorption/Re-adsorption (Presence of H2O, Higher Temp)

Caption: Reaction pathway for the formation of cis and trans isomers.

experimental_workflow start Start prep_reagents Prepare Anhydrous Solvents and Reagents start->prep_reagents setup Assemble Dry Glassware under Inert Atmosphere prep_reagents->setup reaction Perform Catalytic Hydrogenation (Controlled Temp. and Pressure) setup->reaction monitoring Monitor Reaction (e.g., GC, TLC) reaction->monitoring workup Filter Catalyst and Isolate Product monitoring->workup analysis Analyze Isomer Ratio (e.g., NMR, GC-MS) workup->analysis end End analysis->end

Caption: Experimental workflow for maximizing cis isomer formation.

troubleshooting_tree start High trans-Isomer Content Detected check_water Was the reaction run under strictly anhydrous conditions? start->check_water fix_water Action: Redo experiment with anhydrous solvents and dry glassware. check_water->fix_water No check_temp Was the reaction temperature exceeding the recommended value? check_water->check_temp Yes water_yes Yes water_no No fix_temp Action: Lower the temperature. Consider increasing pressure instead. check_temp->fix_temp Yes check_pressure Was the hydrogen pressure consistent and adequate? check_temp->check_pressure No temp_yes Yes temp_no No fix_pressure Action: Ensure stable and adequate hydrogen pressure. check_pressure->fix_pressure No other_issues Consider other factors: - Catalyst quality - Substrate purity - Mixing efficiency check_pressure->other_issues Yes pressure_yes Yes pressure_no No

Caption: Troubleshooting decision tree for high trans isomer formation.

Improving yield and purity in cis-octahydropyrrolo[3,4-b]pyridine production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of cis-octahydropyrrolo[3,4-b]pyridine. This key pharmaceutical intermediate, notably used in the production of Moxifloxacin, requires precise control over reaction conditions to achieve high yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The predominant synthetic pathway involves the reaction of pyridine-2,3-dicarboxylic acid anhydride with a protected amine, typically benzylamine, to form N-benzyl-2,3-pyridinedicarboximide. This intermediate then undergoes a two-step reduction. The first reduction saturates the pyridine ring, and the second reduces the amide functionalities to the desired bicyclic amine. Subsequent deprotection yields the final product.

Q2: Why is achieving the cis stereoisomer crucial?

A2: The cis configuration is the biologically active conformation required for its subsequent use in the synthesis of pharmaceuticals like Moxifloxacin. The stereochemistry is critical for the drug's efficacy and safety.[1]

Q3: What are the typical yields and purities achievable for this synthesis?

A3: With optimized protocols, it is possible to achieve high yields and purities. Some patented processes report achieving an optical purity of over 99%.[2] However, yields can vary significantly based on the specific reagents, catalysts, and reaction conditions employed. The market for this compound includes products with purities of 98% and >99%, with the higher purity grades commanding a premium for pharmaceutical applications.[3]

Q4: What are the key challenges in the synthesis of this compound?

A4: Key challenges include controlling the stereoselectivity to favor the cis isomer, achieving high yields, minimizing side-product formation, and effectively purifying the final product from reaction intermediates and byproducts. Catalyst selection and reaction conditions for the hydrogenation steps are critical for stereocontrol.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause Recommended Solution
Low Yield in Imide Formation Incomplete reaction of pyridine-2,3-dicarboxylic acid anhydride and benzylamine.- Ensure anhydrous reaction conditions. - Use a slight excess of benzylamine. - Increase reaction time or temperature as needed, monitoring by TLC or HPLC.
Low Diastereoselectivity (high trans-isomer content) in Pyridine Ring Reduction Suboptimal catalyst or reaction conditions for the first hydrogenation step.- Use a suitable catalyst such as Palladium on Carbon (Pd/C).[1] - Optimize hydrogen pressure (typically 5-20 bar).[1] - Control the reaction temperature (e.g., 40-80°C).[1] - Ensure the reaction medium is substantially anhydrous to disfavor the formation of trans isomers.
Incomplete Reduction of Amide Groups Inefficient reducing agent or insufficient reaction time for the second reduction step.- Use a strong reducing agent like Lithium Aluminum Hydride (LiAlH4). - Ensure a sufficient molar excess of the reducing agent. - Monitor the reaction progress by TLC or GC-MS to ensure complete conversion.
Presence of Benzyl-containing Impurities in Final Product Incomplete debenzylation.- Optimize the catalytic hydrogenation conditions for debenzylation (e.g., catalyst loading, hydrogen pressure, reaction time). - Consider alternative deprotection methods if catalytic hydrogenation is not effective.
Difficulty in Product Isolation and Purification Formation of emulsions during workup; presence of polar byproducts.- For removal of pyridine solvent, consider co-evaporation with toluene or an acidic wash to form a water-soluble pyridinium salt. - Employ fractional distillation under reduced pressure for final purification.[1] - Consider column chromatography for small-scale purification, though this may not be ideal for large-scale production.

Experimental Protocols

Protocol 1: Synthesis of 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine

This protocol details the initial steps of the synthesis, starting from pyridine-2,3-dicarboxylic acid anhydride.

Materials:

  • Pyridine-2,3-dicarboxylic anhydride

  • Benzylamine

  • Toluene

  • Acetic Anhydride

  • Ethanol

Procedure:

  • Suspend pyridine-2,3-dicarboxylic acid anhydride in toluene.

  • Slowly add benzylamine to the suspension while maintaining the temperature.

  • Heat the reaction mixture to drive the formation of the amic acid.

  • Add acetic anhydride and heat to facilitate the cyclization to the imide.

  • Cool the reaction mixture and filter the precipitated product.

  • Wash the product with ethanol and dry under vacuum.

Protocol 2: Catalytic Hydrogenation for this compound

This protocol outlines the critical reduction steps to form the desired product.

Materials:

  • 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine

  • Palladium on Carbon (Pd/C) catalyst

  • Solvent (e.g., Methanol, Ethanol, or THF)

  • Hydrogen Gas

  • Lithium Aluminum Hydride (LiAlH4) (for amide reduction)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

Step 1: Reduction of the Pyridine Ring

  • Dissolve 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine in a suitable solvent in a high-pressure reactor.

  • Add the Pd/C catalyst (typically 5-10% w/w).

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).

  • Heat the reaction mixture to the target temperature (e.g., 60°C) and maintain with stirring.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reactor, vent the hydrogen, and filter the catalyst.

  • Concentrate the filtrate to obtain the intermediate.

Step 2: Reduction of the Amide Groups and Debenzylation

  • Dissolve the intermediate from Step 1 in anhydrous THF.

  • Carefully add LiAlH4 portion-wise to the solution at a controlled temperature (e.g., 0°C).

  • Allow the reaction to warm to room temperature and then reflux to ensure complete reduction.

  • Cool the reaction and quench cautiously with water and aqueous sodium hydroxide.

  • Filter the resulting solids and wash with THF.

  • Combine the organic phases and concentrate under reduced pressure.

  • The crude product can then be purified by vacuum distillation.

Data Presentation

Table 1: Influence of Hydrogenation Conditions on Diastereoselectivity

Catalyst Solvent Temperature (°C) Pressure (bar) cis:trans Ratio
5% Pd/CMethanol501095:5
10% Pd/CEthanol601598:2
5% PtO2Acetic Acid25585:15
Rh/CTFE405>99:1 (for similar pyridine derivatives)[4]

Note: Data is illustrative and based on typical outcomes for similar reactions. Actual results may vary.

Table 2: Comparison of Reducing Agents for Amide Reduction

Reducing Agent Solvent Temperature (°C) Typical Yield (%) Purity (%)
LiAlH4THF65 (reflux)85-95>98
NaBH4/BF3·OEt2Diglyme10070-8095-97
Catalytic Hydrogenation (High Pressure)Ethanol15060-7090-95

Note: Data is illustrative and based on general reactivity for amide reductions.

Visualizations

experimental_workflow start Start: Pyridine-2,3-dicarboxylic anhydride + Benzylamine step1 Imide Formation start->step1 intermediate1 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine step1->intermediate1 step2 Catalytic Hydrogenation (Pyridine Ring Reduction) intermediate1->step2 intermediate2 cis-6-benzyl-octahydropyrrolo[3,4-b]pyridine-5,7-dione step2->intermediate2 step3 Amide Reduction & Debenzylation intermediate2->step3 product This compound step3->product purification Purification (Vacuum Distillation) product->purification final_product High-Purity Product (>99%) purification->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield or Purity? low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity check_starting_materials Check Starting Material Purity & Stoichiometry low_yield->check_starting_materials optimize_imide_formation Optimize Imide Formation (Temp, Time) low_yield->optimize_imide_formation optimize_reduction2 Optimize Second Reduction (Reagent, Time) low_yield->optimize_reduction2 trans_isomer High trans-isomer content? low_purity->trans_isomer incomplete_reduction Incomplete Reduction? low_purity->incomplete_reduction byproducts Other Byproducts? low_purity->byproducts optimize_reduction1 Optimize First Reduction (Catalyst, P, T) trans_isomer->optimize_reduction1 Yes trans_isomer->incomplete_reduction No incomplete_reduction->optimize_reduction2 Yes incomplete_reduction->byproducts No improve_purification Improve Purification Method byproducts->improve_purification Yes

References

Technical Support Center: Optimization of Pyridine C-4 Alkylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for pyridine C-4 alkylation. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Troubleshooting Guide

This section addresses specific issues you may encounter during your pyridine C-4 alkylation experiments in a question-and-answer format.

Issue 1: Poor Regioselectivity (Mixture of C-2 and C-4 Isomers)

  • Question: My reaction is producing a significant amount of the C-2 alkylated isomer along with the desired C-4 product. How can I improve C-4 selectivity?

  • Answer: Achieving high C-4 selectivity is a common challenge due to the inherent reactivity of the C-2 position.[1][2][3] Here are several strategies to enhance C-4 regioselectivity:

    • Utilize N-Activating or Blocking Groups: Introducing a bulky group on the pyridine nitrogen can sterically hinder the C-2 and C-6 positions, directing the alkylation to the C-4 position.[4][5] For instance, using N-amidopyridinium salts or employing blocking groups derived from maleic acid can significantly improve C-4 selectivity.[4][6][7]

    • Employ a Suitable Catalytic System: Nickel/Lewis acid cooperative catalysis has been shown to achieve direct C-4 selective addition of pyridines across alkenes and alkynes.[1][8] The choice of the Lewis acid cocatalyst and the ligand is crucial for directing the regioselectivity.[1]

    • Transition-Metal-Free Approaches: A method using 1,1-diborylalkanes as the alkylating agent has demonstrated that the choice of the alkyllithium activator can control regioselectivity. Methyllithium tends to direct alkylation to the C-4 position.[9]

    • Photocatalysis with Pyridinium Salts: The use of N-amidopyridinium salts in visible-light-driven reactions can favor C-4 alkylation through the formation of electron donor-acceptor (EDA) complexes.[6][7]

Issue 2: Low Reaction Yield

  • Question: The yield of my C-4 alkylated pyridine is consistently low. What factors can I investigate to improve it?

  • Answer: Low yields can result from various factors, from suboptimal reaction conditions to substrate decomposition. Consider the following troubleshooting steps:

    • Optimize Reaction Conditions: Systematically screen reaction parameters such as temperature, reaction time, and solvent. For instance, in the regiodivergent alkylation using 1,1-diborylalkanes, 1,2-dimethoxyethane (1,2-DME) was found to be the optimal solvent for C-4 alkylation.[9]

    • Choice of Radical Precursor (for radical reactions): The efficiency of radical generation is key. For Minisci-type reactions, ensure your radical precursor (e.g., carboxylic acid, alkyl bromide) is suitable and used in the correct stoichiometry.[4]

    • Catalyst and Ligand Selection (for catalytic reactions): In nickel-catalyzed reactions, the nature of the N-heterocyclic carbene (NHC) ligand and the Lewis acid can significantly impact the yield.[1]

    • Atmosphere and Moisture Control: Some catalytic systems are sensitive to air and moisture.[5] Ensure reactions are run under an inert atmosphere (e.g., nitrogen or argon) with dry solvents.

    • Substrate-Specific Optimization: The electronic and steric properties of your pyridine substrate and alkylating agent can influence the reaction outcome. It may be necessary to tailor the conditions for each specific substrate combination.

Issue 3: Reaction Fails to Initiate

  • Question: My pyridine C-4 alkylation reaction is not starting. What are the potential reasons for this?

  • Answer: A complete lack of reactivity can be frustrating. Here are some common causes:

    • Inadequate Activation of Pyridine: Pyridine itself is often not reactive enough for direct alkylation.[1] Activation through protonation (in classical Minisci reactions), N-functionalization (e.g., N-oxides, N-amidopyridinium salts), or coordination to a Lewis acid is typically required.[10]

    • Inefficient Radical Generation: In radical-based methods, ensure that the conditions are suitable for generating the desired alkyl radical. This could involve checking the initiator, photocatalyst, or light source.

    • Catalyst Deactivation: If using a transition-metal catalyst, it may be deactivated by impurities in the starting materials or solvents. Ensure all reagents are of appropriate purity.

    • Incorrect Reagent Stoichiometry: Verify the concentrations and molar ratios of all reactants and catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for achieving C-4 alkylation of pyridines?

A1: The primary strategies include:

  • Minisci-type Radical Alkylation: This involves the addition of a nucleophilic carbon-centered radical to a protonated or N-activated pyridine.[11]

  • Transition-Metal Catalysis: Nickel complexes, often in combination with a Lewis acid, can catalyze the C-4 alkylation.[1][8]

  • Photocatalysis: Visible-light-mediated approaches, often utilizing pyridinium salts, can generate alkyl radicals for C-4 functionalization under mild conditions.[6][7]

  • Use of Blocking Groups: Temporarily blocking the C-2 and C-6 positions with a removable group directs the alkylation to the C-4 position.[4]

  • Organometallic Approaches: Methods involving organolithium or organomagnesium reagents have been developed for C-4 functionalization.[9][12]

Q2: Are there mild and metal-free conditions available for C-4 alkylation?

A2: Yes, several methods avoid harsh conditions and transition metals. Visible-light-driven C-4 selective alkylation of pyridinium derivatives with alkyl bromides can proceed without an external photocatalyst.[6] Additionally, a mechanochemical approach using activated magnesium metal offers a solvent-free and catalyst-free option.[12]

Q3: How can I choose the best method for my specific substrate?

A3: The choice of method depends on several factors:

  • Functional Group Tolerance: If your substrate contains sensitive functional groups, a milder method like photocatalysis or the use of specific blocking groups might be preferable.[12][13]

  • Desired Alkyl Group: The nature of the alkyl group to be introduced (primary, secondary, tertiary) can influence the choice of reaction. Some methods are more suitable for certain types of alkyl precursors.[6]

  • Scalability: For larger-scale synthesis, methods that use inexpensive starting materials and have simpler purification procedures, such as the use of a maleic acid-derived blocking group, might be more practical.[4]

Data Presentation

Table 1: Optimization of Reaction Conditions for Nickel/Lewis Acid-Catalyzed C-4 Alkylation of Pyridine with 1-Octene

EntryNi Catalyst (mol %)Ligand (mol %)Lewis Acid (mol %)SolventTemp (°C)Yield (%)C-4:C-2 Ratio
1Ni(cod)₂ (5)IPr (5)AlMe₃ (10)Toluene1006585:15
2Ni(cod)₂ (5)IPr (5)MAD (10)Toluene10072>98:2
3Ni(acac)₂ (5)IPr (5)MAD (10)Toluene10058>98:2
4Ni(cod)₂ (5)SIPr (5)MAD (10)Toluene10068>98:2
5Ni(cod)₂ (5)IPr (5)MAD (10)Dioxane10045>98:2

Data adapted from studies on nickel/Lewis acid catalysis.[1] MAD = (2,6-t-Bu₂-4-Me-C₆H₂O)₂AlMe. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene. SIPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene.

Table 2: Optimization of Regiodivergent Alkylation of Pyridine with a 1,1-Diborylalkane

EntryAlkyllithium ActivatorSolventTemp (°C)C-4 Product Yield (%)C-2 Product Yield (%)
1MeLiTHF80533
2MeLi1,2-DME80762
3MeLin-hexane80524
4sBuLiTHF804548
5sBuLiToluene808510

Data based on research on transition-metal-free regiodivergent alkylation.[9]

Experimental Protocols

Protocol 1: General Procedure for Visible-Light-Driven C4-Selective Alkylation of N-Amidopyridinium Salts

  • To an oven-dried vial equipped with a magnetic stir bar, add the N-amidopyridinium salt (1.0 equiv), the alkyl bromide (1.5 equiv), and a silyl radical precursor.

  • Seal the vial with a septum and purge with an inert gas (e.g., argon) for 10 minutes.

  • Add the appropriate solvent (e.g., anhydrous acetonitrile) via syringe.

  • Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a blue LED lamp).

  • Stir the reaction mixture at room temperature for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction and perform a standard aqueous workup.

  • Purify the crude product by column chromatography on silica gel to obtain the C-4 alkylated pyridine.[6][7]

Protocol 2: General Procedure for Nickel/Lewis Acid-Catalyzed C-4 Alkylation of Pyridine

  • In a glovebox, add the nickel precatalyst (e.g., Ni(cod)₂) and the N-heterocyclic carbene (NHC) ligand to an oven-dried reaction vessel.

  • Add the desired solvent (e.g., anhydrous toluene) and stir the mixture at room temperature for 15 minutes.

  • Add the pyridine substrate, the alkene or alkyne, and the Lewis acid cocatalyst (e.g., MAD).

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 100 °C) for the required time (typically 12-24 hours).

  • Monitor the reaction by GC-MS.

  • After cooling to room temperature, carefully quench the reaction.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the residue by column chromatography.[1][8]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification cluster_analysis Analysis start Combine Pyridine Substrate, Alkylating Agent, and Catalyst/Reagents setup Seal Vessel and Establish Inert Atmosphere start->setup react Heat / Irradiate and Stir for a Specified Time setup->react monitor Monitor Progress (TLC, GC-MS) react->monitor quench Quench Reaction monitor->quench workup Aqueous Workup and Extraction quench->workup purify Column Chromatography workup->purify end Characterize Pure C-4 Alkylated Product purify->end

Caption: General experimental workflow for pyridine C-4 alkylation.

troubleshooting_logic start Start Experiment issue Identify Issue start->issue low_yield Low Yield issue->low_yield Low Conversion poor_selectivity Poor Regioselectivity issue->poor_selectivity Isomer Mixture no_reaction No Reaction issue->no_reaction No Product solution_yield Optimize Conditions (Temp, Time, Solvent) Check Reagent Purity low_yield->solution_yield solution_selectivity Use N-Blocking Group Change Catalyst/Ligand Adjust Activator poor_selectivity->solution_selectivity solution_no_reaction Ensure Pyridine Activation Verify Radical/Catalyst Initiation Check Stoichiometry no_reaction->solution_no_reaction

Caption: Troubleshooting logic for common C-4 alkylation issues.

References

Technical Support Center: Green Synthesis of cis-Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the green synthesis of cis-octahydropyrrolo[3,4-b]pyridine, a key intermediate in the manufacturing of pharmaceuticals like moxifloxacin.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis, focusing on green chemistry approaches such as enzymatic resolution and catalytic hydrogenation in environmentally benign solvents.

Problem ID Issue Potential Cause(s) Suggested Solution(s)
ER-01 Low or no conversion during enzymatic hydrolysis of dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate racemate. 1. Incorrect pH: Enzyme activity is highly pH-dependent. 2. Enzyme denaturation: Temperature may be too high, or organic co-solvents may have denatured the enzyme. 3. Enzyme inhibition: Presence of heavy metals or other inhibitors in the starting material or buffer. 4. Inactive enzyme: Improper storage or handling of the enzyme (e.g., Pig Liver Esterase or Lipase B).1. Optimize pH: Maintain the pH of the reaction mixture at the optimal level for the specific enzyme (e.g., pH 6 for Pig Liver Esterase) using a buffered solution and a titrator to add a base like 0.1 M NaOH as the reaction proceeds.[2] 2. Control Temperature: Ensure the reaction temperature is maintained within the optimal range for the enzyme (e.g., 25°C).[2] If using co-solvents, ensure they are compatible with the enzyme. 3. Purify Starting Materials: Use high-purity starting materials and high-quality water and buffer reagents. 4. Use Fresh Enzyme: Utilize a fresh batch of the enzyme or one that has been stored according to the manufacturer's recommendations.
ER-02 Low enantiomeric excess (ee) in the enzymatic resolution. 1. Sub-optimal reaction time: The reaction may not have reached equilibrium, or racemization may be occurring. 2. Incorrect enzyme selection: The chosen enzyme may not be sufficiently stereoselective for the substrate.1. Monitor Reaction Progress: Follow the course of the reaction using chiral HPLC to determine the optimal reaction time.[2] 2. Screen Different Enzymes: Test various lipases or esterases to find one with higher enantioselectivity for your specific substrate. Immobilized enzymes like Candida antarctica lipase B (CALB) can also offer improved performance and reusability.[2]
CH-01 Incomplete or slow catalytic hydrogenation of the pyridine ring. 1. Catalyst poisoning: Sulfur-containing compounds, amines, or other impurities in the substrate or solvent can poison the catalyst (e.g., Pd/C, PtO₂). 2. Inactive catalyst: The catalyst may be old, have been exposed to air for too long, or is not suitable for the reaction. 3. Insufficient hydrogen pressure or temperature: The reaction conditions may not be vigorous enough. 4. Poor mass transfer: Inefficient stirring can limit the contact between hydrogen, substrate, and catalyst.1. Purify Substrate: Ensure the substrate is free from potential catalyst poisons. 2. Use a More Robust Catalyst: Consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C) or a rhodium-based catalyst, which can be more resistant to poisoning.[3] 3. Optimize Reaction Conditions: Gradually increase hydrogen pressure (e.g., up to 30-70 bar) and/or temperature (e.g., up to 60-85°C).[1][2][4] The use of protic solvents like acetic acid or trifluoroethanol can enhance catalyst activity.[4][5] 4. Improve Agitation: Ensure vigorous stirring to maximize the surface area contact.[3]
CH-02 Poor cis-diastereoselectivity in the hydrogenation of the substituted pyridine precursor. 1. Incorrect catalyst choice: Some catalysts may favor the formation of the trans isomer. 2. Reaction conditions favoring isomerization: Thermodynamic conditions can lead to the formation of the more stable trans product.1. Select a Cis-Directing Catalyst: Heterogeneous catalysts like PtO₂ in acidic media (e.g., acetic acid) or certain rhodium catalysts often favor the formation of the cis isomer.[4] 2. Use Kinetic Control: Employ milder reaction conditions (lower temperature and pressure) to favor the kinetically formed cis product.
CH-03 Side reactions during hydrogenation (e.g., debenzylation). 1. Harsh reaction conditions: High temperature and pressure can promote hydrogenolysis of protecting groups like benzyl groups.1. Milder Conditions: Use lower temperatures and pressures. 2. Alternative Protecting Groups: If debenzylation is a persistent issue, consider a protecting group that is more stable under hydrogenation conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main green chemistry principles applied to the synthesis of this compound?

A1: Key green chemistry approaches include:

  • Biocatalysis: The use of enzymes, such as lipases or esterases, for the stereoselective synthesis of chiral intermediates. This avoids the need for classical resolution agents and often proceeds under mild conditions in aqueous media.[2]

  • Catalytic Efficiency: Employing heterogeneous catalysts (e.g., Pd/C, PtO₂) that can be easily recovered and recycled, minimizing waste.

  • Use of Greener Solvents: Shifting from hazardous solvents to more environmentally friendly options like ethanol, water, or toluene in various steps of the synthesis.[1][6]

  • Atom Economy: Designing synthetic routes that maximize the incorporation of starting materials into the final product, reducing waste.

Q2: How can I improve the yield and purity of the final product?

A2: To enhance yield and purity:

  • Ensure the high purity of all starting materials and reagents, as impurities can lead to side reactions and catalyst poisoning.

  • Optimize the reaction conditions (temperature, pressure, pH, reaction time) for each step, particularly the enzymatic resolution and catalytic hydrogenation.

  • Properly purify intermediates at each stage to prevent carrying impurities forward.

  • For the final product, purification can be achieved by distillation under reduced pressure.[2]

Q3: What are the advantages of using an enzymatic resolution step?

A3: Enzymatic resolution offers several advantages:

  • High Enantioselectivity: Enzymes can provide very high optical purity (often >99% ee), which is crucial for pharmaceutical intermediates.[2]

  • Mild Reaction Conditions: Reactions are typically run at or near room temperature and atmospheric pressure in aqueous buffers, reducing energy consumption and the need for specialized equipment.

  • Environmental Benefits: It avoids the use of potentially toxic resolving agents and large volumes of organic solvents.

  • Enzyme Reusability: Immobilized enzymes can be recovered and reused, making the process more cost-effective and sustainable.[2]

Q4: Which catalyst is best for the hydrogenation of the pyridine ring to achieve the cis-isomer?

A4: The choice of catalyst is critical for achieving high cis-diastereoselectivity. Platinum oxide (PtO₂), often used in an acidic solvent like glacial acetic acid, is reported to be effective for the cis-hydrogenation of substituted pyridines.[4] Rhodium-based catalysts have also shown good performance under mild conditions.[5] It is advisable to screen a few catalysts and conditions to find the optimal system for your specific substrate.

Experimental Protocols

Enzymatic Resolution of cis-1-acetylpiperidine-2,3-dimethyldicarboxylate

This protocol is based on a patented green chemistry approach for obtaining a key chiral intermediate.[2]

  • Materials:

    • cis-1-acetylpiperidine-2,3-dimethyldicarboxylate (racemic mixture)

    • Pig Liver Esterase (PLE) or immobilized Candida antarctica Lipase B (CALB)

    • 50 mM Phosphate buffered solution (pH 6)

    • 0.1 M Sodium Hydroxide (NaOH) solution

    • Ethyl acetate

  • Procedure:

    • In a thermostated reactor at 25°C, suspend the racemic cis-1-acetylpiperidine-2,3-dimethyldicarboxylate in the phosphate buffered solution (pH 6).

    • Add the enzyme (e.g., PLE).

    • Stir the reaction mixture at 25°C. Maintain the pH at 6 by the controlled addition of 0.1 M NaOH solution using an automatic titrator.

    • Monitor the reaction progress by chiral HPLC. The reaction typically takes 36-140 hours depending on the enzyme and substrate concentration.

    • Upon completion (approximately 50% conversion), adjust the pH of the aqueous phase to 7.

    • Extract the desired unreacted enantiomer, (2S,3R)-1-acetylpiperidine-2,3-dimethyldicarboxylate, with ethyl acetate.

    • The aqueous phase, containing the hydrolyzed product, can be acidified to recover the other enantiomer if desired.

    • Concentrate the organic phase to obtain the desired intermediate with high chiral purity (>99%).[2]

Catalytic Hydrogenation of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

This protocol describes a key reduction step to form the saturated bicyclic ring system.

  • Materials:

    • 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

    • Palladium on carbon (10% Pd/C)

    • Toluene

    • Hydrogen gas

  • Procedure:

    • In a suitable autoclave, charge the starting material and toluene.

    • Add 10% Pd/C catalyst (anhydrous).

    • Pressurize the vessel with hydrogen gas to 10 bars.

    • Heat the reaction mixture to 60°C and stir for approximately 4 hours.

    • Monitor the reaction for completion by GC or HPLC.

    • After completion, cool the reaction mixture to room temperature and carefully vent the hydrogen.

    • Filter the catalyst. The resulting toluene solution containing the product can be used directly in the subsequent step.

Quantitative Data Summary

Parameter Enzymatic Resolution[2] Catalytic Hydrogenation[1]
Substrate cis-1-acetylpiperidine-2,3-dimethyldicarboxylate6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione
Catalyst/Enzyme Pig Liver Esterase (PLE)Palladium on carbon (7%)
Solvent 50 mM Phosphate buffer (pH 6)Toluene
Temperature 25°C70-85°C
Pressure Atmospheric7-8 kg/cm ²
Reaction Time ~36 hours14-16 hours
Yield/Purity >99% chiral purityNot specified

Visualizations

experimental_workflow Green Synthesis Workflow for this compound cluster_0 Step 1: Enzymatic Resolution cluster_1 Step 2: Cyclization & Reduction cluster_2 Step 3: Deprotection (if necessary) racemic Racemic Intermediate (cis-dialkyl-1-alkylcarbonyl- piperidine-2,3-dicarboxylate) enzyme Enzyme (PLE or CALB) Aqueous Buffer (pH 6) 25°C racemic->enzyme Hydrolysis chiral_intermediate Chiral Intermediate (>99% ee) enzyme->chiral_intermediate byproduct Hydrolyzed Byproduct enzyme->byproduct pyridine_precursor Pyridine Precursor (e.g., 6-benzyl-5H-pyrrolo- [3,4-b]pyridine-5,7(6H)-dione) chiral_intermediate->pyridine_precursor Further Synthesis Steps hydrogenation Catalytic Hydrogenation (Pd/C or PtO₂) H₂, Pressure, Heat Green Solvent pyridine_precursor->hydrogenation product cis-Octahydropyrrolo- [3,4-b]pyridine Derivative hydrogenation->product deprotection Removal of Protecting Groups product->deprotection final_product Final Product: cis-Octahydropyrrolo- [3,4-b]pyridine deprotection->final_product

Caption: Workflow for the green synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Catalytic Hydrogenation start Low/No Hydrogenation check_catalyst Is the catalyst fresh and handled properly? start->check_catalyst check_substrate Is the substrate pure? (free of S, N-bases) check_catalyst->check_substrate Yes solution_catalyst Use fresh catalyst. Try a more active one (e.g., Pd(OH)₂/C). check_catalyst->solution_catalyst No check_conditions Are pressure and temperature adequate? check_substrate->check_conditions Yes solution_substrate Purify substrate. (e.g., recrystallization, chromatography) check_substrate->solution_substrate No solution_conditions Increase H₂ pressure. Increase temperature. Use activating solvent (e.g., AcOH). check_conditions->solution_conditions No success Reaction should proceed. Monitor for completion. check_conditions->success Yes

Caption: Decision tree for troubleshooting catalytic hydrogenation issues.

References

Scaling up the synthesis of cis-octahydropyrrolo[3,4-b]pyridine for pharmaceutical use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scalable synthesis of cis-octahydropyrrolo[3,4-b]pyridine, a key intermediate in the manufacturing of pharmaceuticals such as moxifloxacin.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem IDQuestionPossible CausesSuggested Solutions
YLD-001 Low yield in the initial condensation reaction to form the pyridine dicarboximide. - Incomplete reaction. - Sub-optimal reaction temperature. - Degradation of starting materials or product.- Monitor the reaction progress using TLC or HPLC to ensure completion. - Optimize the reaction temperature; gradual heating may be beneficial. - Ensure starting materials are pure and dry.
PUR-001 Difficulty in purifying the crude product after reduction of the pyridine ring. - Presence of multiple stereoisomers. - Catalyst poisoning or incomplete removal. - Formation of by-products due to over-reduction.- Employ chiral chromatography or diastereomeric salt resolution for separation of stereoisomers. - Ensure complete filtration of the catalyst; consider using a filter aid. - Carefully control reaction conditions (hydrogen pressure, temperature, and time) to avoid over-reduction.
STEREO-001 Low enantiomeric excess after resolution with a chiral acid. - Improper choice of resolving agent. - Sub-optimal solvent for crystallization. - Racemization during workup.- Screen different chiral resolving agents. - Perform solvent screening to identify a system that provides good discrimination between diastereomeric salts. - Maintain a neutral or slightly acidic pH during workup to minimize racemization.
HYD-001 Incomplete hydrogenation of the pyridine ring. - Inactive catalyst. - Insufficient hydrogen pressure. - Presence of catalyst poisons in the substrate or solvent.- Use a fresh, active catalyst (e.g., Palladium on carbon). - Ensure the reaction vessel is properly sealed and pressurized. - Purify starting materials and use high-purity solvents.
DEPROT-001 Challenges in the debenzylation step to yield the final product. - Inefficient catalyst activity. - Incomplete reaction. - Formation of side products.- Use a more active catalyst or increase catalyst loading. - Monitor the reaction closely by HPLC or GC until the starting material is consumed. - Optimize reaction conditions to minimize side reactions.

Frequently Asked Questions (FAQs)

1. What are the most common synthetic routes for scaling up the production of this compound?

The most prevalent routes for large-scale synthesis are:

  • Classical Resolution: This involves the synthesis of a racemic mixture of a suitable precursor, such as 6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridine, followed by resolution using a chiral resolving agent like D-(-)-tartaric acid.[1]

  • Stereoselective Synthesis: These methods aim to produce the desired stereoisomer directly. One approach involves the enzymatic hydrolysis of a prochiral intermediate, which can offer high enantiomeric purity.[2][3]

2. How can I improve the stereoselectivity of the reduction of the pyridine dicarboximide intermediate?

Achieving high stereoselectivity is crucial. Consider the following:

  • Catalyst Selection: The choice of catalyst and its support can significantly influence the stereochemical outcome.

  • Chiral Auxiliaries: The use of a chiral auxiliary can direct the hydrogenation to favor the formation of the desired cis isomer.

  • Reaction Conditions: Optimization of temperature, pressure, and solvent can also enhance the diastereoselectivity of the reduction.

3. What are the critical parameters to control during the final debenzylation step?

The final debenzylation to obtain this compound is a critical step. Key parameters to monitor include:

  • Catalyst Activity: Ensure the palladium catalyst is active.

  • Hydrogen Pressure: Maintain adequate hydrogen pressure throughout the reaction.

  • Temperature: Control the temperature to prevent side reactions.

  • Reaction Time: Monitor the reaction to ensure complete conversion without product degradation.

Experimental Protocols

Protocol 1: Synthesis of 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

This protocol is a common first step in the classical resolution pathway.

  • Reaction Setup: A mixture of 2,3-pyridinedicarboxylic acid and benzylamine is prepared.

  • Reaction: The mixture is heated to afford the intermediate 6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione.[1]

  • Workup: The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.

Protocol 2: Stereoselective Reduction and Deprotection

This protocol outlines a stereoselective approach to obtaining the target molecule.

  • Stereoselective Reduction: The dione intermediate is subjected to stereoselective reduction. For instance, L-proline can be used as a chiral auxiliary with a palladium on carbon catalyst under hydrogen pressure.[1]

  • Deprotection: The resulting N-benzyl intermediate is deprotected via catalytic hydrogenation to yield (4aS, 7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine.[1]

Quantitative Data Summary

MethodKey IntermediateCatalyst/ReagentYieldPurity (HPLC)Reference
Classical Resolution6-benzyl-5,7-dioxooctahydropyrrolo[3,4-b]pyridineD-(-) tartaric acid->98%[1]
Stereoselective Reduction6-benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dioneL-proline, Pd/C96%-[1]
Enzymatic Resolutioncis-1-acetylpiperidine-2,3-dimethyldicarboxylatePig liver esterase (PLE)->99% (optical purity)[2]
Condensation1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid(4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine89.7%98%[4]

Visualizations

Synthesis_Pathway A 2,3-Pyridine dicarboxylic acid B 6-Benzyl-5H-pyrrolo[3,4-b] pyridine-5,7(6H)-dione A->B Benzylamine, Heat C cis-6-Benzyl-octahydropyrrolo [3,4-b]pyridine-5,7-dione B->C Hydrogenation (e.g., Pd/C) D N-Benzyl-cis-octahydropyrrolo [3,4-b]pyridine C->D Reduction (e.g., LiAlH4) E cis-Octahydropyrrolo [3,4-b]pyridine D->E Debenzylation (e.g., H2, Pd/C)

Caption: A common synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Purity Issue check_sm Verify Starting Material Purity start->check_sm sm_ok Purity OK? check_sm->sm_ok check_cond Review Reaction Conditions cond_ok Conditions Optimal? check_cond->cond_ok check_workup Analyze Workup & Purification workup_ok Purification Effective? check_workup->workup_ok sm_ok->check_cond Yes purify_sm Purify Starting Materials sm_ok->purify_sm No cond_ok->check_workup Yes optimize_cond Optimize Temp, Time, Reagents cond_ok->optimize_cond No optimize_pur Optimize Purification Method workup_ok->optimize_pur No success Problem Resolved workup_ok->success Yes purify_sm->check_sm optimize_cond->check_cond optimize_pur->check_workup

Caption: A logical workflow for troubleshooting synthesis issues.

References

Purification techniques for high-purity (99%+) cis-octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of high-purity (99%+) cis-octahydropyrrolo[3,4-b]pyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this critical pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The most common impurities can be broadly categorized as:

  • Diastereomers: The trans-isomer of octahydropyrrolo[3,4-b]pyridine is a common process-related impurity.

  • Related Substances: These include N-methylated and N-nitrosated derivatives of the target molecule. For instance, (4aS,7aS)-1-nitrosooctahydro-1H-pyrrolo[3,4-b]pyridine and (4aS,7aS)-1-methyloctahydro-1H-pyrrolo[3,4-b]pyridine are known impurities related to the synthesis of moxifloxacin, for which this compound is an intermediate.[1][2]

  • Starting Materials and Reagents: Unreacted starting materials or residual reagents from the synthetic route.

  • Solvent Residues: Residual solvents used during the synthesis or purification steps.

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating the target compound from its diastereomers and other non-volatile impurities. Chiral HPLC can be employed to determine enantiomeric purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and can be used to identify and quantify impurities. The coupling constants in 1H NMR can be particularly useful for differentiating between cis and trans isomers.[3][4][5]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the functional groups present in the molecule and for identifying certain types of impurities.

Q3: What are the primary methods for purifying this compound to >99% purity?

A3: The main techniques for achieving high purity are:

  • Fractional Vacuum Distillation: Effective for separating the cis-isomer from impurities with different boiling points.

  • Crystallization: A powerful technique for achieving high purity by selectively crystallizing the desired cis-isomer from a suitable solvent system, leaving impurities in the mother liquor.

  • Preparative Chromatography: Can be used for high-resolution separation of the cis-isomer from closely related impurities, including the trans-isomer.

Troubleshooting Guides

Fractional Vacuum Distillation

Problem 1: Poor separation of cis and trans isomers.

  • Possible Cause: Insufficient column efficiency.

  • Solution:

    • Increase the length of the fractionating column or use a column with a more efficient packing material (e.g., structured packing).

    • Optimize the reflux ratio. A higher reflux ratio generally improves separation but increases distillation time.

    • Ensure the column is well-insulated to maintain a proper temperature gradient.

Problem 2: Product decomposition during distillation.

  • Possible Cause: The distillation temperature is too high.

  • Solution:

    • Decrease the pressure of the vacuum system to lower the boiling point of the compound.

    • Use a wiped-film or short-path distillation apparatus for heat-sensitive materials to minimize residence time at high temperatures.

Problem 3: Bumping or uneven boiling.

  • Possible Cause: Lack of boiling chips or inadequate stirring.

  • Solution:

    • Always use a magnetic stir bar for smooth boiling under vacuum. Boiling stones are not effective under reduced pressure.

    • Ensure the heating mantle provides even heating to the distillation flask.

Crystallization

Problem 1: The compound does not crystallize.

  • Possible Cause: The compound is too soluble in the chosen solvent, or the solution is not supersaturated.

  • Solution:

    • Solvent Screening: Perform a systematic solvent screening to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For bicyclic amines, consider solvents such as isopropanol, ethyl acetate, acetonitrile, or mixtures with anti-solvents like hexane or heptane.

    • Induce Crystallization:

      • Scratch the inside of the flask with a glass rod at the solution-air interface.

      • Add a seed crystal of the pure compound.

      • Cool the solution slowly in an ice bath or refrigerator.

      • Concentrate the solution by slowly evaporating the solvent.

Problem 2: The purified material has low purity.

  • Possible Cause: Impurities are co-crystallizing with the product.

  • Solution:

    • Recrystallization: Perform one or more recrystallization steps.

    • Solvent Choice: Select a solvent system that maximizes the solubility difference between the desired compound and the impurities.

    • Cooling Rate: Employ a slow cooling rate to allow for the formation of well-ordered crystals, which are less likely to incorporate impurities.

Problem 3: Oily product or poor crystal formation.

  • Possible Cause: The presence of impurities that inhibit crystal growth or a suboptimal solvent system.

  • Solution:

    • Purification before Crystallization: Partially purify the crude material using another technique (e.g., flash chromatography) to remove problematic impurities.

    • Solvent System Optimization: Experiment with different solvent/anti-solvent combinations and ratios.

Preparative Chromatography

Problem 1: Inadequate separation of diastereomers (cis/trans isomers).

  • Possible Cause: Suboptimal stationary phase, mobile phase, or loading.

  • Solution:

    • Stationary Phase: For polar amines, consider using normal-phase chromatography on silica gel or alumina. Amine-functionalized silica can also be effective. Reversed-phase chromatography on C18 columns can be used with an appropriate mobile phase modifier.

    • Mobile Phase Optimization:

      • In normal-phase, a gradient of a polar solvent (e.g., methanol or isopropanol) in a non-polar solvent (e.g., dichloromethane or ethyl acetate) is a good starting point. The addition of a small amount of a basic modifier like triethylamine or ammonia can improve peak shape and reduce tailing.

      • In reversed-phase, a mobile phase of acetonitrile/water or methanol/water with a buffer or ion-pairing agent can be effective.

    • Loading: Do not overload the column, as this will significantly reduce resolution.

Problem 2: Peak tailing.

  • Possible Cause: Strong interaction between the basic amine and acidic silanol groups on the silica surface.

  • Solution:

    • Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase to compete with the analyte for active sites on the stationary phase.

    • Use an end-capped column or a stationary phase designed for the purification of basic compounds.

Quantitative Data Summary

ParameterFractional Vacuum DistillationCrystallizationPreparative HPLC
Typical Purity Achieved 99.0 - 99.5%> 99.5%> 99.8%
Typical Yield 70 - 85%60 - 80% (per step)50 - 75%
Throughput HighMedium to HighLow to Medium
Key Impurities Removed Impurities with significantly different boiling pointsDiastereomers, starting materials, by-productsClosely related impurities, diastereomers

Experimental Protocols

General Protocol for Fractional Vacuum Distillation

Disclaimer: This is a general procedure and should be optimized for your specific equipment and sample.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column.

    • Use a Claisen adapter to accommodate a thermometer and provide an additional inlet if needed.

    • Ensure all glassware is free of cracks and all joints are properly greased and sealed.

    • Connect the vacuum adapter to a vacuum trap and a vacuum pump.

    • Place a magnetic stir bar in the distillation flask.

  • Procedure:

    • Charge the distillation flask with the crude this compound.

    • Begin stirring and slowly evacuate the system to the desired pressure.

    • Once the pressure has stabilized, begin heating the distillation flask.

    • Collect any low-boiling fractions separately.

    • Slowly increase the heating to distill the product at a steady rate (typically 1-2 drops per second).

    • Monitor the head temperature; a stable temperature indicates the collection of a pure fraction.

    • Collect the main fraction in a pre-weighed receiving flask.

    • Once the main fraction is collected, stop heating and allow the system to cool before slowly re-introducing air.

General Protocol for Crystallization

Disclaimer: The choice of solvent is critical and requires experimental screening.

  • Solvent Selection:

    • In a small test tube, dissolve a small amount of the crude material in a minimal amount of a candidate solvent at its boiling point.

    • Allow the solution to cool to room temperature and then in an ice bath.

    • A good solvent will result in the formation of a significant amount of crystalline solid upon cooling.

  • Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you may add a small amount of activated carbon and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • If crystals do not form, induce crystallization as described in the troubleshooting section.

    • Once crystallization is complete, cool the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

    • Dry the crystals under vacuum.

General Protocol for Preparative HPLC

Disclaimer: This is a starting point; method development is required for optimal separation.

  • Method Development (Analytical Scale):

    • Develop a separation method on an analytical HPLC system to achieve baseline separation of the target compound from its impurities.

    • Experiment with different columns (e.g., C18, silica, amine-functionalized) and mobile phases.

  • Scale-Up to Preparative Scale:

    • Use a preparative HPLC column with the same stationary phase as the optimized analytical method.

    • Adjust the flow rate and injection volume according to the column dimensions.

    • Dissolve the crude material in the mobile phase or a compatible solvent.

  • Purification:

    • Inject the sample onto the preparative HPLC system.

    • Monitor the separation using a UV detector.

    • Collect the fraction containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Distillation Fractional Vacuum Distillation Crude_Product->Distillation Crystallization Crystallization Crude_Product->Crystallization Prep_HPLC Preparative HPLC Crude_Product->Prep_HPLC Analysis Purity Assessment (GC-MS, HPLC, NMR) Distillation->Analysis Crystallization->Analysis Prep_HPLC->Analysis Pure_Product High-Purity (99%+) Product Analysis->Pure_Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_distillation Fractional Distillation Issues cluster_crystallization Crystallization Issues cluster_hplc Preparative HPLC Issues Start Purification Outcome Unsatisfactory Poor_Separation Poor Isomer Separation Start->Poor_Separation Distillation Decomposition Product Decomposition Start->Decomposition Distillation No_Crystals No Crystallization Start->No_Crystals Crystallization Low_Purity Low Purity Start->Low_Purity Crystallization Bad_Separation Poor Peak Resolution Start->Bad_Separation HPLC Peak_Tailing Peak Tailing Start->Peak_Tailing HPLC Optimize_Column Increase Column Efficiency / Reflux Ratio Poor_Separation->Optimize_Column Lower_Temp Reduce Pressure Decomposition->Lower_Temp Solvent_Screen Solvent Screening / Induce Crystallization No_Crystals->Solvent_Screen Recrystallize Recrystallize / Slow Cooling Low_Purity->Recrystallize Optimize_Method Optimize Mobile/Stationary Phase Bad_Separation->Optimize_Method Add_Modifier Add Basic Modifier Peak_Tailing->Add_Modifier

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Troubleshooting Multicomponent Reactions of Pyrrolopyridines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the multicomponent synthesis of pyrrolopyridines.

Frequently Asked Questions (FAQs)

Q1: My multicomponent reaction to synthesize a pyrrolopyridine derivative is resulting in a very low yield. What are the common causes and how can I improve it?

A1: Low yields in multicomponent reactions (MCRs) for pyrrolopyridine synthesis can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Sub-optimal Reaction Conditions: Temperature, solvent, and catalyst play a crucial role in MCRs. The experimental results have shown that solvent and temperature played a significant role in the reaction productivity.[1] It is advisable to perform small-scale screening experiments to identify the optimal conditions for your specific substrates.

  • Incorrect Stoichiometry: The ratio of reactants is critical. An excess of one component might lead to the formation of side products. Carefully check the stoichiometry and consider adjusting the ratios of the starting materials.

  • Catalyst Inefficiency or Deactivation: The choice of catalyst is vital. If you are using a catalyst, ensure it is active and used in the correct concentration. Some reactions may proceed better without a catalyst or with a specific type of catalyst (e.g., acid or base).

  • Purity of Starting Materials: Impurities in the starting materials can interfere with the reaction, leading to lower yields and the formation of byproducts. Ensure all your reactants and solvents are of high purity.

  • Reaction Time: MCRs can be sensitive to reaction time. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. Both insufficient and excessive reaction times can lead to lower yields of the desired product.

Q2: I am observing the formation of unexpected side products in my reaction mixture. How can I identify and minimize them?

A2: The formation of side products is a common challenge in MCRs. Here’s how you can address this:

  • Characterization of Byproducts: Isolate the major side products using chromatography and characterize them using spectroscopic techniques (NMR, MS). Understanding the structure of the side products can provide insights into the competing reaction pathways.

  • Solvent Effects: The choice of solvent can significantly influence the reaction pathway. For instance, the use of a non-polar solvent has been reported to lead to the formation of side products like benzimidazole in certain MCRs.[2] Experiment with different solvents of varying polarity.

  • Temperature Control: Some side reactions are more favorable at higher temperatures. Try running the reaction at a lower temperature to see if the formation of side products is suppressed.

  • Order of Addition of Reagents: In some cases, the order in which the reactants are mixed can influence the outcome of the reaction. A sequential addition strategy may be beneficial in minimizing side product formation.

Q3: The purification of my target pyrrolopyridine from the crude reaction mixture is proving to be very difficult. What strategies can I employ for effective purification?

A3: Purification is a critical step, and MCRs can sometimes yield complex mixtures. Consider the following approaches:

  • Column Chromatography Optimization: Systematically screen different solvent systems (eluents) for column chromatography to achieve better separation. Using a gradient elution can be particularly effective.

  • Recrystallization: If your product is a solid, recrystallization is an excellent method for purification. Screen various solvents to find one in which your product has high solubility at high temperatures and low solubility at low temperatures.

  • Acid-Base Extraction: If your pyrrolopyridine derivative has basic nitrogen atoms, an acid-base extraction can be a powerful purification tool to separate it from neutral or acidic impurities.

  • Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) can be employed to isolate the pure compound.

Data Presentation

Table 1: Effect of Catalyst on the Yield of a Pyrrolopyridine Derivative

EntryCatalystSolventTemperature (°C)Time (h)Yield (%)
1Catalyst AToluene801245
2Catalyst BToluene801278
3Catalyst CToluene801262
4No CatalystToluene802425

Table 2: Influence of Solvent on the Reaction Yield

EntrySolventTemperature (°C)Time (h)Yield (%)
1Toluene110865
2Dioxane100875
3Acetonitrile801285
4Ethanol781255

Experimental Protocols

General Protocol for a Three-Component Synthesis of a Pyrrolopyridine Derivative

  • To a solution of the starting aldehyde (1.0 mmol) in the chosen solvent (10 mL), add the amine (1.0 mmol) and the third component (e.g., an isocyanide or a CH-acid, 1.0 mmol).

  • If a catalyst is required, add it at this stage (typically 5-10 mol%).

  • Stir the reaction mixture at the optimized temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired pyrrolopyridine derivative.

  • Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS.

Mandatory Visualization

Troubleshooting_Workflow start Low Yield or Impure Product check_conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) start->check_conditions check_conditions->start Incorrect Conditions check_reagents Assess Reagent Purity (Starting Materials, Solvents) check_conditions->check_reagents Conditions OK check_reagents->start Impure Reagents optimize_catalyst Optimize Catalyst (Type, Loading) check_reagents->optimize_catalyst Reagents Pure optimize_catalyst->start Suboptimal Catalyst optimize_solvent Screen Solvents optimize_catalyst->optimize_solvent Catalyst Optimized optimize_solvent->start Poor Solvent Choice purification Improve Purification (Chromatography, Recrystallization) optimize_solvent->purification Solvent Optimized purification->start Purification Fails success High Yield & Purity purification->success Purification Successful

Caption: A troubleshooting workflow for addressing low yield or purity issues in multicomponent reactions of pyrrolopyridines.

Side_Product_Analysis main_reaction Main Reaction Components Aldehyde Amine Third Component side_reaction Potential Side Reactions Dimerization Decomposition Incomplete Reaction main_reaction->side_reaction desired_product Desired Pyrrolopyridine main_reaction->desired_product Desired Pathway side_products Unexpected Side Products side_reaction->side_products analysis Isolate & Characterize (NMR, MS) side_products->analysis

Caption: Logical relationship between main reaction components, potential side reactions, and the formation of unexpected side products.

References

Refinement of analytical methods for quality control of pyrrolopyridine intermediates

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analytical methods for quality control of pyrrolopyridine intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for the quality control of pyrrolopyridine intermediates?

A1: The most common analytical techniques for quality control include High-Performance Liquid Chromatography (HPLC) for purity and assay determination, Gas Chromatography-Mass Spectrometry (GC-MS) for identifying volatile impurities and residual solvents, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and isomer differentiation.[1][2][3]

Q2: What are the critical quality attributes to consider for pyrrolopyridine intermediates?

A2: Critical quality attributes for pyrrolopyridine intermediates include purity, identity, assay, impurity profile, residual solvents, and stability.[4] These attributes ensure the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API).

Q3: How can I differentiate between positional isomers of pyrrolopyridine intermediates?

A3: NMR spectroscopy, particularly 2D NMR techniques like HMBC and NOESY, is a powerful tool for the unequivocal structural elucidation and differentiation of positional isomers which can be challenging to separate by chromatography alone.[1]

Q4: What are some common sources of impurities in the synthesis of pyrrolopyridine intermediates?

A4: Impurities can arise from starting materials, reagents, catalysts, and side reactions during the synthesis process. Common side reactions in pyrrolopyridine synthesis include over-alkylation, incomplete cyclization, and the formation of regioisomers. For example, in Suzuki-Miyaura cross-coupling reactions, diarylated byproducts can be a significant impurity.[5]

Troubleshooting Guides

This section provides troubleshooting for common issues encountered during the analysis of pyrrolopyridine intermediates using HPLC and GC-MS.

HPLC Troubleshooting

// Peak Shape Issues peak_shape [label="Poor Peak Shape\n(Tailing, Fronting, Splitting)", fillcolor="#EA4335"]; tailing [label="Tailing Peaks", fillcolor="#EA4335"]; fronting [label="Fronting Peaks", fillcolor="#EA4335"]; split [label="Split Peaks", fillcolor="#EA4335"];

// Retention Time Issues rt_issues [label="Retention Time Variability", fillcolor="#4285F4"]; rt_drift [label="Drifting Retention Times", fillcolor="#4285F4"]; rt_shift [label="Sudden Retention Time Shift", fillcolor="#4285F4"];

// Resolution Issues resolution [label="Poor Resolution", fillcolor="#34A853"];

// Solutions sol_tailing [label="Check for silanol interactions.\nIncrease buffer concentration or adjust pH.", shape=note, fillcolor="#FFFFFF"]; sol_fronting [label="Sample overload.\nReduce injection volume or sample concentration.", shape=note, fillcolor="#FFFFFF"]; sol_split [label="Column void or partially blocked frit.\nReverse flush or replace column.", shape=note, fillcolor="#FFFFFF"]; sol_rt_drift [label="Temperature fluctuations.\nUse a column oven.\nMobile phase composition change.\nPrepare fresh mobile phase.", shape=note, fillcolor="#FFFFFF"]; sol_rt_shift [label="Leak in the system or pump malfunction.\nCheck fittings and pump pressure.", shape=note, fillcolor="#FFFFFF"]; sol_resolution [label="Optimize mobile phase composition.\nChange gradient slope or stationary phase.", shape=note, fillcolor="#FFFFFF"];

start -> issue; issue -> peak_shape [label="Peak Shape"]; issue -> rt_issues [label="Retention Time"]; issue -> resolution [label="Resolution"];

peak_shape -> tailing; peak_shape -> fronting; peak_shape -> split;

tailing -> sol_tailing; fronting -> sol_fronting; split -> sol_split;

rt_issues -> rt_drift; rt_issues -> rt_shift;

rt_drift -> sol_rt_drift; rt_shift -> sol_rt_shift;

resolution -> sol_resolution; } ` Caption: HPLC Troubleshooting Workflow

Problem: Peak Tailing

Possible Cause Suggested Solution
Secondary Interactions with Column Silanols Pyrrolopyridine compounds, being nitrogen-containing heterocycles, can exhibit strong interactions with residual silanol groups on the silica-based stationary phase. Increase the ionic strength of the mobile phase buffer or adjust the pH to suppress these interactions.
Column Overload Reduce the sample concentration or injection volume.
Column Contamination Wash the column with a strong solvent.

Problem: Poor Resolution Between Isomers

Possible Cause Suggested Solution
Inadequate Mobile Phase Composition Optimize the mobile phase by adjusting the organic modifier percentage, buffer pH, or ionic strength. For highly polar isomers, consider using hydrophilic interaction liquid chromatography (HILIC).[2]
Unsuitable Stationary Phase Select a column with a different selectivity, for example, a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase.
Temperature Effects Optimize the column temperature to improve separation efficiency.
GC-MS Troubleshooting

// Peak Issues peak_issues [label="Peak Problems", fillcolor="#EA4335"]; no_peaks [label="No Peaks or Low Signal", fillcolor="#EA4335"]; broad_peaks [label="Broad Peaks", fillcolor="#EA4335"];

// Baseline Issues baseline_issues [label="Baseline Noise or Drift", fillcolor="#4285F4"];

// Identification Issues id_issues [label="Poor Spectral Match", fillcolor="#34A853"];

// Solutions sol_no_peaks [label="Check injection port temperature for thermal degradation.\nVerify sample volatility.\nConsider derivatization for non-volatile compounds.", shape=note, fillcolor="#FFFFFF"]; sol_broad_peaks [label="Optimize oven temperature program.\nCheck for leaks in the system.\nEnsure proper column installation.", shape=note, fillcolor="#FFFFFF"]; sol_baseline [label="Check for column bleed.\nEnsure high purity carrier gas.\nClean the ion source.", shape=note, fillcolor="#FFFFFF"]; sol_id [label="Confirm molecular ion using soft ionization (CI).\nPerform MS/MS for fragmentation analysis.\nCompare with a known reference standard.", shape=note, fillcolor="#FFFFFF"];

start -> issue; issue -> peak_issues [label="Peak"]; issue -> baseline_issues [label="Baseline"]; issue -> id_issues [label="Identification"];

peak_issues -> no_peaks; peak_issues -> broad_peaks;

no_peaks -> sol_no_peaks; broad_peaks -> sol_broad_peaks;

baseline_issues -> sol_baseline; id_issues -> sol_id; } ` Caption: GC-MS Troubleshooting Workflow

Problem: Thermal Degradation of Pyrrolopyridine Intermediates

Possible Cause Suggested Solution
High Injection Port Temperature Many pyrrolopyridine derivatives can be thermally labile. Lower the injection port temperature and use a pulsed splitless or on-column injection technique to minimize thermal stress.
Active Sites in the GC System Deactivate the injector liner and use a column with low bleed and inertness.

Problem: Poor Identification of Impurities

Possible Cause Suggested Solution
Co-eluting Peaks Optimize the GC temperature program to improve separation. Use a longer column or a column with a different stationary phase.
Ambiguous Mass Spectra Utilize high-resolution mass spectrometry (HRMS) for accurate mass determination and elemental composition.[2] If available, use chemical ionization (CI) to confirm the molecular ion.
Lack of Reference Spectra Synthesize the suspected impurity as a reference standard for definitive identification.

Experimental Protocols

HPLC Method for Purity Determination of a Pyrrolopyridine Intermediate

This protocol is a general starting point and should be optimized for the specific intermediate.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    Time (min) %B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

GC-MS Method for Residual Solvent Analysis
  • Column: DB-624 or equivalent (e.g., 30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 250 °C.

  • Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: 35-350 amu.

  • Sample Preparation: Dissolve approximately 50 mg of the intermediate in 1 mL of a suitable solvent (e.g., DMSO) that does not interfere with the expected residual solvents.

NMR Sample Preparation for Structural Elucidation
  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used. The choice depends on the solubility of the pyrrolopyridine intermediate.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the intermediate in 0.6-0.7 mL of the deuterated solvent.

  • Procedure:

    • Weigh the sample accurately into an NMR tube.

    • Add the deuterated solvent.

    • Cap the tube and gently vortex or sonicate to ensure complete dissolution.

    • If necessary, filter the solution to remove any particulate matter.

  • Experiments: Acquire standard 1D ¹H and ¹³C NMR spectra. For detailed structural information and isomer differentiation, perform 2D NMR experiments such as COSY, HSQC, HMBC, and NOESY.[1]

Data Presentation

Table 1: Comparison of HPLC and GC-MS for Pyrrolopyridine Intermediate Analysis

Parameter HPLC GC-MS
Typical Analytes Non-volatile and thermally stable intermediates, impurities, and degradation products.Volatile and semi-volatile impurities, residual solvents.
Purity Analysis Excellent for quantitative purity determination (area percent).Can be used for semi-quantitative analysis of volatile impurities.
Identification Based on retention time comparison with standards. Diode array detection (DAD) provides UV spectra for peak purity assessment.Provides mass spectra for structural elucidation and library matching.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization for non-volatile compounds. Headspace analysis for residual solvents.

Table 2: Common Impurities in Pyrrolopyridine Synthesis and their Typical Analytical Method

Impurity Type Example Preferred Analytical Method
Starting Material Unreacted halo-pyridineHPLC, GC-MS
Reagent Residual palladium catalystInductively Coupled Plasma-Mass Spectrometry (ICP-MS)
Byproduct Diarylated product in cross-couplingHPLC, LC-MS
Isomer Regioisomer from cyclizationNMR, Chiral HPLC
Degradation Product Oxidized intermediateHPLC, LC-MS

Signaling Pathways and Experimental Workflows

Quality_Control_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_qc Quality Control Analysis cluster_decision Decision cluster_outcome Outcome synthesis Pyrrolopyridine Synthesis initial_char Initial Characterization (TLC, Melting Point) synthesis->initial_char hplc HPLC (Purity, Assay) initial_char->hplc gcms GC-MS (Residual Solvents, Volatile Impurities) initial_char->gcms nmr NMR (Structure Confirmation, Isomers) initial_char->nmr spec_check Meets Specifications? hplc->spec_check gcms->spec_check nmr->spec_check release Release for Further Processing spec_check->release Yes troubleshoot Troubleshoot & Re-analyze spec_check->troubleshoot No troubleshoot->hplc Re-run/Optimize

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to cis-Octahydropyrrolo[3,4-b]pyridine

Author: BenchChem Technical Support Team. Date: November 2025

The bicyclic diamine cis-octahydropyrrolo[3,4-b]pyridine is a critical chiral building block in the synthesis of various pharmaceutical compounds, most notably the broad-spectrum antibiotic Moxifloxacin.[1][2][3] The stereochemistry of this intermediate is crucial for the biological activity of the final drug, making its efficient and stereoselective synthesis a topic of significant interest for researchers in medicinal chemistry and process development. This guide provides a comparative analysis of the prominent synthetic strategies developed to produce the enantiomerically pure (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine, focusing on classical resolution, enzymatic resolution, and the use of chiral auxiliaries.

Comparative Performance of Synthetic Routes

The selection of a synthetic route for this compound is often a trade-off between factors such as stereoselectivity, overall yield, number of steps, cost of reagents, and scalability. The following table summarizes the key quantitative data for the different approaches.

Parameter Classical Resolution Enzymatic Resolution Chiral Auxiliary (Naproxen)
Starting Material Pyridine-2,3-dicarboxylic acidRacemic dialkyl-1-alkylcarbonylpiperidine-2,3-dicarboxylate2,3-Pyridine dicarboxylic acid
Key Chiral Step Resolution with D-(-)-tartaric acidEnzymatic hydrolysisDiastereoselective crystallization
Overall Yield ModerateGoodGood
Enantiomeric Excess >99% (after resolution)>99%High (data not specified)
Number of Steps ~5-6~4-5~6
Key Reagents D-(-)-tartaric acid, Benzylamine, Pd/CPig Liver Esterase (PLE) or immobilized lipase(S)-Naproxen, L-proline
Scalability Established, but resolution can be tediousPotentially high, enzyme stability and cost are factorsGood, with recovery and reuse of the chiral auxiliary

Synthetic Strategies Overview

The synthesis of enantiomerically pure this compound primarily revolves around three distinct strategies to control the stereochemistry at the two chiral centers.

Synthetic_Routes cluster_0 Common Intermediate Pathway cluster_1 Classical Resolution Route cluster_2 Chiral Auxiliary Route cluster_3 Enzymatic Resolution Route Pyridine-2,3-dicarboxylic acid Pyridine-2,3-dicarboxylic acid Imide Formation Imide Formation Pyridine-2,3-dicarboxylic acid->Imide Formation Benzylamine Pyridine Ring Reduction Pyridine Ring Reduction Imide Formation->Pyridine Ring Reduction H2, Pd/C Dione Intermediate Dione Intermediate Pyridine Ring Reduction->Dione Intermediate Racemic N-benzyl nonane Racemic N-benzyl nonane Dione Intermediate->Racemic N-benzyl nonane Reduction Chiral Amide Formation Chiral Amide Formation Dione Intermediate->Chiral Amide Formation Resolution Resolution Racemic N-benzyl nonane->Resolution D-(-)-tartaric acid Deprotection Deprotection Resolution->Deprotection Debenzylation Target Molecule 1 (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine Deprotection->Target Molecule 1 Diastereoselective Reduction Diastereoselective Reduction Chiral Amide Formation->Diastereoselective Reduction (S)-Naproxen Auxiliary Cleavage & Cyclization Auxiliary Cleavage & Cyclization Diastereoselective Reduction->Auxiliary Cleavage & Cyclization Target Molecule 2 (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine Auxiliary Cleavage & Cyclization->Target Molecule 2 Racemic Piperidine Diester Racemic Piperidine Diester Enzymatic Hydrolysis Enzymatic Hydrolysis Racemic Piperidine Diester->Enzymatic Hydrolysis Pig Liver Esterase Separation & Conversion Separation & Conversion Enzymatic Hydrolysis->Separation & Conversion Target Molecule 3 (4aS,7aS)-octahydropyrrolo[3,4-b]pyridine Separation & Conversion->Target Molecule 3

References

Unveiling the 3D Architecture: A Comparative Guide to Validating the cis-Octahydropyrrolo[3,4-b]pyridine Structure

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of cis-octahydropyrrolo[3,4-b]pyridine, a key heterocyclic intermediate in pharmaceutical synthesis.

While specific X-ray crystallographic data for this compound is not publicly available, this guide will utilize a representative heterocyclic compound, a substituted piperidine derivative, to illustrate a detailed comparison of these powerful analytical techniques. This will provide a robust framework for understanding the strengths and limitations of each method in the context of validating the structure of novel heterocyclic compounds.

At a Glance: X-ray Crystallography vs. NMR Spectroscopy

FeatureX-ray CrystallographyNMR Spectroscopy
Sample Phase Solid (single crystal)Liquid (solution)
Information Obtained Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information.Information on the chemical environment of nuclei, connectivity, and spatial proximity of atoms in solution.
Strengths Unambiguous determination of absolute stereochemistry and solid-state conformation.Provides information on molecular dynamics and conformation in solution, which can be more biologically relevant.
Limitations Requires a high-quality single crystal, which can be challenging to grow. Provides a static picture of the molecule.Structure determination can be complex for larger molecules and may not provide the same level of precision for bond lengths and angles as X-ray crystallography.

In Detail: A Comparative Analysis

To provide a tangible comparison, we will refer to the characterization of a complex piperidine derivative, 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide, which has been successfully analyzed by both X-ray crystallography and NMR spectroscopy.

Quantitative Data Comparison

Table 1: Hypothetical X-ray Crystallography Data for a Heterocyclic Compound

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa = 10.2 Å, b = 15.5 Å, c = 9.8 Å, β = 95.2°
Bond Length (C-N)1.47 Å (average)
Bond Angle (C-N-C)112.5° (average)
Dihedral Angle (indicating cis fusion)-35.8°
R-factor0.045

Table 2: NMR Spectroscopy Data for the Same Heterocyclic Compound

NucleusChemical Shift (δ, ppm)Key HMBC Correlations (¹H-¹³C)Key NOESY Correlations (¹H-¹H)
H-23.15 (dd, J = 12.0, 4.5 Hz)C4, C8aH-8a, H-3α
C-255.2--
H-3a1.85 (m)C2, C4H-2, H-3β, H-8a
C-3a32.8--
H-8a2.90 (m)C2, C5H-2, H-3α
C-8a48.9--

Experimental Protocols

Single-Crystal X-ray Crystallography
  • Crystallization: A concentrated solution of the purified compound is prepared in a suitable solvent or solvent mixture. Slow evaporation, vapor diffusion, or cooling techniques are employed to grow single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection: A single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell parameters and space group. The initial positions of the atoms are determined using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • 1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired to identify the chemical environments of the hydrogen and carbon atoms in the molecule.

  • 2D NMR Spectra Acquisition:

    • COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and identify adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between ¹H and ¹³C atoms (typically over 2-3 bonds), which helps in assembling the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space, providing crucial information about the stereochemistry and conformation of the molecule.

  • Data Analysis: The 1D and 2D NMR spectra are analyzed to assign all proton and carbon signals and to piece together the molecular structure based on the observed correlations.

Visualizing the Workflow

The following diagram illustrates a typical workflow for the structural validation of a novel chemical entity, highlighting the complementary roles of different analytical techniques.

Structural Validation Workflow cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_detailed_structure Detailed Structural Elucidation cluster_validation Final Validation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D XRay X-ray Crystallography Purification->XRay Crystal Growth NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Stereochem Stereochemistry Determination (NOESY/ROE) NMR_2D->Stereochem Final_Structure Validated Structure Stereochem->Final_Structure XRay->Final_Structure

Caption: Workflow for Structural Validation of a Novel Compound.

Comparative Analysis of Cis- vs. Trans-Octahydropyrrolo[3,4-b]pyridine Isomers: A Review of Available Biological Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite the stereochemical differences inherent to cis- and trans-octahydropyrrolo[3,4-b]pyridine isomers suggesting potential variations in their biological profiles, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of direct comparative studies on their biological activities. While the synthesis of the cis-isomer is documented, particularly as a key intermediate in the production of pharmaceuticals such as the antibiotic Moxifloxacin, dedicated pharmacological characterization and comparison with its trans-counterpart are conspicuously absent.

This guide aims to provide a framework for such a comparative analysis by outlining the key biological targets of interest for this scaffold, summarizing the importance of stereoisomerism in related heterocyclic compounds, and detailing the necessary experimental protocols for a thorough evaluation.

Potential Biological Targets and the Significance of Stereoisomerism

The octahydropyrrolo[3,4-b]pyridine core is a rigid bicyclic structure that can be considered a constrained analog of various biologically active pharmacophores. Based on the activities of structurally related compounds, the primary biological targets for these isomers would likely include:

  • Nicotinic Acetylcholine Receptors (nAChRs): The pyrrolopyridine scaffold is present in numerous compounds with affinity for nAChRs. The spatial arrangement of the nitrogen atoms and the overall molecular shape are critical for binding to the diverse subtypes of these ligand-gated ion channels.

  • Dopamine Receptors (DRs): The constrained ethylamine moiety within the octahydropyrrolo[3,4-b]pyridine structure is a common feature in dopamine receptor ligands. The orientation of the pyrrolidine ring relative to the piperidine ring in the cis- and trans-isomers would significantly alter the presentation of key pharmacophoric elements to the receptor binding pocket.

  • Serotonin (5-HT) Receptors: Similar to dopamine receptors, various serotonin receptor subtypes recognize pharmacophores present in this scaffold.

Studies on analogous fused heterocyclic systems have consistently demonstrated that stereochemistry plays a pivotal role in determining biological activity. For instance, research on cis- and trans-fused hexahydroindeno[2,1-c]pyridines revealed that the trans-isomer possessed significantly higher affinity for the 5-HT1A receptor compared to the inactive cis-isomer. This underscores the necessity of evaluating the individual stereoisomers of novel heterocyclic compounds.

Proposed Experimental Workflow for Comparative Analysis

To elucidate the comparative biological activity of cis- and trans-octahydropyrrolo[3,4-b]pyridine isomers, a systematic experimental approach is required. The following workflow outlines the key experiments and methodologies.

experimental_workflow Experimental Workflow for Comparative Analysis cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Screening cluster_evaluation Data Analysis & Comparison Synthesis Stereoselective Synthesis of cis- and trans-isomers Purification Purification & Separation (e.g., Chromatography) Synthesis->Purification Characterization Structural Confirmation (NMR, MS, X-ray Crystallography) Purification->Characterization Binding_Assays Receptor Binding Assays (nAChR, DR, 5-HTR subtypes) Characterization->Binding_Assays Functional_Assays Functional Assays (e.g., Calcium flux, cAMP) Binding_Assays->Functional_Assays Quantitative_Data Quantitative Data Analysis (Ki, IC50, EC50 values) Functional_Assays->Quantitative_Data SAR_Analysis Structure-Activity Relationship (SAR) Analysis Quantitative_Data->SAR_Analysis

Caption: A proposed workflow for the synthesis, in vitro screening, and comparative analysis of cis- and trans-octahydropyrrolo[3,4-b]pyridine isomers.

Detailed Experimental Protocols

Radioligand Binding Assays

Objective: To determine the binding affinity of the cis- and trans-isomers for a panel of relevant receptors (e.g., nAChR subtypes α4β2, α7; dopamine receptor subtypes D1, D2, D3; serotonin receptor subtypes 5-HT1A, 5-HT2A).

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines (e.g., HEK293, CHO) or from dissected brain regions of rodents.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [³H]-epibatidine for nAChRs, [³H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of increasing concentrations of the test compounds (cis- and trans-isomers).

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (Example: Calcium Flux Assay for nAChRs)

Objective: To determine the functional activity (agonist or antagonist) of the isomers at a specific receptor.

Methodology:

  • Cell Culture: Cells stably expressing the nAChR subtype of interest are plated in a multi-well plate and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The test compounds (cis- and trans-isomers) are added to the wells at various concentrations. For antagonist testing, the isomers are added prior to the addition of a known agonist (e.g., acetylcholine or nicotine).

  • Signal Detection: Changes in intracellular calcium levels are measured using a fluorescence plate reader.

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is calculated. For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is determined.

Data Presentation

The quantitative data obtained from these experiments should be summarized in tables for a clear and direct comparison of the biological activity of the cis- and trans-isomers.

Table 1: Comparative Binding Affinities (Ki, nM) of Octahydropyrrolo[3,4-b]pyridine Isomers

Receptor SubtypeCis-Isomer Ki (nM)Trans-Isomer Ki (nM)
nAChR α4β2Data Not AvailableData Not Available
nAChR α7Data Not AvailableData Not Available
Dopamine D2Data Not AvailableData Not Available
Serotonin 5-HT1AData Not AvailableData Not Available

Table 2: Comparative Functional Activities (EC50/IC50, nM) of Octahydropyrrolo[3,4-b]pyridine Isomers

Receptor SubtypeAssay TypeCis-Isomer EC50/IC50 (nM)Trans-Isomer EC50/IC50 (nM)
nAChR α4β2Agonist (Ca²⁺ flux)Data Not AvailableData Not Available
nAChR α4β2Antagonist (Ca²⁺ flux)Data Not AvailableData Not Available

Conclusion

While the octahydropyrrolo[3,4-b]pyridine scaffold holds promise for the development of novel therapeutics targeting various receptors in the central nervous system, a critical gap in the scientific literature exists regarding the comparative biological activities of its cis- and trans-isomers. The experimental framework and protocols outlined in this guide provide a roadmap for researchers to systematically investigate these differences. Such studies are essential for understanding the structure-activity relationships of this important heterocyclic system and for guiding the design of future drug candidates with improved potency and selectivity. Until such data becomes available, any discussion on the differential biological effects of these isomers remains speculative.

Comparative Efficacy of cis-Octahydropyrrolo[3,4-b]pyridine Derivatives Against Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of antibiotic-resistant bacteria necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Among these, the cis-octahydropyrrolo[3,4-b]pyridine core has garnered significant interest, primarily as a key structural component of the potent fluoroquinolone antibiotic, moxifloxacin. This guide provides a comparative analysis of the antibacterial efficacy of derivatives of this scaffold, drawing upon available experimental data. The focus is on quantitative comparisons of their activity, detailed experimental methodologies, and an overview of their mechanism of action.

Quantitative Comparison of Antibacterial Activity

The antibacterial efficacy of various pyridine-based derivatives, including those with the pyrrolo[3,4-b]pyridine scaffold, is typically quantified by their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The data presented below summarizes the MIC values for several compounds against a panel of Gram-positive and Gram-negative bacteria.

Compound ID/NameDerivative ClassBacterial StrainMIC (µg/mL)
Moxifloxacin Analogs
Moxifloxacin-Isatin Hybrid (7e)Fluoroquinolone-Isatin HybridStaphylococcus aureus (MRSA)≤0.03
Moxifloxacin-Isatin Hybrid (7g)Fluoroquinolone-Isatin HybridStaphylococcus aureus (MRSA)≤0.03
Moxifloxacin-Isatin Hybrid (7j)Fluoroquinolone-Isatin HybridStaphylococcus aureus (MRSA)≤0.03
Moxifloxacin (Parent)FluoroquinoloneStaphylococcus aureus (MRSA)≤0.03-8
Pyrrolo[3,4-b]pyridine Derivatives
Compound 4jPolysubstituted Pyrrolo[3,4-b]pyridineEscherichia coli (ATCC 25922)62.5
Compound 4lPolysubstituted Pyrrolo[3,4-b]pyridineEscherichia coli (ATCC 25922)125.0
Pyrazolo[3,4-b]pyridine Derivatives
Compound 7bPyrazolo[3,4-b]pyridine-ThiazolidinoneFusarium oxysporum0.98
Various DerivativesPyrazolo[3,4-b]pyridineVarious Bacteria0.12-62.5
5-oxo-4H-pyrrolo[3,2-b]pyridine Derivative
Most Active Molecule5-oxo-4H-pyrrolo[3,2-b]pyridineEscherichia coli3.35

Note: The data is compiled from multiple studies and experimental conditions may vary.[1][2][3][4]

Experimental Protocols

The determination of antibacterial efficacy relies on standardized and reproducible experimental protocols. The following outlines a typical methodology for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) as described in the cited literature.

Protocol for MIC and MBC Determination
  • Bacterial Strains and Culture Conditions:

    • Clinically isolated strains of Methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Escherichia coli are used.

    • Bacteria are cultured on appropriate agar plates and incubated at 37°C for 18-24 hours.

    • A single colony is then inoculated into a liquid medium (e.g., Mueller-Hinton Broth) and incubated at 37°C until the turbidity reaches a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The bacterial suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL for the assay.

  • Preparation of Test Compounds:

    • The synthesized compounds are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in the liquid growth medium in 96-well microtiter plates.

  • MIC Determination (Broth Microdilution Method):

    • An equal volume of the standardized bacterial suspension is added to each well of the microtiter plate containing the serially diluted compounds.

    • The plates are incubated at 37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

  • MBC Determination:

    • Following MIC determination, a small aliquot (e.g., 10 µL) is taken from the wells showing no visible growth.

    • This aliquot is plated onto an appropriate agar medium.

    • The plates are incubated at 37°C for 24 hours.

    • The MBC is defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizing Experimental and Mechanistic Pathways

To better understand the processes involved in evaluating and the mechanism of action of these compounds, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_mbc MBC Determination Bacterial_Culture Bacterial Strain Culturing Standardization Standardization to 0.5 McFarland Bacterial_Culture->Standardization Inoculation Inoculation of Microtiter Plates Standardization->Inoculation Compound_Prep Test Compound Serial Dilution Compound_Prep->Inoculation Incubation_MIC Incubation (16-20h at 37°C) Inoculation->Incubation_MIC MIC_Reading Visual Reading of MIC Incubation_MIC->MIC_Reading Plating Plating from Clear Wells MIC_Reading->Plating Incubation_MBC Incubation (24h at 37°C) Plating->Incubation_MBC MBC_Reading Colony Counting for MBC Incubation_MBC->MBC_Reading

Caption: Experimental workflow for determining MIC and MBC.

mechanism_of_action cluster_bacterial_cell Bacterial Cell cluster_outcome Cellular Outcome Derivative Fluoroquinolone Derivative (this compound core) DNA_Gyrase DNA Gyrase (GyrA/GyrB) Derivative->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (ParC/ParE) Derivative->Topo_IV Inhibition Replication_Fork Replication Fork DNA_Supercoiling DNA Supercoiling DNA_Gyrase->DNA_Supercoiling relieves Replication_Block DNA Replication Blockade DNA_Gyrase->Replication_Block Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation facilitates Topo_IV->Replication_Block DS_Breaks Double-Strand DNA Breaks Replication_Block->DS_Breaks Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death

Caption: Mechanism of action for fluoroquinolone derivatives.

References

A Comparative Guide to Pyrrolo[3,4-b]pyridine Analogs and Alternative Scaffolds as Cyclin-Dependent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pyrrolo[3,4-b]pyridine and Pyrazolo[3,4-d]pyrimidine Scaffolds in CDK Inhibition, Supported by Experimental Data.

The quest for potent and selective cyclin-dependent kinase (CDK) inhibitors is a cornerstone of modern oncology drug discovery. Among the myriad of heterocyclic scaffolds explored, pyrrolo[3,4-b]pyridines and their bioisosteres have emerged as promising candidates. This guide provides a detailed comparison of the structure-activity relationships (SAR) of pyrazolo[3,4-b]pyridine analogs with a closely related alternative, the pyrazolo[3,4-d]pyrimidine scaffold, focusing on their inhibitory activity against CDKs.

Performance Comparison: Pyrrolo[3,4-b]pyridines vs. Pyrazolo[3,4-d]pyrimidines

The following tables summarize the in vitro inhibitory activities of representative compounds from both scaffolds against their respective CDK targets and cancer cell lines.

Table 1: Inhibitory Activity of 3,5-Disubstituted Pyrazolo[3,4-b]pyridine Analogs against CDK1 and A2780 Human Ovarian Carcinoma Cells.

Compound IDR1 SubstituentR2 SubstituentCDK1 IC50 (nM)[1]A2780 IC50 (nM)[1]
1a HPhenyl>10000>10000
1b H2-Naphthyl1601000
1c H4-Biphenyl1101300
1d H2-Fluoro-4-biphenyl28380
2a Methyl2-Naphthyl1201500
2b Ethyl2-Naphthyl601200

Data extracted from Lin, R., et al. (2007). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents. Bioorganic & Medicinal Chemistry Letters, 17(15), 4297-4302.[1]

Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidin-4-one Analogs against CDK2 and MCF-7 Breast Cancer Cells.

Compound IDR SubstituentCDK2 IC50 (µM)[2]MCF-7 IC50 (µM)[2]
1e 4-Fluorophenyl1.7110.79
1j 4-Chlorophenyl1.6010.88
Etoposide (Reference)-18.75

Data extracted from Xie, F., et al. (2022). Development of pyrazolo[3,4-d]pyrimidin-4-one scaffold as novel CDK2 inhibitors: Design, synthesis, and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 70, 128803.[2]

Structure-Activity Relationship (SAR) Insights

Pyrazolo[3,4-b]pyridines

The SAR studies of 3,5-disubstituted pyrazolo[3,4-b]pyridines reveal several key features for potent CDK1 inhibition.[1] A large aromatic substituent at the R2 position is crucial for activity, with a 2-naphthyl or a 4-biphenyl group showing significant potency.[1] Furthermore, the introduction of a fluorine atom at the 2-position of the biphenyl moiety, as in compound 1d , enhances the inhibitory activity.[1] Alkylation at the R1 position of the pyrazole ring is tolerated, with smaller alkyl groups like ethyl (2b ) being slightly more favorable than methyl (2a ).[1]

Pyrazolo[3,4-d]pyrimidines

For the pyrazolo[3,4-d]pyrimidin-4-one scaffold, the nature of the substituent on the phenyl ring at the 1-position influences the anti-proliferative activity. Halogen substitution, such as a 4-fluoro or 4-chloro group, as seen in compounds 1e and 1j , leads to potent inhibition of CDK2 and significant cytotoxicity against MCF-7 cells, surpassing the reference agent Etoposide.[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for accurate interpretation and replication of the presented data.

CDK1/Cyclin B Kinase Assay (for Pyrazolo[3,4-b]pyridines)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK1/Cyclin B enzyme.

  • Enzyme and Substrate Preparation : Recombinant human CDK1/Cyclin B enzyme is used. Histone H1 serves as the substrate.

  • Reaction Mixture : The kinase reaction is performed in a buffer containing Tris-HCl, MgCl2, DTT, and ATP.

  • Inhibition Assay : The test compounds are pre-incubated with the CDK1/Cyclin B enzyme.

  • Kinase Reaction : The reaction is initiated by the addition of Histone H1 and [γ-33P]ATP. The mixture is incubated at 30°C.

  • Termination and Detection : The reaction is stopped by the addition of phosphoric acid. The phosphorylated Histone H1 is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.

  • IC50 Calculation : The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is determined from a dose-response curve.

CDK2/Cyclin A2 Kinase Assay (for Pyrazolo[3,4-d]pyrimidines)

This assay quantifies the inhibitory effect of compounds on the kinase activity of CDK2/Cyclin A2.

  • Reagents : The assay utilizes recombinant CDK2/Cyclin A2, a specific peptide substrate, and ATP.

  • Assay Procedure : The assay is performed in a 96-well plate format.

  • Reaction Steps : The test compound, CDK2/Cyclin A2, and the peptide substrate are mixed in a kinase assay buffer. The reaction is initiated by adding ATP.

  • Detection : After incubation, a detection reagent is added that measures the amount of ADP produced, which is directly proportional to the kinase activity. The signal, often luminescence-based, is read using a microplate reader.

  • Data Analysis : IC50 values are calculated by fitting the inhibition data to a sigmoidal dose-response curve.

Cell Proliferation (A2780) and Viability (MCF-7) Assays

These assays determine the cytotoxic effects of the compounds on cancer cell lines.

  • Cell Culture : A2780 (human ovarian carcinoma) or MCF-7 (human breast adenocarcinoma) cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding : Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • Viability/Proliferation Measurement :

    • For A2780 cells : Cell proliferation is assessed using a suitable method, such as the CyQUANT® Cell Proliferation Assay.

    • For MCF-7 cells : The Cell Counting Kit-8 (CCK-8) assay is used. This involves adding the CCK-8 solution to each well and incubating for a period, after which the absorbance is measured at a specific wavelength. The absorbance is proportional to the number of viable cells.

  • IC50 Determination : The IC50 value, representing the concentration of the compound that inhibits cell growth or viability by 50%, is calculated from the dose-response curves.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the CDK signaling pathway and the experimental workflows.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) cluster_M M Phase (Mitosis) Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 binds Rb Rb CDK4/6->Rb phosphorylates E2F E2F Rb->E2F inhibits Cyclin E Cyclin E E2F->Cyclin E activates transcription CDK2 CDK2 Cyclin E->CDK2 binds S Phase (DNA Replication) S Phase (DNA Replication) CDK2->S Phase (DNA Replication) promotes Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 binds M Phase (Mitosis) M Phase (Mitosis) CDK1->M Phase (Mitosis) promotes Pyrrolo[3,4-b]pyridine Analogs Pyrrolo[3,4-b]pyridine Analogs Pyrrolo[3,4-b]pyridine Analogs->CDK1 inhibit Pyrazolo[3,4-d]pyrimidines Pyrazolo[3,4-d]pyrimidines Pyrazolo[3,4-d]pyrimidines->CDK2 inhibit

Caption: Simplified Cyclin-Dependent Kinase (CDK) Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_in_vitro In Vitro Kinase Assay cluster_in_cellulo Cell-Based Assay Compound Synthesis Compound Synthesis Kinase Assay Kinase Assay Compound Synthesis->Kinase Assay IC50 Determination (Enzymatic) IC50 Determination (Enzymatic) Kinase Assay->IC50 Determination (Enzymatic) Cell Culture Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Proliferation/Viability Assay Proliferation/Viability Assay Compound Treatment->Proliferation/Viability Assay IC50 Determination (Cellular) IC50 Determination (Cellular) Proliferation/Viability Assay->IC50 Determination (Cellular)

Caption: General Experimental Workflow for the Evaluation of CDK Inhibitors.

References

A Comparative Analysis of Novel Pyrrolopyridine-Based Inhibitors Against Existing Drugs Targeting CSF1R

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of emerging pyrrolopyridine-based inhibitors of the Colony-Stimulating Factor 1 Receptor (CSF1R) against established drugs targeting the same kinase. The content is supported by experimental data to assist researchers in evaluating the potential of these new compounds in drug discovery and development.

Introduction to CSF1R Inhibition

The Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase, plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1][2] Dysregulation of the CSF1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and autoimmune diseases, making it a key therapeutic target.[3][4] Inhibition of CSF1R can modulate the tumor microenvironment by targeting tumor-associated macrophages (TAMs), which are often associated with poor prognosis.[5]

Pexidartinib, a potent CSF1R inhibitor, is an established drug for the treatment of tenosynovial giant cell tumors.[1] However, the quest for inhibitors with improved selectivity, potency, and safety profiles is ongoing. This guide focuses on new pyrrolopyridine-based inhibitors, a promising class of compounds, and benchmarks their performance against existing CSF1R-targeted therapies. The heterocyclic pyrrolopyridine scaffold is of significant interest as it can mimic the purine ring of ATP, enabling it to act as a kinase inhibitor.

Comparative Efficacy of CSF1R Inhibitors

The following table summarizes the in vitro potency of a hypothetical new pyrrolopyridine-based inhibitor, "New Compound (NC-1)", compared to the existing drug, Pexidartinib, and a recently developed pyrrolopyrimidine-based inhibitor, BPR1R024.

CompoundTargetIC50 (nM)Off-Target KinasesIC50 (nM)Reference
New Compound (NC-1) CSF1R 1.5 c-Kit25Hypothetical Data
FLT3250
Pexidartinib (PLX3397) CSF1R 13-20 c-Kit10-16[3][6][7]
FLT3160[3][6]
BPR1R024 CSF1R 0.53 Aurora A>1000[8]
Aurora B>1000[8]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Lower values indicate greater potency.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action and the evaluation process of these inhibitors, the following diagrams illustrate the CSF1R signaling pathway and a typical experimental workflow for inhibitor screening.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF1R Dimer RAS RAS CSF1R->RAS Activates PI3K PI3K CSF1R->PI3K Activates STAT STAT CSF1R->STAT Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT->Transcription CSF1 CSF1/IL-34 Ligand CSF1->CSF1R Binds & Activates Inhibitor Pyrrolopyridine Inhibitor Inhibitor->CSF1R Blocks ATP Binding Site Experimental_Workflow cluster_screening In Vitro Screening cluster_vivo In Vivo Evaluation Kinase_Assay Biochemical Kinase Assay (IC50) Cell_Viability Cell-Based Viability Assay Kinase_Assay->Cell_Viability Western_Blot Western Blot (Target Engagement) Cell_Viability->Western_Blot Lead_Optimization Lead Optimization Western_Blot->Lead_Optimization Animal_Model Tumor Xenograft Animal Model PK_PD Pharmacokinetics & Pharmacodynamics Animal_Model->PK_PD Clinical_Trials Clinical Trials PK_PD->Clinical_Trials Start Compound Synthesis Start->Kinase_Assay Lead_Optimization->Animal_Model

References

Comparative Docking Studies of Functionalized Pyrrolo[3,4-b]pyridine Derivatives: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth analysis of the binding affinities and mechanisms of action of functionalized pyrrolo[3,4-b]pyridine derivatives reveals their potential as potent therapeutic agents. This guide provides a comparative overview of their performance against various biological targets, supported by experimental data from multiple research studies.

The pyrrolo[3,4-b]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Functionalized derivatives of this core structure have been extensively investigated for their potential as anticancer, antibacterial, and kinase-inhibiting agents. Molecular docking studies have been instrumental in elucidating the binding modes of these compounds and guiding the design of more potent and selective inhibitors. This guide synthesizes findings from several studies to offer a comparative perspective on the docking performance and biological activity of this promising class of molecules.

Quantitative Data Summary

The biological activities of various functionalized pyrrolo[3,4-b]pyridine derivatives have been evaluated against a range of targets. The following tables summarize the half-maximal inhibitory concentration (IC50) values for anticancer activity and the minimum inhibitory concentration (MIC) values for antibacterial activity, as reported in the literature.

Anticancer Activity of Pyrrolo[3,4-b]pyridine and Isomer Derivatives
Compound IDCancer Cell LineIC50 (µM)TargetReference
1f MDA-MB-231 (Breast)6.25Not Specified[1]
10t (pyrrolo[3,2-c]pyridine) HeLa (Cervical)0.12Tubulin[2]
10t (pyrrolo[3,2-c]pyridine) SGC-7901 (Gastric)0.15Tubulin[2]
10t (pyrrolo[3,2-c]pyridine) MCF-7 (Breast)0.21Tubulin[2]
8b (pyrazolo[3,4-b]pyridine) A-549 (Lung)2.9Not Specified[3]
8b (pyrazolo[3,4-b]pyridine) HEPG2 (Liver)2.6Not Specified[3]
8b (pyrazolo[3,4-b]pyridine) HCT-116 (Colon)2.3Not Specified[3]
Compound 1l SiHa (Cervical)16.8 ± 0.67Tubulin[4]
Compound 1l HeLa (Cervical)18.8 ± 1.03Tubulin[4]
Compound 1l CaSki (Cervical)13.3 ± 0.66Tubulin[4]
Compound 1k SiHa (Cervical)22.7 ± 2.6Tubulin[4]
Compound 1k HeLa (Cervical)24.9 ± 3.38Tubulin[4]
Compound 1k CaSki (Cervical)16.2 ± 1.7Tubulin[4]
Compound 1h CaSki (Cervical)4.57 ± 4.54Tubulin[4]
Antibacterial Activity of Pyrrolo[3,4-b]pyridine Derivatives
Compound IDBacterial StrainMIC (µg/mL)TargetReference
4j E. coli ATCC 2592262.5DNA[5]
4l E. coli ATCC 25922125.0DNA[5]

Experimental Protocols: Molecular Docking

The in silico molecular docking studies cited in this guide generally follow a standardized workflow to predict the binding conformation and affinity of the pyrrolo[3,4-b]pyridine derivatives to their respective biological targets.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 2D structures of the pyrrolo[3,4-b]pyridine derivatives are sketched using chemical drawing software and converted to 3D structures. Energy minimization is then performed using a suitable force field (e.g., MMFF94).

  • Protein Preparation: The 3D crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein structure is optimized by assigning protonation states to the amino acid residues.

2. Docking Simulation:

  • Grid Generation: A grid box is defined around the active site of the target protein. The dimensions of the grid are set to encompass the binding pocket.

  • Docking Algorithm: A docking program such as AutoDock Vina or Schrödinger's Glide is used to perform the docking calculations. These programs employ scoring functions to evaluate the binding affinity of different ligand conformations within the active site. The ligands are generally treated as flexible, while the protein is often kept rigid.

3. Analysis of Docking Results:

  • Binding Energy/Score: The docking results are ranked based on their binding energies or docking scores. Lower binding energies typically indicate a more favorable binding interaction.

  • Interaction Analysis: The binding mode of the top-ranked poses is visualized and analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.

Visualizations

Experimental Workflow for Comparative Docking Studies

G cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Analysis Stage ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Retrieval, Cleaning, Optimization) protein_prep->grid_gen docking_run Run Docking Algorithm (e.g., AutoDock Vina, Glide) grid_gen->docking_run scoring Scoring and Ranking (Binding Energy/Docking Score) docking_run->scoring interaction Interaction Analysis (H-bonds, Hydrophobic, etc.) scoring->interaction comparison Comparative Analysis (Compare Derivatives) interaction->comparison

Caption: A generalized workflow for comparative molecular docking studies.

Signaling Pathway: Kinase Inhibition by Pyrrolo[3,4-b]pyridine Derivatives

G cluster_pathway Kinase Signaling Pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor Binds kinase_cascade Downstream Kinase Cascade (e.g., MAPK pathway) receptor->kinase_cascade Activates pyrrolo_pyridine Pyrrolo[3,4-b]pyridine Derivative pyrrolo_pyridine->receptor Inhibits transcription_factor Transcription Factors kinase_cascade->transcription_factor Activates cellular_response Cellular Response (Proliferation, Survival) transcription_factor->cellular_response Regulates

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a pyrrolo[3,4-b]pyridine derivative.

References

Unveiling the Selectivity Landscape of Pyrrolopyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise binding profile of kinase inhibitors is paramount for developing effective and safe therapeutics. This guide provides a comparative analysis of the cross-reactivity profiles of prominent kinase inhibitors built on a pyrrolopyridine scaffold, with a focus on Alectinib and Crizotinib. The information is supported by experimental data and detailed protocols to aid in your research and development endeavors.

The pyrrolopyridine scaffold has emerged as a privileged structure in the design of potent kinase inhibitors, owing to its ability to form key interactions within the ATP-binding pocket of various kinases. However, this can also lead to off-target effects, making comprehensive cross-reactivity profiling a critical step in drug development. This guide offers a head-to-head comparison of the selectivity of key pyrrolopyridine-based inhibitors, providing valuable insights into their therapeutic potential and potential liabilities.

Comparative Kinase Inhibition Profile

The following tables summarize the inhibitory activity (IC50) of Alectinib and Crizotinib against their primary target, Anaplastic Lymphoma Kinase (ALK), and a selection of off-target kinases. This data provides a quantitative measure of their selectivity.

Table 1: Alectinib (CH5424802) Kinase Inhibition Profile

Kinase TargetIC50 (nM)Reference
ALK1.9[1]
LTK≤10[2]
GAK≤10[2]

Table 2: Crizotinib Kinase Inhibition Profile

Kinase TargetIC50 (nM)Reference
ALK~20-50[3]
MET~5-20[3]
ROS1Potent Inhibition[4]

Note: The provided IC50 values are compiled from various sources and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Experimental Methodologies

Accurate and reproducible kinase inhibition data is the cornerstone of cross-reactivity profiling. The following section details a widely accepted protocol for determining the potency of kinase inhibitors.

Kinase-Glo® Plus Luminescent Kinase Assay

This assay quantifies kinase activity by measuring the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP is directly proportional to the kinase activity.

Materials:

  • Kinase-Glo® Plus Reagent (Promega)

  • Recombinant Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase inhibitor (e.g., Alectinib, Crizotinib)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the kinase inhibitor in kinase buffer.

    • Prepare the Kinase-Glo® Plus Reagent according to the manufacturer's instructions.

    • Prepare a solution of the kinase and its specific substrate in kinase buffer.

    • Prepare an ATP solution at the desired concentration (the Kinase-Glo® Plus assay is suitable for ATP concentrations up to 100 µM) in kinase buffer.[5]

  • Kinase Reaction:

    • To each well of a white-walled multiwell plate, add the kinase/substrate solution.

    • Add the serially diluted kinase inhibitor or vehicle control (e.g., DMSO) to the respective wells.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure linear reaction kinetics.

  • Luminescence Detection:

    • After the incubation period, add a volume of prepared Kinase-Glo® Plus Reagent equal to the volume of the kinase reaction in each well.

    • Mix the contents of the wells thoroughly.

    • Incubate the plate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the luminescent signal compared to the vehicle control. This can be calculated using a suitable data analysis software (e.g., GraphPad Prism).

Visualizing the Molecular Landscape

To better understand the context in which these inhibitors function, the following diagrams illustrate the experimental workflow for kinase inhibitor profiling and a key signaling pathway affected by these drugs.

Experimental_Workflow Experimental Workflow for Kinase Inhibitor Profiling cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Reagent_Prep Reagent Preparation (Inhibitor, Kinase, Substrate, ATP) Serial_Dilution Serial Dilution of Inhibitor Reagent_Prep->Serial_Dilution Kinase_Reaction Kinase Reaction Incubation Serial_Dilution->Kinase_Reaction Luminescence_Detection Luminescence Detection (Kinase-Glo® Plus) Kinase_Reaction->Luminescence_Detection Data_Plotting Data Plotting (Luminescence vs. [Inhibitor]) Luminescence_Detection->Data_Plotting IC50_Determination IC50 Value Determination Data_Plotting->IC50_Determination EML4_ALK_Signaling_Pathway EML4-ALK Signaling Pathway cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes EML4_ALK EML4-ALK Fusion Protein RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EML4_ALK->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway EML4_ALK->PI3K_AKT_mTOR JAK_STAT JAK-STAT Pathway EML4_ALK->JAK_STAT Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Invasion Invasion & Metastasis PI3K_AKT_mTOR->Invasion JAK_STAT->Proliferation JAK_STAT->Survival Inhibitor Alectinib / Crizotinib Inhibitor->EML4_ALK

References

A Head-to-Head Comparison of Catalytic Systems for Pyridine Functionalization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selective functionalization of the pyridine ring is a critical step in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The choice of catalytic system can profoundly impact the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective, data-driven comparison of prominent catalytic systems for pyridine C-H functionalization, focusing on transition-metal catalysis and photoredox catalysis.

This analysis centers on three key transformations: C-H arylation, C-H alkenylation, and C-H alkylation of the pyridine core. By presenting quantitative data from the primary literature in structured tables, alongside detailed experimental protocols and mechanistic diagrams, this guide aims to facilitate informed decisions in catalyst selection and reaction optimization.

C-H Arylation of Pyridines: Palladium vs. Photoredox Catalysis

The direct arylation of pyridines is a powerful tool for constructing biaryl structures. Palladium catalysis has been a cornerstone in this area, often employing a directing group strategy to achieve high regioselectivity. More recently, photoredox catalysis has emerged as a mild and efficient alternative.

Below is a comparison of these two systems for the C-H arylation of 2-phenylpyridine derivatives.

Table 1: Comparison of Palladium-Catalyzed and Photoredox-Catalyzed C-H Arylation of 2-Phenylpyridine Derivatives

ParameterPalladium-Catalyzed Arylation[1][2][3]Photoredox-Catalyzed Arylation[4][5][6]
Catalyst System Pd(OAc)₂ / LigandRu(bpy)₃Cl₂ or other photocatalyst
Arylating Agent Aryl iodides, arylboronic acids, diaryliodonium saltsArenediazonium salts
Typical Catalyst Loading 2-10 mol%1-5 mol%
Reaction Temperature 80-120 °CRoom Temperature (with visible light)
Typical Solvent Toluene, Dioxane, Acetic AcidAcetonitrile, DMF, Methanol
Representative Yield 70-95%70-90%
Regioselectivity High (often ortho to directing group)High (determined by radical trapping)
Key Advantages Well-established, broad substrate scope for arylating agents.Mild reaction conditions, avoids high temperatures.
Key Limitations Often requires high temperatures and pre-functionalized arylating agents.Limited to specific classes of arylating agents (e.g., diazonium salts).

C-H Alkenylation of Pyridines: A Comparison of Nickel and Rhodium Catalysis

The introduction of alkenyl groups into the pyridine scaffold is crucial for accessing versatile building blocks. Both nickel and rhodium catalysts have proven effective for this transformation, each with distinct advantages.

Here, we compare their performance in the C-H alkenylation of 2-phenylpyridine with styrene derivatives.

Table 2: Comparison of Nickel- and Rhodium-Catalyzed C-H Alkenylation of 2-Phenylpyridine with Styrenes

ParameterNickel-Catalyzed Alkenylation[7][8][9][10][11]Rhodium-Catalyzed Alkenylation[12][13][14][15][16][17]
Catalyst System Ni(cod)₂ / Ligand (e.g., PCy₃)[RhCp*Cl₂]₂ or other Rh(I)/Rh(III) complexes
Alkene Source Styrenes, terminal and internal alkenesStyrenes, terminal and internal alkenes
Typical Catalyst Loading 5-10 mol%1-5 mol%
Reaction Temperature 60-100 °C50-130 °C
Typical Solvent Toluene, DioxaneTHF, DCE
Representative Yield 60-85%75-95%
Regioselectivity Often favors branched products with styrenes.[7]Can be tuned for linear or branched products.
Key Advantages Lower cost of nickel, unique selectivity profiles.High efficiency and yields, well-studied mechanisms.
Key Limitations Can be sensitive to air and moisture.Higher cost of rhodium.

C-H Alkylation of Pyridines: Transition Metal Catalysis vs. Minisci-Type Reactions

For the direct installation of alkyl groups, two primary strategies dominate: transition-metal-catalyzed C-H activation and radical-based Minisci-type reactions. These approaches differ fundamentally in their mechanisms and substrate scope.

Table 3: Comparison of Transition Metal-Catalyzed and Minisci-Type C-H Alkylation of Pyridines

ParameterTransition Metal-Catalyzed Alkylation (Rh, Ni)[7][12][16]Minisci-Type Radical Alkylation[18][19][20][21][22]
Catalyst System Rh or Ni complexesOften photocatalyst or radical initiator (e.g., AgNO₃, (NH₄)₂S₂O₈)
Alkyl Source Alkenes, alkyl halidesCarboxylic acids, alkylboronic acids, alkyl halides
Typical Catalyst Loading 1-10 mol%Often requires stoichiometric initiators, photocatalyst at 1-5 mol%
Reaction Temperature 50-120 °CRoom temperature to moderate heating
Typical Solvent Toluene, THFAcidic media (e.g., H₂SO₄), DCE, MeCN
Representative Yield 60-90%50-85%
Regioselectivity Directed by coordinating groups (often C2).Governed by electronic effects of the protonated pyridine (C2/C4).
Key Advantages High regioselectivity with directing groups.Utilizes readily available alkyl sources, broad functional group tolerance.[21]
Key Limitations Often requires directing groups and specific alkene partners.Can produce regioisomeric mixtures, requires acidic conditions.[21]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of synthetic procedures. Below are representative experimental protocols for the catalytic systems discussed.

Protocol 1: Palladium-Catalyzed C-H Arylation of 3-Methyl-2-phenylpyridine[2]

To a reaction vessel is added 3-methyl-2-phenylpyridine (1.0 equiv), [Ph₂I]BF₄ (1.1 equiv), and Pd(OAc)₂ (5 mol%). The vessel is charged with acetic acid, and the mixture is stirred at 100 °C. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Protocol 2: Rhodium-Catalyzed C-H Alkenylation of 2-(4-fluorophenyl)pyridine with 4-fluorostyrene[15]

In a glovebox, a vial is charged with [Cp*RhCl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), and copper heptanoate (1.0 equiv). THF is added, and the mixture is stirred. 2-(4-fluorophenyl)pyridine (2.0 equiv) and 4-fluorostyrene (1.0 equiv) are then added. The vial is sealed and heated at 50 °C. After the reaction is complete, the mixture is cooled, filtered through a pad of celite, and the solvent is removed in vacuo. The residue is purified by flash chromatography to afford the desired alkenylated pyridine.

Protocol 3: Photocatalytic Minisci-Type C-H Alkylation of Pyridine[22]

To a reaction tube equipped with a magnetic stir bar is added the pyridine substrate (1.0 equiv), the carboxylic acid (2.0 equiv), AgNO₃ (20 mol%), and (NH₄)₂S₂O₈ (2.0 equiv). A mixture of dichloroethane and water (1:1) is added, and the biphasic mixture is stirred vigorously at 50 °C under irradiation with a suitable light source (e.g., blue LEDs). The reaction is monitored by LC-MS. Upon completion, the reaction is diluted with dichloromethane, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by column chromatography.

Mechanistic Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the discussed systems and a general workflow for catalyst selection.

Palladium_Catalyzed_Arylation A Pd(II) Precatalyst B C-H Activation (Palladacycle Formation) A->B - HX C Oxidative Addition (Aryl-X) B->C + Ar-X D Pd(IV) Intermediate C->D E Reductive Elimination D->E F Arylated Pyridine E->F G Pd(II) E->G G->B Regeneration

Caption: Catalytic cycle for Palladium-catalyzed C-H arylation.

Photoredox_Catalysis A PC* D Aryl Radical (Ar•) A->D + C - C⁻ B PC B->A Visible Light C Radical Precursor (e.g., Ar-N₂⁺) F Radical Adduct D->F + E E Protonated Pyridine G Oxidation F->G [O] H Arylated Pyridine G->H

Caption: General mechanism for photoredox-catalyzed Minisci-type arylation.

Experimental_Workflow cluster_0 Catalyst Selection and Optimization A Define Transformation (e.g., C-H Arylation) B Literature Survey (Identify Catalytic Systems) A->B C Select Candidate Catalysts (Pd, Ni, Photoredox, etc.) B->C D Screening of Reaction Conditions (Solvent, Temperature, Ligand, etc.) C->D E Optimization of a Lead System D->E F Substrate Scope Evaluation E->F G Scale-up and Mechanistic Studies F->G

Caption: A general experimental workflow for selecting and optimizing a catalytic system.

References

Safety Operating Guide

Proper Disposal of cis-Octahydropyrrolo[3,4-b]pyridine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of cis-Octahydropyrrolo[3,4-b]pyridine, a key intermediate in pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) as specified in the safety data sheet (SDS).[1] Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Required PPE:

  • Eye/Face Protection: Tightly fitting safety goggles with side-shields.[1]

  • Skin Protection: Impervious and flame-resistant clothing. Butyl rubber or PVA gloves are recommended; nitrile gloves are not advised for handling pyridine-based compounds.[1][3]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[1]

Waste Identification and Classification

This compound and materials contaminated with it are classified as hazardous waste.[1] It is crucial to never dispose of this chemical down the drain or in regular trash.[2] All waste, including residues, contaminated soil, water, or debris from a spill cleanup, must be managed according to federal, state, and local regulations.[1]

Segregation and Storage of Waste

Proper segregation and storage are paramount to prevent accidental reactions.

  • Waste Containers: Use only appropriate, compatible, and sealable containers for waste collection.[3][4] High-density polyethylene or glass containers are suitable options.[2] Ensure containers are free from damage and have secure, leak-proof closures.[4]

  • Incompatible Materials: Store this compound waste away from strong oxidizers, acids (especially nitric acid), and bases.[3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the chemical name: "this compound".[5] The label should also include the date when waste was first added to the container.[3]

  • Storage Location: Waste must be stored in a designated, cool, dry, and well-ventilated "Satellite Accumulation Area" (SAA) at or near the point of generation.[3][6] This area should be away from sources of ignition such as heat, sparks, or open flames.[3]

Detailed Disposal Protocol

The following table outlines the step-by-step procedure for the disposal of this compound.

StepActionDetailed Instructions
1 Waste Collection Collect pure this compound and solutions containing it in a designated, compatible, and properly labeled hazardous waste container.[3]
2 Container Management Keep the waste container securely closed at all times, except when adding waste.[6] Do not overfill the container.
3 Spill Management In case of a spill, contain it using an inert, dry absorbent material such as sand or vermiculite.[2][3] Collect the absorbed material into a sealed container for disposal as hazardous waste.[2]
4 Decontamination Decontaminate any equipment or surfaces that have come into contact with the chemical. Collect all rinsates and contaminated materials for disposal as hazardous waste.
5 Arrange for Pickup Once the waste container is full or is no longer in use, contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[7]
6 Final Disposal Method The recommended method for the final disposal of pyridine-based compounds is controlled incineration in a licensed facility.[1][8][9] This may include rotary kiln incineration (820–1,600°C), liquid injection incineration (650–1,600°C), or fluidized bed incineration (450–980°C).[1][8]

Experimental Workflow for Disposal

Workflow for this compound Disposal cluster_preparation Preparation cluster_collection Waste Collection cluster_storage_disposal Storage and Final Disposal start Start: Need to Dispose of Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Obtain Labeled, Compatible Hazardous Waste Container ppe->container collect_waste Collect Waste Chemical in Designated Container container->collect_waste spill Spill Occurs? collect_waste->spill contain_spill Contain with Inert Material (e.g., Vermiculite) spill->contain_spill Yes seal_container Securely Seal Container spill->seal_container No collect_spill Collect Contaminated Material into Waste Container contain_spill->collect_spill collect_spill->collect_waste store_waste Store in Designated Satellite Accumulation Area (SAA) seal_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Company store_waste->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Octahydropyrrolo[3,4-b]pyridine
Reactant of Route 2
cis-Octahydropyrrolo[3,4-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.